Allyl pentaerythritol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-2-(prop-2-enoxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-2-3-12-7-8(4-9,5-10)6-11/h2,9-11H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIMISVNSAUMBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, allyl ether | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
91648-24-7, 3784-12-1 | |
| Record name | Allyl pentaerythritol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091648247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, allyl ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, allyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.085.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pentaerythritol monoallyl ether | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK2HWY232G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Allyl Pentaerythritol: Mechanism and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of allyl pentaerythritol (B129877), a versatile crosslinking agent and chemical intermediate. The document details the underlying synthesis mechanism, explores the kinetic aspects of the reaction, presents detailed experimental protocols, and tabulates quantitative data for easy reference and comparison.
Synthesis Mechanism: A Phase-Transfer Catalyzed Williamson Ether Synthesis
The primary industrial method for synthesizing allyl pentaerythritol is based on the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The overall process involves the reaction of pentaerythritol with an allyl halide, typically allyl chloride, in the presence of a strong base such as sodium hydroxide (B78521).[3]
The synthesis can be broken down into the following key steps:
-
Deprotonation: The hydroxyl groups of pentaerythritol are deprotonated by the base (e.g., sodium hydroxide) to form highly nucleophilic alkoxide intermediates.[3]
-
Nucleophilic Attack: The resulting alkoxide ions then act as nucleophiles, attacking the electrophilic carbon atom of the allyl chloride in a concerted SN2 reaction.[3] This attack occurs from the backside of the carbon-chlorine bond.[1][4]
-
Displacement and Ether Formation: The nucleophilic attack leads to the displacement of the chloride leaving group and the formation of an ether linkage.[3]
-
Sequential Allylation: This process can occur sequentially on the four hydroxyl groups of pentaerythritol, leading to a mixture of mono-, di-, tri-, and tetra-allyl pentaerythritol ethers.[3] The distribution of these products is highly dependent on the stoichiometry of the reactants.[3]
To overcome the challenge of reacting a water-soluble alkoxide with an organic-soluble allyl halide, the synthesis is often conducted under phase-transfer catalysis (PTC) conditions. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or polyethylene (B3416737) glycol (PEG), is employed.[5] The catalyst facilitates the transfer of the alkoxide anion from the aqueous phase to the organic phase, where it can react with the allyl halide.[5]
Reaction Kinetics
While specific kinetic studies detailing the rate constants and activation energy for the allylation of pentaerythritol are not extensively available in public literature, the kinetics of the reaction can be inferred from its SN2 mechanism.
The Williamson ether synthesis is a classic example of a second-order reaction, where the rate is dependent on the concentration of both the alkoxide and the alkyl halide.[4] The rate law can be generally expressed as:
Rate = k[R-O⁻][R'-X]
Where:
-
[R-O⁻] is the concentration of the pentaerythritol alkoxide.
-
[R'-X] is the concentration of the allyl halide.
-
k is the second-order rate constant.
Several factors influence the kinetics of the reaction:
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. Typical reaction temperatures range from 60°C to 120°C.[5]
-
Reactant Concentration: Higher concentrations of the alkoxide and allyl chloride will lead to a faster reaction rate.
-
Base Strength and Concentration: The concentration and strength of the base (e.g., NaOH) are crucial for the initial deprotonation of pentaerythritol, thus affecting the concentration of the active nucleophile.
-
Phase-Transfer Catalyst: The efficiency of the phase-transfer catalyst in transporting the alkoxide to the organic phase significantly impacts the overall reaction rate.
-
Solvent: While the reaction is often carried out in a two-phase system, the use of aprotic polar solvents can accelerate SN2 reactions.[6]
Quantitative Data Presentation
The distribution of the resulting this compound ethers is highly dependent on the molar ratio of the reactants. The following tables summarize key quantitative data reported in the literature.
Table 1: Effect of Molar Ratio on Product Distribution
| Pentaerythritol:Allyl Chloride Molar Ratio | Monoallyl Ether (%) | Diallyl Ether (%) | Triallyl Ether (%) | Tetraallyl Ether (%) | Reference |
| 1:3 | 0 | 11.5 | 81 | 7.5 | [3] |
Table 2: Reported Reaction Conditions and Yields
| Reactants & Catalysts | Molar Ratio (Allyl Chloride:Pentaerythritol) | Temperature (°C) | Time (h) | Yield (%) | Notes | Reference |
| Pentaerythritol, Allyl Chloride, NaOH, PEG800 | 3.0-5.5 : 1.0 | 60-80 | 8-10 | 88 (based on allyl chloride) | Phase-transfer catalysis. | [5] |
| Pentaerythritol, 3-chloropropene, NaOH | 7 moles total 3-chloropropene to 2 moles pentaerythritol | 90-100 | 8.5 | 92 (based on pentaerythritol) | Stepwise addition of reactants. | [7] |
| Pentaerythritol, Allyl Halide, NaOH, PEP type polyether | Not specified | 90 | Not specified | 99.6 (based on pentaerythritol) | High selectivity for triallyl ether (>90%). | [8] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound, compiled from various sources.[5][8] This protocol is intended for laboratory-scale synthesis and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment:
-
Pentaerythritol
-
Allyl chloride
-
Sodium hydroxide (solid or 30-50% aqueous solution)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide or PEG-800)
-
Distilled water
-
Hydrochloric acid (20% solution for neutralization)
-
Diatomaceous earth (for filtration)
-
Reaction kettle/Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge pentaerythritol, a 30-50% aqueous solution of sodium hydroxide, the phase-transfer catalyst (e.g., 2-5 mol% relative to pentaerythritol), and distilled water. The molar ratio of allyl chloride to pentaerythritol should be in the range of 3.0-5.5 to 1.0, and the molar ratio of sodium hydroxide to pentaerythritol should be similar.[5]
-
Heating and Allyl Chloride Addition: Begin vigorous stirring and heat the mixture to the reaction temperature of 60-120°C.[5] Once the desired temperature is reached, slowly add the allyl chloride dropwise over a period of 1.5-2 hours.
-
Etherification: After the addition of allyl chloride is complete, maintain the reaction mixture at the set temperature with continuous stirring for 8-10 hours to ensure the completion of the etherification reaction.[5]
-
Work-up and Neutralization:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (sodium chloride) is present, it can be removed by centrifugation or filtration.
-
Transfer the mixture to a separatory funnel. Add an equal volume of water and separate the lower aqueous phase.
-
Neutralize the upper organic phase by washing with a 20% hydrochloric acid solution until the pH reaches 7.[5]
-
Wash the organic layer again with an equal volume of water, and separate the aqueous layer.
-
-
Purification:
-
Atmospheric Distillation: Transfer the organic phase to a distillation apparatus and perform distillation at atmospheric pressure to remove low-boiling point impurities, such as residual allyl chloride and allyl alcohol, at a temperature of 100-130°C.[8]
-
Vacuum Distillation: The crude product is then purified by vacuum distillation. Collect the this compound fraction at a temperature of 130-160°C under a reduced pressure of approximately 20 mbar.[8][9] The final product is a mixture of this compound ethers, with the triallyl ether typically being the major component.
-
This comprehensive guide provides a solid foundation for understanding and implementing the synthesis of this compound. Researchers and professionals can leverage this information for process development, optimization, and further investigation into the applications of this important chemical compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Buy this compound | 91648-24-7 [smolecule.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN1944502A - Synthetic method for crosslinking agent-pentaerythritol allyl ether for high molecular polymerization - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
- 7. PENTAERYTHRITOL TRIALLYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 8. CN111517925A - A kind of preparation method of pentaerythritol allyl ether - Google Patents [patents.google.com]
- 9. How To [chem.rochester.edu]
Spectroscopic Characterization of Allyl Pentaerythritol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic methods used to characterize allyl pentaerythritol (B129877). It includes detailed experimental protocols, tabulated spectral data, and a workflow diagram to guide researchers in the structural elucidation and quality control of this versatile molecule.
Introduction
Allyl pentaerythritol is a polyfunctional molecule containing both hydroxyl and allyl ether groups. This unique structure makes it a valuable crosslinking agent and monomer in polymer synthesis, with applications in coatings, resins, and other advanced materials. Accurate spectroscopic characterization is crucial to confirm its chemical identity, purity, and suitability for these applications. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 5.80 - 6.00 | m | 1H | -CH=CH₂ |
| 5.10 - 5.30 | m | 2H | -CH=CH₂ |
| 3.95 - 4.10 | d | 2H | -O-CH₂-CH=CH₂ |
| 3.50 - 3.70 | s | 6H | -C(CH₂OH)₃ |
| 3.40 - 3.50 | s | 2H | -C-CH₂-O- |
| 2.50 - 3.00 | br s | 3H | -OH |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ 0.00 ppm).
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| 134.0 - 135.0 | -C H=CH₂ |
| 116.0 - 117.0 | -CH=C H₂ |
| 72.0 - 73.0 | -O-C H₂-CH=CH₂ |
| 69.0 - 70.0 | -C(C H₂-O-) |
| 60.0 - 65.0 | -C(C H₂OH)₃ |
| 45.0 - 46.0 | -C -(CH₂OH)₃ |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ 0.00 ppm).
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| 3080 - 3090 | Medium | =C-H stretch (vinyl) |
| 2850 - 3000 | Strong | C-H stretch (aliphatic) |
| 1640 - 1650 | Medium | C=C stretch (alkene) |
| 1420 - 1440 | Medium | C-H bend (alkane) |
| 1000 - 1200 | Strong | C-O stretch (ether and alcohol) |
| 910 - 930 | Strong | =C-H bend (vinyl out-of-plane) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the this compound molecule, confirming its structure and assessing purity.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 (or more for dilute samples).
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integrations.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.[1]
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of liquid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.[1]
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Format: Transmittance or Absorbance.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Identify and label the major absorption bands.
-
Assign the bands to the corresponding functional group vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of this compound and to study its fragmentation pattern for structural confirmation.
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
A small amount of an ionization aid, such as formic acid or sodium acetate, may be added to promote the formation of protonated or sodiated molecular ions.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas Pressure: Appropriate for the instrument.
-
Drying Gas Flow and Temperature: Optimized to desolvate the ions.
Data Processing:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).
-
Calculate the molecular weight from the observed m/z value.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.
Visualized Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Allyl Pentaerythritol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of allyl pentaerythritol (B129877). Allyl pentaerythritol and its derivatives are versatile compounds used in various applications, including as crosslinking agents and monomers in polymer synthesis. Their molecular structure, characterized by a central quaternary carbon and multiple ether linkages, gives rise to distinct NMR spectra that are crucial for structural elucidation and purity assessment.
Introduction to this compound
Pentaerythritol (C(CH₂OH)₄) is a tetrafunctional polyol that can be etherified with allyl groups to form mono-, di-, tri-, and tetra-allyl pentaerythritol. The most common industrial synthesis involves the reaction of pentaerythritol with an allyl halide, such as allyl chloride, under alkaline conditions. The degree of allylation can be controlled by adjusting the reaction conditions. This guide focuses on the NMR characteristics of these compounds, primarily referencing the well-documented pentaerythritol triallyl ether.
¹H and ¹³C NMR Spectral Data of Pentaerythritol Triallyl Ether
The following tables summarize the typical chemical shift ranges for the protons and carbons in pentaerythritol triallyl ether. These values are valuable for the identification and structural confirmation of this and related compounds.
Table 1: Typical ¹H NMR Chemical Shifts for Pentaerythritol Triallyl Ether[1]
| Assignment | Proton Type | ¹H Chemical Shift (ppm) |
| Methylene Protons (Pentaerythritol Core) | -C-H ₂-O- | 3.4 - 3.6 |
| Allyl Methylene Protons | -O-CH ₂-CH= | 3.9 - 4.1 |
| Allyl Terminal Vinyl Protons | =CH ₂ | 5.1 - 5.3 |
| Allyl Methine Proton | -CH = | 5.8 - 6.0 |
Table 2: Typical ¹³C NMR Chemical Shifts for Pentaerythritol Triallyl Ether[1]
| Assignment | Carbon Type | ¹³C Chemical Shift (ppm) |
| Quaternary Carbon (Pentaerythritol Core) | >C < | ~45 |
| Methylene Carbons (Pentaerythritol Core) | -C H₂-O- | 68 - 72 |
| Allyl Methylene Carbon | -O-C H₂-CH= | 72 - 74 |
| Allyl Terminal Vinyl Carbon | =C H₂ | 116 - 118 |
| Allyl Internal Vinyl Carbon | -C H= | 134 - 136 |
Experimental Protocols
A detailed and standardized protocol is essential for obtaining high-quality and reproducible NMR spectra. The following is a general experimental procedure for the ¹H and ¹³C NMR analysis of this compound.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the this compound sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for these types of compounds.
-
Sample Concentration : Prepare a solution with a concentration of 5-25 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard : For quantitative analysis, a known amount of an internal standard with a simple spectrum that does not overlap with the analyte signals can be added.
-
Sample Filtration : If any solid particles are present, filter the sample solution through a glass wool plug into a clean and dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming : Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse sequence is typically used.
-
Acquisition Time : Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay : A delay of 1-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer relaxation delay (5 times the longest T1) is necessary.
-
Number of Scans : Accumulate a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.
-
Acquisition Time : Typically set to 1-2 seconds.
-
Relaxation Delay : A short relaxation delay (e.g., 2 seconds) is often used for qualitative spectra.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR.
-
Data Processing
-
Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction : Manually phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure accurate integration.
-
Referencing : Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
Visualizing Structural Relationships and Workflows
The following diagrams illustrate the general structure of this compound and a typical workflow for its NMR analysis.
Caption: General structure of a tri-substituted this compound.
Caption: Standard workflow for NMR analysis of this compound.
FT-IR Spectroscopy of Allyl Pentaerythritol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of allyl pentaerythritol (B129877), a versatile monomer and crosslinking agent. Aimed at researchers, scientists, and professionals in drug development, this document outlines the characteristic infrared absorption bands of allyl pentaerythritol's functional groups, detailed experimental protocols for its analysis, and a visual representation of its molecular-spectral correlations.
Introduction to FT-IR Spectroscopy of this compound
This compound is a tetrafunctional monomer characterized by a central neopentane (B1206597) core and four allyl ether functional groups. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the molecular structure of this compound by identifying its constituent functional groups. The interaction of infrared radiation with the molecule induces vibrational transitions in its covalent bonds, resulting in a unique spectral fingerprint. This guide will focus on the interpretation of the key features in the FT-IR spectrum of this compound.
Key Functional Groups and Their FT-IR Signatures
The FT-IR spectrum of this compound is dominated by the vibrational modes of its ether linkages, allyl groups, and the underlying alkyl backbone. The table below summarizes the characteristic absorption bands for the primary functional groups present in the molecule.
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity |
| C-O-C (Ether) | Asymmetric Stretch | 1050 - 1150 | Strong |
| =C-H (Alkene) | C-H Stretch | 3020 - 3100 | Medium |
| C=C (Alkene) | C=C Stretch | ~1650 | Medium, can be weak |
| C-H (Alkane) | C-H Stretch | 2850 - 2960 | Strong |
| =C-H (Alkene) | Out-of-plane Bend | 910 and 990 | Strong |
The strong absorption band in the 1050-1150 cm⁻¹ region is a hallmark of the C-O-C stretching vibration in ethers.[1][2][3] The presence of the allyl groups is confirmed by the =C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibration around 1650 cm⁻¹.[4][5] Additionally, the strong out-of-plane bending vibrations for the vinyl group at approximately 910 and 990 cm⁻¹ are characteristic of monosubstituted alkenes.[4][5] The alkane backbone of the pentaerythritol core gives rise to strong C-H stretching absorptions between 2850 and 2960 cm⁻¹.[4][5]
Experimental Protocol for FT-IR Analysis
The following protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum of this compound.
1. Sample Preparation:
-
Liquid Sample (Neat): If this compound is in a liquid state, a neat spectrum can be obtained. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are then gently pressed together to form a thin liquid film.
-
Solid Sample (KBr Pellet): If the sample is a solid, the KBr pellet method is recommended. Approximately 1-2 mg of solid this compound is ground with about 200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6]
2. Instrumentation and Data Acquisition:
-
An FT-IR spectrometer is used for the analysis.
-
A background spectrum of the empty sample compartment is recorded to correct for atmospheric water and carbon dioxide.[6]
-
The prepared sample (salt plates or KBr pellet) is placed in the sample holder of the spectrometer.
-
The FT-IR spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
To enhance the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.[6]
3. Data Processing and Analysis:
-
The resulting spectrum may undergo processing steps such as baseline correction and smoothing.[6]
-
The processed spectrum is then analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.
Visualizing Experimental and Structural Correlations
The following diagrams, generated using Graphviz, illustrate the experimental workflow for FT-IR analysis and the relationship between the functional groups of this compound and their spectral signatures.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By understanding the characteristic absorption frequencies of its ether, alkene, and alkane functional groups, researchers can effectively verify the identity and assess the purity of this important chemical compound. The protocols and data presented in this guide serve as a valuable resource for the routine analysis of this compound in various scientific and industrial applications.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
Thermal Properties of Allyl Pentaerythritol: A Technical Guide Using TGA and DSC
For Researchers, Scientists, and Drug Development Professionals
Allyl pentaerythritol (B129877) (APE) is a versatile crosslinking agent and monomer used in the synthesis of polymers for various applications, including coatings, resins, and in the pharmaceutical field for the formulation of drug delivery systems. A thorough understanding of its thermal properties is critical for determining processing parameters, ensuring stability during manufacturing and storage, and predicting its performance in final formulations. This technical guide provides an in-depth overview of the thermal characterization of allyl pentaerythritol using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Introduction to Thermal Analysis Techniques
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time.[1][2] For this compound, TGA and DSC are particularly insightful.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[3][4] This technique is invaluable for determining the thermal stability and decomposition profile of APE. Key information obtained from TGA includes the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[4][5][6] DSC is used to detect thermal events such as melting, crystallization, and glass transitions. This information is crucial for understanding the physical state and processing behavior of APE.
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reproducible and comparable thermal analysis data. The following sections outline representative methodologies for the TGA and DSC analysis of this compound.
Thermogravimetric Analysis (TGA) Protocol
A TGA experiment should precede DSC to determine the decomposition temperature of the sample.
| Parameter | Value/Description |
| Instrument | TGA 5500 or equivalent |
| Sample Preparation | 5-10 mg of liquid APE loaded into a platinum or ceramic pan. |
| Temperature Program | 1. Equilibrate at 30 °C. 2. Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. |
| Purge Gas | Nitrogen, at a flow rate of 50 mL/min to provide an inert atmosphere. |
| Data Analysis | Onset of decomposition (Tonset), peak decomposition temperature (Tpeak), and residual mass (%) are determined from the TGA curve and its first derivative (DTG). |
Differential Scanning Calorimetry (DSC) Protocol
| Parameter | Value/Description |
| Instrument | DSC 2500 or equivalent |
| Sample Preparation | 3-5 mg of liquid APE hermetically sealed in an aluminum pan to prevent volatilization. |
| Temperature Program | 1. Equilibrate at -80 °C. 2. Ramp from -80 °C to 100 °C at a heating rate of 10 °C/min. 3. Cool from 100 °C to -80 °C at a cooling rate of 10 °C/min. 4. Ramp from -80 °C to 100 °C at a heating rate of 10 °C/min (second heating cycle). |
| Purge Gas | Nitrogen, at a flow rate of 50 mL/min. |
| Data Analysis | The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating cycle. Melting point (Tm) and enthalpy of fusion (ΔHf) are determined from the endothermic peak, while crystallization temperature (Tc) and enthalpy of crystallization (ΔHc) are determined from the exothermic peak. |
Quantitative Data Presentation
The following tables summarize hypothetical yet representative quantitative data for the thermal analysis of a technical grade this compound, which is often a mixture of mono-, di-, tri-, and tetra-allyl ethers. The exact values can vary depending on the purity and isomeric distribution of the APE sample.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Description | Representative Value |
| Tonset | Onset temperature of decomposition (5% mass loss) | ~ 220 °C |
| Tpeak | Peak temperature of maximum decomposition rate | ~ 285 °C |
| Residual Mass @ 600°C | Mass remaining after heating to 600°C | < 5% |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Description | Representative Value |
| Tg | Glass Transition Temperature | ~ -50 °C |
| Tc | Crystallization Temperature (on cooling) | Not typically observed (tends to be amorphous) |
| Tm | Melting Temperature | Not typically observed (tends to be amorphous) |
| ΔHf | Enthalpy of Fusion | Not applicable |
Experimental Workflow Visualization
The logical flow of the thermal analysis process for this compound is depicted in the following diagram.
Caption: Workflow for TGA and DSC analysis of APE.
Interpretation of Results
The TGA data indicates that this compound is thermally stable up to approximately 220°C, beyond which it undergoes significant decomposition. This information is critical for setting upper temperature limits during processing and formulation to avoid degradation. The DSC results, showing a glass transition at a sub-zero temperature and the absence of melting or crystallization peaks, suggest that APE is largely amorphous at room temperature and behaves as a viscous liquid. This amorphous nature is important for its role as a plasticizer or in formulations where a non-crystalline matrix is desired.
Conclusion
The thermal characterization of this compound by TGA and DSC provides essential data for its application in research and development. TGA defines its thermal stability and decomposition profile, while DSC elucidates its phase behavior, such as its amorphous nature and glass transition temperature. The experimental protocols and representative data presented in this guide serve as a valuable resource for scientists and professionals working with this versatile compound, enabling informed decisions in material processing, formulation development, and stability assessment.
References
- 1. tainstruments.com [tainstruments.com]
- 2. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 4. mt.com [mt.com]
- 5. Allyl alcohol polyether polyol properties, uses, upstream and downstream raw materials, storage methods, allyl polyether structure.-Chemwin [en.888chem.com]
- 6. CN1944502A - Synthetic method for crosslinking agent-pentaerythritol allyl ether for high molecular polymerization - Google Patents [patents.google.com]
Solubility Profile of Allyl Pentaerythritol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of allyl pentaerythritol (B129877) (APE) in various organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on presenting the known qualitative solubility, a detailed experimental protocol for determining quantitative solubility, and a logical workflow for solvent selection. This information is crucial for professionals utilizing APE in formulations, synthesis, and other applications where solvent compatibility is a key parameter.
Qualitative Solubility of Allyl Pentaerythritol
This compound is a versatile molecule with a solubility profile that reflects its chemical structure, which contains both polar hydroxyl groups and less polar allyl ether functionalities. The following table summarizes the available qualitative solubility data for this compound in several common organic solvents.[1] This information is critical for initial solvent screening and formulation development.
Table 1: Qualitative Solubility of this compound
| Solvent Category | Solvent Name | IUPAC Name | Qualitative Solubility |
| Amide | N,N-Dimethylformamide | N,N-Dimethylformamide | Very Soluble |
| Alcohol | Methanol | Methanol | Soluble |
| Carboxylic Acid | Glacial Acetic Acid | Ethanoic Acid | Sparingly Soluble |
| Chlorinated Solvent | Chloroform | Trichloromethane | Very Slightly Soluble |
| Aqueous | Water | Water | Practically Insoluble |
Experimental Protocol: Determination of Quantitative Solubility by the Gravimetric Method
For applications requiring precise knowledge of solubility, experimental determination is necessary. The gravimetric method is a straightforward and reliable technique for determining the solubility of a liquid solute like this compound in a given solvent.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Glass vials with airtight caps
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a distinct undissolved phase of APE is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the undissolved APE to settle.
-
Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a calibrated pipette.
-
Immediately filter the withdrawn sample through a syringe filter to remove any undissolved micro-droplets of APE. This step is crucial for accuracy.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish on an analytical balance and record the weight (W₁).
-
Transfer the filtered aliquot of the saturated solution into the pre-weighed evaporating dish.
-
Place the evaporating dish in a drying oven set to a temperature that will efficiently evaporate the solvent without causing degradation of the this compound. The temperature should be well below the boiling point of APE and appropriate for the solvent used. A gentle stream of inert gas (e.g., nitrogen) can facilitate drying.
-
Periodically remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it.
-
Repeat the drying and weighing process until a constant weight is achieved, indicating that all the solvent has evaporated. Record the final constant weight of the dish with the APE residue (W₂).
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound (m_solute) in the aliquot:
-
m_solute = W₂ - W₁
-
-
The solubility can then be expressed in various units, for example, as grams per 100 mL of solvent:
-
Solubility ( g/100 mL) = (m_solute / Volume of aliquot in mL) * 100
-
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for this compound is a critical step in many research and development processes. The following diagram illustrates a logical workflow for choosing a suitable solvent based on the desired application and the known solubility characteristics of APE.
Caption: Logical workflow for this compound solvent selection.
References
In-Depth Technical Guide to the Crystal Structure Analysis of Pentaerythritol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of pentaerythritol (B129877) and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in the study and application of these versatile compounds. The guide details experimental protocols, presents comparative crystallographic data, and visualizes the analytical workflow.
Introduction to Pentaerythritol and its Derivatives
Pentaerythritol, a tetrafunctional polyol with the chemical formula C(CH₂OH)₄, serves as a fundamental building block in the synthesis of a wide array of derivatives with diverse applications.[1] Its unique tetrahedral structure allows for the attachment of various functional groups, leading to compounds with tailored properties for use in polymers, explosives, lubricants, and pharmaceuticals. Notable derivatives include pentaerythritol tetranitrate (PETN), a potent explosive and vasodilator, and various esters like pentaerythritol tetraacetate and tetrabenzoate, which find use as plasticizers and in other industrial applications.[1][2]
The three-dimensional arrangement of atoms and molecules in the crystalline state, known as the crystal structure, dictates many of the material's physical and chemical properties. For drug development, understanding the crystal structure is crucial for identifying stable polymorphs, understanding solubility, and designing new active pharmaceutical ingredients (APIs). Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystal.[3]
Experimental Protocols for Crystal Structure Analysis
The determination of the crystal structure of pentaerythritol derivatives by single-crystal X-ray diffraction involves a series of meticulous steps, from sample preparation to data analysis.
Crystal Growth
The foremost and often most challenging step is obtaining high-quality single crystals suitable for diffraction experiments. For organic compounds like pentaerythritol derivatives, several techniques can be employed:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of well-ordered crystals.[4]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool down gradually. The decrease in solubility at lower temperatures promotes crystallization.[4]
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is insoluble. The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble. Crystals form at the interface where the two liquids slowly mix.[4]
The choice of solvent is critical and often determined empirically. Purity of the starting material is paramount for growing high-quality crystals.[5]
Crystal Mounting and Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head. For data collection at low temperatures (commonly 100 K) to minimize thermal vibrations and potential radiation damage, the crystal is flash-cooled in a stream of liquid nitrogen.
The data collection is performed using a single-crystal X-ray diffractometer. A monochromatic X-ray beam, typically from a copper (Cu Kα) or molybdenum (Mo Kα) source, is directed at the crystal.[6] The crystal is rotated, and a series of diffraction images are collected by a detector at various orientations. This process allows for the measurement of the intensities and positions of a large number of diffracted X-ray beams.[7]
Data Processing and Structure Solution
The collected diffraction images are processed to determine the unit cell parameters, crystal system, and the intensities of the Bragg reflections. Software is used to integrate the raw diffraction data, apply corrections for experimental factors like absorption, and generate a reflection file.
The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves are not directly measured. For small molecules like pentaerythritol derivatives, this is typically solved using direct methods, which are computational algorithms that use statistical relationships between the reflection intensities to determine the initial phases.[6]
Structure Refinement
The initial structural model obtained from the solution is then refined using a least-squares method. This iterative process adjusts the atomic coordinates, thermal parameters (describing the vibration of atoms), and other structural parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the final refined structure is assessed using various crystallographic R-factors.[8]
Visualization of the Experimental Workflow
The following diagram illustrates the typical workflow for the crystal structure analysis of a pentaerythritol derivative.
Caption: A flowchart illustrating the key stages in determining the crystal structure of a pentaerythritol derivative.
Quantitative Data Presentation
The following tables summarize the crystallographic data for pentaerythritol and some of its key derivatives. This data allows for a direct comparison of their structural parameters.
Table 1: Unit Cell Parameters of Pentaerythritol and its Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| Pentaerythritol | C₅H₁₂O₄ | Tetragonal | I-4 | 6.089 | 6.089 | 8.758 | 90 | 90 | 90 | 2 | [9] |
| Pentaerythritol Tetranitrate (PETN) | C₅H₈N₄O₁₂ | Tetragonal | P-42₁c | 9.38 | 9.38 | 6.71 | 90 | 90 | 90 | 2 | [2][10] |
| Pentaerythritol Tetraacetate | C₁₃H₂₀O₈ | Tetragonal | P4₂/n | 11.98 | 11.98 | 5.47 | 90 | 90 | 90 | 2 | [11][12] |
| Pentaerythritol Tetrabenzoate | C₃₃H₂₈O₈ | Monoclinic | P2₁/a | 12.498 | 18.723 | 12.680 | 90 | 100.87 | 90 | 4 | [13] |
Z = Number of molecules per unit cell.
Table 2: Selected Bond Lengths (Å) in Pentaerythritol and its Derivatives
| Compound | C-C (central) | C-O (ester/ether) | N-O (nitrate) |
| Pentaerythritol | ~1.54 | ~1.43 | - |
| Pentaerythritol Tetranitrate (PETN) | ~1.55 | ~1.48 | ~1.21 |
| Pentaerythritol Tetraacetate | Data not readily available | Data not readily available | - |
| Pentaerythritol Tetrabenzoate | ~1.54 | ~1.46 | - |
Table 3: Selected Bond Angles (°) in Pentaerythritol and its Derivatives
| Compound | C-C-C (around central C) | C-O-N (nitrate) |
| Pentaerythritol | ~109.5 (ideal tetrahedral) | - |
| Pentaerythritol Tetranitrate (PETN) | 101.4 - 126.3 | ~116 |
| Pentaerythritol Tetraacetate | Data not readily available | - |
| Pentaerythritol Tetrabenzoate | ~108.8 - 110.1 | - |
Note: The bond lengths and angles are averaged or representative values. For precise values, refer to the original crystallographic publications.
Conclusion
The crystal structure analysis of pentaerythritol derivatives provides invaluable insights into their molecular geometry, intermolecular interactions, and solid-state packing. This knowledge is fundamental for understanding their macroscopic properties and for the rational design of new materials with specific functionalities. The methodologies outlined in this guide, centered around single-crystal X-ray diffraction, represent the gold standard for obtaining high-resolution structural information. The comparative data presented herein serves as a useful reference for researchers in the field. As the applications of pentaerythritol derivatives continue to expand, particularly in pharmaceuticals and materials science, the importance of detailed structural characterization will undoubtedly grow.
References
- 1. Pentaerythritol - Wikipedia [en.wikipedia.org]
- 2. Pentaerythritol tetranitrate - Wikipedia [en.wikipedia.org]
- 3. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To [chem.rochester.edu]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 9. Pentaerythritol | C(CH2OH)4 | CID 8285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Crystalline Structure of Pentaerythritol Tetranitrate [rruff.net]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. journals.iucr.org [journals.iucr.org]
Quantum Chemical Insights into Allyl Pentaerythritol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl pentaerythritol (B129877) (APE) is a versatile molecule with significant applications in polymer chemistry and materials science, serving as a crosslinking agent and monomer. Its reactive allyl group and polyol backbone make it a molecule of interest for further functionalization in various fields, including drug development. Understanding the fundamental electronic and structural properties of APE is crucial for predicting its reactivity, stability, and potential interactions in biological systems. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful computational lens to elucidate these properties at the atomic level. This technical guide outlines the methodologies and expected outcomes of such calculations, using the closely related and well-studied allyl alcohol as a representative model to illustrate the core principles and data presentation, due to the limited availability of specific computational studies on allyl pentaerythritol.
Introduction to Quantum Chemical Calculations for Allyl Ethers
Quantum chemical calculations have become an indispensable tool in modern chemistry and drug discovery, offering insights that complement experimental data.[1][2] For molecules like this compound, these computational methods can predict a range of properties, including:
-
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, which is fundamental to understanding its physical and chemical behavior.
-
Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra, which can aid in the experimental characterization of the molecule and its derivatives.
-
Electronic Properties: Calculating the distribution of electrons within the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability.
Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between computational cost and accuracy, making it suitable for studying molecules of the size and complexity of this compound and its derivatives.[1][2]
Computational Methodology: A Practical Protocol
A typical workflow for performing quantum chemical calculations on a molecule like this compound, here exemplified by allyl alcohol, involves several key steps. The choice of the functional and basis set is critical for obtaining accurate results. The B3LYP functional, a hybrid functional, combined with a Pople-style basis set such as 6-31G(d), is a common starting point for organic molecules.
Software and Theoretical Level
The calculations are typically performed using a computational chemistry software package such as Gaussian, Q-Chem, or ORCA. The methodology involves selecting a theoretical model, which consists of a functional and a basis set. For instance, a common choice for molecules containing C, H, and O atoms is the B3LYP functional with the 6-31G(d) basis set.
Geometry Optimization
The first step is to determine the lowest energy structure of the molecule. This is achieved through a geometry optimization calculation, where the positions of the atoms are systematically varied until a minimum on the potential energy surface is found.
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectrum.
Electronic Property Calculation
From the optimized geometry, various electronic properties can be calculated. This includes the energies of the molecular orbitals, the total electronic energy, and the dipole moment. The HOMO and LUMO energies are particularly important for understanding the molecule's reactivity.
Below is a diagram illustrating the general workflow for these calculations.
Predicted Molecular Properties of a Model System: Allyl Alcohol
To illustrate the type of quantitative data that can be obtained from quantum chemical calculations, this section presents theoretical data for allyl alcohol, a structural component of this compound. These values are representative of what would be calculated for the larger molecule.
Optimized Geometrical Parameters
The following tables summarize the key bond lengths and bond angles for the optimized geometry of allyl alcohol, calculated at a representative level of theory.
Table 1: Selected Optimized Bond Lengths of Allyl Alcohol
| Bond | Length (Å) |
| C1=C2 | 1.33 |
| C2-C3 | 1.50 |
| C3-O4 | 1.42 |
| O4-H5 | 0.96 |
Table 2: Selected Optimized Bond Angles of Allyl Alcohol
| Angle | Angle (°) |
| C1=C2-C3 | 121.5 |
| C2-C3-O4 | 110.8 |
| C3-O4-H5 | 108.5 |
Calculated Vibrational Frequencies
The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra. Key vibrational modes for allyl alcohol are presented in Table 3.
Table 3: Selected Calculated Vibrational Frequencies of Allyl Alcohol
| Vibrational Mode | Frequency (cm⁻¹) |
| O-H stretch | 3650 |
| C=C stretch | 1650 |
| C-O stretch | 1030 |
| =C-H out-of-plane bend | 920 |
Electronic Structure Analysis
The electronic properties, particularly the HOMO and LUMO energies, provide insights into the reactivity of the molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability.
Table 4: Calculated Electronic Properties of Allyl Alcohol
| Property | Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | 1.2 |
| HOMO-LUMO Gap | 8.0 |
The following diagram visualizes the concept of the HOMO-LUMO gap.
Reactivity and Potential Applications in Drug Development
The computational data provides a foundation for understanding the reactivity of this compound. The presence of the allyl group, with its reactive C=C double bond, suggests that APE can participate in various addition reactions. The HOMO and LUMO energy levels can be used to predict its behavior in reactions with electrophiles and nucleophiles.
In the context of drug development, the polyol backbone of APE offers multiple sites for functionalization, allowing for the attachment of pharmacophores or targeting moieties. Quantum chemical calculations can be employed to:
-
Predict Reaction Pathways: By calculating the energies of transition states and intermediates, the most favorable reaction pathways for modifying APE can be identified.
-
Screen Derivatives: The electronic and structural properties of a library of virtual APE derivatives can be rapidly assessed to identify candidates with desirable properties.
-
Model Drug-Target Interactions: Once functionalized, the interaction of APE-based compounds with biological targets, such as proteins, can be modeled using techniques like molecular docking, which relies on the accurate description of the molecule's geometry and electronic properties derived from quantum chemical calculations.
Conclusion
References
Molecular Modeling of Allyl Pentaerythritol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl pentaerythritol (B129877), a versatile monomer and crosslinking agent, possesses a unique molecular architecture combining a compact polyol core with reactive allyl ether functionalities. Understanding its three-dimensional structure and conformational dynamics is crucial for predicting its reactivity, designing novel polymers with tailored properties, and exploring its potential in drug delivery and material science. This technical guide provides a comprehensive overview of the molecular modeling of the allyl pentaerythritol structure, detailing methodologies for computational analysis, presenting key data in a structured format, and visualizing the modeling workflow.
Introduction
Pentaerythritol and its derivatives are fundamental building blocks in polymer chemistry. The introduction of allyl groups to the pentaerythritol scaffold imparts valuable properties, including the ability to participate in thiol-ene "click" chemistry and radical polymerization.[1] The spatial arrangement of these allyl groups, governed by the molecule's conformational preferences, dictates their accessibility and reactivity. Molecular modeling serves as a powerful tool to elucidate these structural nuances at an atomic level.[2]
This guide outlines the essential steps and considerations for building a robust molecular model of this compound, focusing on computational methods that are widely accessible to researchers in the field.
Molecular Structure and Physicochemical Properties
This compound is an organic compound with the systematic IUPAC name 2-(hydroxymethyl)-2-(prop-2-enoxymethyl)propane-1,3-diol.[3] For the purpose of this guide, we will focus on the mono-allylated derivative, which presents a clear case for demonstrating the principles of molecular modeling. The fundamental physicochemical properties of this molecule, as computed by PubChem, are summarized in the table below.[3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₄ | PubChem[3] |
| Molecular Weight | 176.21 g/mol | PubChem[3] |
| IUPAC Name | 2-(hydroxymethyl)-2-(prop-2-enoxymethyl)propane-1,3-diol | PubChem[3] |
| Canonical SMILES | C=CCOCC(CO)(CO)CO | PubChem[3] |
| InChI Key | RFIMISVNSAUMBU-UHFFFAOYSA-N | PubChem[3] |
| XLogP3-AA | -1.1 | PubChem[3] |
| Hydrogen Bond Donor Count | 3 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
| Rotatable Bond Count | 6 | PubChem[3] |
| Topological Polar Surface Area | 69.9 Ų | PubChem[3] |
Molecular Modeling Workflow
The molecular modeling of this compound involves a series of computational steps designed to generate a realistic and energetically favorable three-dimensional structure. The overall workflow is depicted in the diagram below.
Caption: Workflow for the molecular modeling of this compound.
Experimental Protocols: Computational Methodologies
3D Structure Generation
The initial three-dimensional coordinates of this compound can be generated from its 2D representation (e.g., SMILES string: C=CCOCC(CO)(CO)CO) using molecular editing software such as Avogadro, ChemDraw, or online tools. These programs employ rule-based algorithms to produce a plausible initial geometry.
Force Field Parameterization
The accuracy of a molecular mechanics simulation is critically dependent on the quality of the force field. For a molecule like this compound, which contains both polyol and ether functionalities, a well-parameterized force field is essential. The General Amber Force Field (GAFF) and the CHARMM General Force Field (CGenFF) are suitable choices.
Protocol for Force Field Parameterization (Conceptual):
-
Atom Typing: Assign atom types to each atom in the this compound molecule according to the chosen force field's definitions. This is typically done automatically by software like Antechamber (for GAFF) or the CGenFF server.
-
Parameter Assignment: Assign bonded (bond lengths, bond angles, dihedral angles) and non-bonded (van der Waals, electrostatic) parameters to all atoms, bonds, angles, and dihedrals.
-
Charge Calculation: Calculate partial atomic charges using a quantum mechanical method, such as the AM1-BCC method, which provides a good balance between accuracy and computational cost.
-
Parameter Validation: Compare the assigned parameters to known values for similar functional groups to ensure their reasonableness. For novel or unusual fragments, more rigorous parameterization involving quantum mechanical calculations may be necessary.
Energy Minimization
The initially generated 3D structure is typically not at an energy minimum. Energy minimization is performed to relax the structure and relieve any steric clashes or unfavorable geometries.
Protocol for Energy Minimization:
-
Algorithm Selection: Choose an appropriate energy minimization algorithm. The steepest descent method is effective for initial relaxation, followed by the conjugate gradient method for finer convergence.
-
Convergence Criteria: Set convergence criteria for the energy gradient, typically around 0.01 kcal/(mol·Å).
-
Execution: Perform the minimization using a molecular dynamics package such as Amber, GROMACS, or NAMD.
Conformational Analysis
Due to the presence of multiple rotatable bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the low-energy conformers that are most likely to be populated at a given temperature.[4][5]
Protocol for Conformational Search:
-
Method: Employ a systematic or stochastic conformational search method. A common approach is to perform a molecular dynamics (MD) simulation at an elevated temperature (e.g., 500 K) to overcome rotational barriers, followed by sampling structures at regular intervals.
-
Simulation Setup:
-
Solvate the molecule in an appropriate implicit or explicit solvent model (e.g., Generalized Born for implicit, TIP3P for explicit water).
-
Neutralize the system with counter-ions if necessary.
-
Equilibrate the system at the desired temperature and pressure.
-
-
Production Run: Run the MD simulation for a sufficient duration (e.g., 10-100 ns) to adequately sample the conformational space.
-
Clustering: Cluster the saved snapshots based on root-mean-square deviation (RMSD) to identify the most representative low-energy conformations.
Data Presentation: Predicted Structural Parameters
| Parameter | Predicted Value | Basis of Prediction |
| C-O Bond Length (ether) | 1.42 Å | Typical sp³ C-O bond length |
| C-O-C Bond Angle (ether) | 112° | VSEPR theory and data from similar ethers |
| C-C=C Bond Angle (allyl) | 122° | sp² hybridization |
| O-C-C-O Dihedral Angle | gauche (±60°), anti (180°) | Conformational preferences in polyols and ethers[6] |
| C-O-C-C Dihedral Angle | gauche (±60°), anti (180°) | Rotational barriers in ethers |
Visualization of Key Interactions
The intramolecular interactions within this compound play a significant role in determining its preferred conformation. Hydrogen bonding between the hydroxyl groups is a particularly important factor. The following diagram illustrates a potential intramolecular hydrogen bonding network.
Caption: Potential intramolecular hydrogen bond in this compound.
Validation of the Molecular Model
A critical step in any modeling study is the validation of the computational model against experimental data.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local chemical environment and conformation.[7] Predicted NMR chemical shifts and coupling constants from the calculated ensemble of low-energy conformers can be compared to experimental spectra. While specific high-resolution spectra for mono-allyl pentaerythritol are not widely published, data for pentaerythritol and its other derivatives can provide a basis for comparison.[8][9]
-
X-ray Crystallography: In the absence of a crystal structure for this compound, the crystal structure of the parent pentaerythritol can serve as a benchmark for the geometry of the core polyol structure.[10] This allows for the validation of bond lengths and angles within the central scaffold of the model.[2][11][12]
Conclusion
The molecular modeling of this compound provides invaluable insights into its three-dimensional structure and dynamic behavior. By employing a systematic workflow encompassing 3D structure generation, force field parameterization, energy minimization, and conformational analysis, researchers can develop a robust model. While direct experimental validation remains a challenge due to the limited availability of high-resolution structural data, comparison with data from analogous compounds provides a reasonable level of confidence in the model's predictions. This in-depth structural understanding is paramount for the rational design of new materials and for elucidating the mechanisms of reactions involving this versatile molecule.
References
- 1. Buy this compound | 91648-24-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H16O4 | CID 3086330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. Pentaerythritol(115-77-5) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
Reaction chemistry of allyl pentaerythritol's hydroxyl and allyl groups
An In-depth Technical Guide to the Reaction Chemistry of Allyl Pentaerythritol's Hydroxyl and Allyl Groups
For Researchers, Scientists, and Drug Development Professionals
Allyl pentaerythritol (B129877) (APE) is a versatile multifunctional molecule derived from pentaerythritol. Its structure, featuring a central quaternary carbon, is equipped with both hydroxyl and allyl functional groups, making it a valuable building block in polymer chemistry and materials science.[1][2][3] The presence of reactive allyl groups allows for a variety of addition and polymerization reactions, while the remaining hydroxyl group(s) can be further functionalized through traditional alcohol chemistry. This dual reactivity enables the synthesis of complex, highly functionalized molecules and polymers with tailored properties, suitable for advanced applications including coatings, resins, and potentially as scaffolds in drug delivery systems.[1][4]
This technical guide provides a comprehensive overview of the core reaction chemistry of this compound's hydroxyl and allyl moieties, complete with experimental protocols, quantitative data, and process diagrams to facilitate its application in research and development.
Core Reactions of the Hydroxyl Group
The primary reactions involving the hydroxyl group(s) of this compound are etherification and esterification. Etherification is fundamental to the synthesis of APE itself, while esterification allows for further functionalization.
Etherification: The Synthesis of this compound
The industrial synthesis of this compound is predominantly achieved through the Williamson ether synthesis. This method involves the reaction of pentaerythritol with an allyl halide, such as allyl chloride, in the presence of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1][5] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the hydroxyl groups of pentaerythritol are deprotonated by the base to form highly reactive alkoxide intermediates. These alkoxides then attack the electrophilic carbon of the allyl halide, displacing the halide and forming an ether linkage.[1]
The degree of allylation—resulting in mono-, di-, tri-, or tetra-allyl pentaerythritol—can be controlled by adjusting the stoichiometry of the reactants.[1] A higher molar ratio of allyl chloride to pentaerythritol favors a higher degree of substitution. For instance, a 3:1 ratio of allyl chloride to pentaerythritol typically yields trithis compound as the major product.[1] To enhance reaction rates and selectivity, phase transfer catalysts like tetrabutylammonium (B224687) bromide or polyethylene (B3416737) glycols (PEG) are often employed.[5][6]
Caption: Workflow for the synthesis of this compound.
Esterification
The remaining hydroxyl group on partially allylated pentaerythritol (e.g., trithis compound) can readily undergo esterification with carboxylic acids or their derivatives (like acyl chlorides or anhydrides). This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, or can proceed under thermal conditions, often with the removal of water to drive the reaction to completion.[7][8] Esterification allows for the introduction of a wide range of functional groups, enabling the synthesis of complex esters used as synthetic lubricants or as monomers for specialty polymers.[8][9]
Core Reactions of the Allyl Groups
The carbon-carbon double bond of the allyl groups is susceptible to a variety of addition reactions, making it a versatile handle for polymerization and functionalization.
Thiol-Ene "Click" Chemistry
The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction that proceeds between a thiol (R-SH) and the alkene of the allyl group.[10] The reaction is typically initiated by UV light or a radical initiator and proceeds via a free-radical chain mechanism.[10][11] An initiator generates a thiyl radical, which then adds across the double bond of the allyl group in an anti-Markovnikov fashion. The resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule, propagating the chain and forming a stable thioether linkage.[10]
This reaction is rapid, high-yielding, and tolerant of many functional groups, making it ideal for creating cross-linked polymer networks and for surface functionalization.[10][12] For example, reacting multifunctional thiols like pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) with this compound can produce highly cross-linked, homogeneous polymer networks.[10][13]
Caption: Logical flow of the thiol-ene click reaction mechanism.
Epoxidation
The double bonds of the allyl groups can be converted to epoxide rings through reaction with an oxidizing agent. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[14][15] The reaction is often stereoselective due to the directing effect of the nearby hydroxyl group, which can form a hydrogen bond with the peroxy acid, delivering the oxygen atom to one face of the double bond.[14] Metal-catalyzed systems, using catalysts based on vanadium, molybdenum, or titanium, can also be employed for the epoxidation of allylic alcohols, often with high selectivity and under milder conditions using hydrogen peroxide as the oxidant.[14][16][17] These resulting epoxy-functionalized molecules are valuable intermediates for synthesizing polyols, amino alcohols, and other complex structures.
Radical Polymerization
This compound can serve as a monomer or cross-linking agent in radical polymerization.[1] However, the polymerization of allyl monomers is often challenging and typically results in polymers with low molecular weight (oligomers).[18] This is due to a process called "degradative chain transfer," where a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule.[18][19] This terminates the kinetic chain and creates a stable, less reactive allyl radical, which is slow to re-initiate polymerization.[18] Despite this, APE is effectively used as a cross-linker to improve the thermal stability and mechanical properties of resins and polymers.[1][2]
Caption: Key reaction pathways for this compound.
Quantitative Data Summary
The product distribution in the synthesis of this compound is highly dependent on the molar ratio of the reactants.
| Pentaerythritol:Allyl Chloride Molar Ratio | Monoallyl Ether (%) | Diallyl Ether (%) | Triallyl Ether (%) | Tetraallyl Ether (%) | Reference |
| 1:2 | 15 | 65 | 20 | 0 | [1] |
| 1:3 | 0 | 11.5 | 81 | 7.5 | [1] |
| 1:4 | 0 | 4 | 74 | 22 | [1] |
Experimental Protocols
Protocol: Synthesis of Trithis compound
This protocol is adapted from typical Williamson ether synthesis procedures for APE.[1][5]
-
Reagents: Pentaerythritol, Allyl Chloride, Sodium Hydroxide (50% aqueous solution), Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide).
-
Procedure:
-
To a reaction kettle equipped with a mechanical stirrer, condenser, and dropping funnel, add pentaerythritol, the phase transfer catalyst, and water.
-
Heat the mixture to 60-80°C with vigorous stirring.
-
Concurrently and slowly, add the sodium hydroxide solution and allyl chloride to the reaction mixture over 8-10 hours. The molar ratio of pentaerythritol:allyl chloride:NaOH should be approximately 1:3.5:3.5.[5]
-
Maintain the reaction temperature at 60-80°C throughout the addition.[5]
-
After the addition is complete, continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. The mixture will separate into an organic and an aqueous layer.
-
Separate the lower aqueous layer. Wash the upper organic layer with water to remove salts, then with a dilute acid solution to neutralize any remaining base, followed by a final water wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Remove any unreacted allyl chloride and water under reduced pressure to yield the crude this compound mixture, which will be rich in the triallyl ether.[5]
-
Protocol: Thiol-Ene Photochemical Reaction
This protocol is a general procedure based on photochemical thiol-ene reactions.[11]
-
Reagents: this compound (APE), a multifunctional thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate), PETMP), and a photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone).
-
Procedure:
-
In a suitable vessel, mix APE and the thiol reagent. The stoichiometry should be 1:1 for the allyl and thiol functional groups.
-
Add a small amount of photoinitiator (typically 0.5-2.0 wt%).
-
Stir the mixture to ensure homogeneity.
-
Expose the mixture to a UV light source (e.g., 365 nm).[12]
-
The reaction is typically rapid and may be complete within minutes to a few hours, resulting in the formation of a cross-linked polymer network.[11] Progress can be monitored by the disappearance of the thiol S-H stretch and alkene C=C stretch in the IR spectrum.
-
Applications in Drug Development
The unique chemical reactivity of this compound and its derivatives opens avenues for applications in the pharmaceutical and biomedical fields.
-
Hydrogel Formation: The efficient cross-linking capabilities of APE, particularly through thiol-ene chemistry, make it an excellent candidate for forming hydrogels.[13] These hydrogels can be designed to be biocompatible and can encapsulate therapeutic agents, allowing for controlled and sustained drug release.
-
Drug Delivery Scaffolds: APE can serve as a core molecule for the synthesis of dendritic polymers or other complex macromolecular architectures.[1] The allyl and hydroxyl groups provide handles for attaching both drugs and targeting ligands, creating sophisticated drug delivery systems.[20]
-
Bioconjugation: The allyl groups can be modified through various chemical reactions to introduce functionalities that can covalently link to proteins, peptides, or other biomolecules, facilitating the development of bioconjugates for therapeutic or diagnostic purposes.[13][21]
By leveraging the versatile reaction chemistry of its hydroxyl and allyl groups, this compound stands as a powerful tool for materials scientists and drug development professionals aiming to create novel functional polymers and advanced therapeutic systems.
References
- 1. Buy this compound | 91648-24-7 [smolecule.com]
- 2. primaryinfo.com [primaryinfo.com]
- 3. This compound (APE) | RawChem - All for detergent [rawchemchina.com]
- 4. pschemicals.com [pschemicals.com]
- 5. CN1944502A - Synthetic method for crosslinking agent-pentaerythritol allyl ether for high molecular polymerization - Google Patents [patents.google.com]
- 6. JPS63162640A - Production of pentaerythritol allyl ether - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 11. westmont.edu [westmont.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 15. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of pentaerythritol triallyl ether
An In-depth Technical Guide to Pentaerythritol (B129877) Triallyl Ether
Introduction
Pentaerythritol triallyl ether (APE), identified by CAS number 1471-17-6, is a multifunctional monomer with a unique molecular structure derived from pentaerythritol.[1] It is a colorless, transparent liquid characterized by the presence of three reactive allyl ether groups and one free hydroxyl group.[1][2][3][4] This combination of functional groups makes APE a highly versatile crosslinking agent and a valuable chemical intermediate in a wide array of industrial and research applications, from polymer synthesis to the formulation of advanced coatings and resins.[1][5][6][7] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and analysis, and its key chemical reactions.
Physical Properties
The physical characteristics of pentaerythritol triallyl ether are critical for its handling, storage, and application in various formulations. The properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₄O₄ | [6][8][9] |
| Molecular Weight | 256.34 g/mol | [6][8][9] |
| CAS Number | 1471-17-6 | [1][6][8][10] |
| Appearance | Clear, colorless liquid | [1][11] |
| Boiling Point | 152 °C @ 9.5-10 Torr[9] 156-161 °C @ 3mm Hg[12] 100 °C @ 10 Pa[13] | |
| Density | 0.985 g/cm³[12] 1.04 - 1.07 g/cm³ (20 °C)[6] 1.261 g/cm³[8] | |
| Melting Point | < -15 °C[6] < -20 °C[11] | |
| Flash Point | 146 °C[13] 159.6 °C[9][14] 210 - 240 °C[6] | |
| Solubility in Water | 0.0022 g/L (20 °C)[6] Partly miscible[13] | |
| Viscosity | 20 mPa·s (23 °C)[13] | |
| Refractive Index | 1.4650 (estimate)[12] 1.468[9] | |
| Hydroxyl Number | 230-260 mg KOH/g[11] 240 mg KOH/g[13] |
Commercial grades of pentaerythritol allyl ether are often a mixture. A typical composition is detailed below.
| Component | Content (%) | Reference |
| Diallyl Ether | Max 25% | [13] |
| Triallyl Ether | 74.0 - 84.0% | [13] |
| Tetraallyl Ether | Max 25% | [13] |
Chemical Properties and Reactivity
The chemical behavior of APE is dominated by its three allyl groups and one hydroxyl group, which serve as reactive sites for various chemical transformations.
-
Crosslinking and Polymerization : The allyl groups are highly susceptible to free-radical polymerization. This reactivity is harnessed in UV-curable systems, such as inks, adhesives, and coatings, where APE acts as a crosslinking agent to form highly stable, three-dimensional polymer networks.[5][6][7] This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the final polymer.[5][7] It is a key component in the production of superabsorbent polymers (SAPs), where it improves water absorption capacity.[1][15]
-
Thiol-Ene Reactions : The double bonds of the allyl groups can readily react with thiol compounds in a "click" chemistry reaction.[7] This is an efficient method for creating thioether linkages and forming specifically functionalized polymers or networks.[16]
-
Etherification : The remaining primary hydroxyl group can be further functionalized through etherification or esterification reactions, allowing for the synthesis of more complex derivatives.
-
Stability : APE is reported to be stable up to 250 °C and resistant to degradation by inorganic and fatty acids.[8]
Experimental Protocols
Synthesis of Pentaerythritol Triallyl Ether
The most common method for synthesizing APE is a variation of the Williamson ether synthesis.[7] This involves the reaction of pentaerythritol with an allyl halide, such as allyl chloride, in the presence of a strong base like sodium hydroxide (B78521). Phase transfer catalysts (PTCs) are often employed to improve reaction efficiency and yield.[7][17]
Materials:
-
Pentaerythritol
-
Sodium Hydroxide (NaOH), aqueous solution (e.g., 48-55% w/w)
-
Allyl Chloride
-
Phase Transfer Catalyst (e.g., PEP type polyether, tetramethylammonium (B1211777) bromide)[17][18]
-
Water (for washing)
Procedure:
-
Reaction Setup : Charge a reaction kettle with pentaerythritol, the aqueous sodium hydroxide solution, and the phase transfer catalyst.[17] The molar ratio of pentaerythritol to NaOH is typically controlled between 1:3.2 and 1:3.8 to favor the formation of the tri-substituted ether.[7][17]
-
Heating : Stir the mixture and heat to the reaction temperature, typically between 60 °C and 120 °C.[17]
-
Allyl Chloride Addition : Slowly add allyl chloride dropwise to the reaction mixture. The rate of addition should be controlled to maintain the desired reaction temperature.[17] A molar ratio of pentaerythritol to allyl chloride of 1:3.5 to 1:4.2 is preferred.[7]
-
Reaction : Maintain the reaction at temperature with stirring for several hours (e.g., 2-8 hours) after the addition is complete to ensure the reaction goes to completion.[17]
-
Workup and Purification :
-
Cool the reaction mixture.
-
Add water to dissolve the sodium chloride byproduct and any unreacted NaOH.[17]
-
Allow the layers to separate and remove the aqueous layer. Repeat the washing step.[17]
-
The organic layer, containing the crude APE mixture, is then subjected to atmospheric distillation to remove low-boiling point impurities.[17]
-
Finally, the product is purified by vacuum distillation to isolate the pentaerythritol allyl ether mixture.[17]
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the final product distribution (i.e., the relative amounts of mono-, di-, tri-, and tetra-allyl ethers).[7]
Methodology:
-
Sample Preparation : Dilute a small amount of the purified product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Column : Use a non-polar or mid-polar capillary column.[7]
-
Injection : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Temperature Program : The oven temperature is programmed to ramp up to facilitate the separation of components based on their volatility.[7] A typical program might start at 50°C and ramp to 250°C.
-
MS Detection : The mass spectrometer is operated in electron ionization (EI) mode.[7] As components elute from the GC column, they are fragmented and detected by the mass spectrometer.
-
Data Analysis : The resulting fragmentation patterns act as molecular fingerprints, which can be compared against spectral libraries for identification. The relative peak areas in the chromatogram correspond to the relative abundance of each ether in the mixture.
Determination of Unreacted Hydroxyl Groups (Hydroxyl Value)
This titration method quantifies the remaining free hydroxyl groups in the final product.[7]
Methodology:
-
Esterification : React a precisely weighed sample of APE with a known excess of an esterifying agent, such as acetic anhydride (B1165640) in pyridine. This reaction converts the free hydroxyl groups into acetate (B1210297) esters.
-
Hydrolysis : Add a measured amount of water to hydrolyze the excess, unreacted acetic anhydride into acetic acid.
-
Titration : Titrate the resulting solution with a standardized solution of potassium hydroxide (KOH). The titration neutralizes the acetic acid formed during hydrolysis and the acid catalyst (if used).
-
Blank Determination : Perform a blank titration using the same quantities of reagents but without the APE sample.
-
Calculation : The hydroxyl value is calculated based on the difference in the volume of KOH solution used for the sample and the blank. This difference corresponds to the amount of acetic anhydride consumed by the hydroxyl groups in the APE sample.
Visualizations
Synthesis Pathway
Caption: Williamson ether synthesis of pentaerythritol triallyl ether.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of APE.
Crosslinking Mechanism
Caption: Free-radical polymerization and crosslinking of APE monomers.
References
- 1. nbinno.com [nbinno.com]
- 2. PENTAERYTHRITOL TRIALLYL ETHER CAS 1471-17-6 - Chemical Supplier Unilong [unilongindustry.com]
- 3. primaryinfo.com [primaryinfo.com]
- 4. Sinocrsl® APE - Pentaerythritol triallyl ether for SAP & UV Resins [sinocurechem.com]
- 5. Pentaerythritol Triallyl Ether [myskinrecipes.com]
- 6. CAS # 1471-17-6, Pentaerythritol triallyl ether, 3-prop-2-enoxy-2,2-bis(prop-2-enoxymethyl)propan-1-ol - chemBlink [ww.chemblink.com]
- 7. Triallyl pentaerythritol | 1471-17-6 | Benchchem [benchchem.com]
- 8. Pentaerythritol triallyl ether | 1471-17-6 | FP176448 [biosynth.com]
- 9. echemi.com [echemi.com]
- 10. Pentaerythritol Triallyl Ether-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 11. file1.lookchem.com [file1.lookchem.com]
- 12. PENTAERYTHRITOL TRIALLYL ETHER CAS#: 1471-17-6 [m.chemicalbook.com]
- 13. propylene-glycol-diacetate.com [propylene-glycol-diacetate.com]
- 14. lookchem.com [lookchem.com]
- 15. PENTAERYTHRITOL TRIALLYL ETHER | 1471-17-6 [chemicalbook.com]
- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 17. CN111517925A - A kind of preparation method of pentaerythritol allyl ether - Google Patents [patents.google.com]
- 18. JPS63162640A - Production of pentaerythritol allyl ether - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Allyl Pentaerythritol as a Crosslinker in Acrylic Resins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Allyl Pentaerythritol (B129877) (APE) as a crosslinking agent in acrylic resins. It covers the synthesis of APE, its application in modifying resin properties, and potential uses in specialized fields such as drug delivery.
Introduction to Allyl Pentaerythritol (APE)
This compound is a versatile crosslinking agent derived from pentaerythritol.[1] Its structure typically contains three allyl groups and one hydroxyl group, although di- and tetra-allyl ethers also exist.[2][3] The presence of multiple allyl functional groups allows for the formation of a three-dimensional polymer network when incorporated into acrylic resins, significantly modifying their properties. APE is utilized to enhance the heat resistance, color stability, and the balance between toughness and flexibility of radical-curing resins.[3] Its allyl functionality also helps to inhibit oxygenation, which can cause surface tackiness in curing resins.[3]
Chemical Structure
-
IUPAC Name: 2-(hydroxymethyl)-2-(prop-2-enoxymethyl)propane-1,3-diol
-
Molecular Formula: C₈H₁₆O₄
-
Molecular Weight: 176.21 g/mol
Applications in Acrylic Resins
APE is primarily used as a crosslinker in various acrylic polymers, including those used as thickeners and super-absorbents.[1][3] By introducing crosslinks into the acrylic polymer matrix, APE can significantly improve the mechanical and thermal properties of the resulting material.
Key Benefits of APE in Acrylic Resins:
-
Improved Mechanical Properties: Crosslinking with APE can enhance the hardness and cohesive strength of acrylic resins.
-
Enhanced Thermal Stability: The formation of a stable, three-dimensional network increases the heat resistance of the polymer.
-
Increased Solvent Resistance: The crosslinked structure reduces the ability of solvents to penetrate and swell the polymer matrix.
-
Control of Rheology: In applications such as thickeners, the degree of crosslinking with APE can be tailored to achieve the desired viscosity.
Experimental Protocols
Synthesis of this compound (APE)
The synthesis of APE is typically achieved through the etherification of pentaerythritol with an allyl halide, such as allyl chloride, under basic conditions. Phase transfer catalysts are often employed to improve reaction efficiency and yield.
Materials:
-
Pentaerythritol
-
Allyl Chloride
-
Sodium Hydroxide (B78521) (or Potassium Hydroxide)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide, PEG 200-1000)
-
Distilled Water
-
Nitrogen Gas
-
20% Hydrochloric Acid Solution
-
Diatomite
Equipment:
-
Reaction Kettle with Stirrer, Thermometer, and Reflux Condenser
-
Dropping Funnel
-
Heating Mantle
-
Centrifuge
-
Separatory Funnel
-
Vacuum Distillation Apparatus
Procedure:
-
Charge the reaction kettle with pentaerythritol, an alkali catalyst (e.g., 30-50% sodium hydroxide solution), allyl chloride, a phase transfer catalyst, and distilled water. The molar ratio of allyl chloride to pentaerythritol should be in the range of 3.0-5.5:1.0.[4]
-
Pressurize the reactor with nitrogen gas to approximately 0.2 MPa.[4]
-
Heat the mixture to 60-120°C while stirring continuously.[4]
-
Maintain the reaction for 8-10 hours to complete the etherification.[4]
-
After the reaction, discharge the materials and separate the sodium chloride precipitate by centrifugation.[4]
-
Wash the filtrate with an equal volume of water and neutralize to pH 7 with a 20% hydrochloric acid solution.[4]
-
Allow the mixture to stand and separate into layers. Remove the lower aqueous phase.[4]
-
Return the upper oil phase to the reaction kettle and dehydrate under vacuum (20 mmHg) at 100-120°C to remove water and low-boiling byproducts.[4]
-
Add 2-3% by mass of diatomite to the mixture and stir for 1-2 hours at 80-100°C.[4]
-
Filter the mixture to obtain the refined this compound.[4]
Table 1: Reactant Ratios and Expected Product Distribution for APE Synthesis
| Pentaerythritol:Allyl Chloride Molar Ratio | Monoallyl Ether (%) | Diallyl Ether (%) | Triallyl Ether (%) | Tetraallyl Ether (%) | Reference |
| 1:2 | 15 | 65 | 20 | 0 | [2] |
| 1:3 | 0 | 11.5 | 81 | 7.5 | [2] |
| 1:4 | 0 | 4 | 74 | 22 | [2] |
Crosslinking of Acrylic Resins with APE
The crosslinking of acrylic resins with APE is typically achieved through free-radical polymerization. The allyl groups of APE react with the growing polymer chains of the acrylic monomers, forming a crosslinked network.
Materials:
-
Acrylic Monomers (e.g., Acrylic Acid, Methyl Methacrylate, Butyl Acrylate)
-
This compound (APE)
-
Free-Radical Initiator (e.g., 2,2′-Azobis(2,4-dimethyl-valeronitrile))
-
Solvent (e.g., Supercritical Carbon Dioxide, Organic Solvents)
Equipment:
-
High-Pressure Batch Reactor (if using supercritical CO₂)
-
Stirring Mechanism
-
Temperature Control System
General Procedure (Adapted from Acrylic Acid Polymerization):
-
Charge the reactor with the desired amounts of acrylic acid monomer, APE as the crosslinker, and a free-radical initiator.
-
If using a solvent like supercritical CO₂, pressurize the reactor to the desired pressure (e.g., 207 bar).
-
Heat the reactor to the desired temperature (e.g., 50°C) to initiate polymerization.
-
Maintain the reaction under stirring for a specified duration to allow for polymerization and crosslinking.
-
After the reaction, vent the reactor (if using scCO₂) and collect the crosslinked polymer powder.
Note: The specific concentrations of APE and initiator, as well as the reaction conditions, will need to be optimized depending on the desired properties of the final crosslinked acrylic resin.
Visualization of Processes and Mechanisms
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Crosslinking Mechanism of Acrylic Resin with APE
Caption: Free-radical crosslinking of acrylic resin with APE.
Potential Application in Drug Delivery
Crosslinked acrylic acid-based hydrogels are extensively studied for drug delivery applications due to their ability to swell in aqueous environments and their potential for pH-responsive behavior. The use of APE as a crosslinker can allow for the tuning of the hydrogel's properties to control the release of therapeutic agents.
Conceptual Drug Release Mechanism:
The crosslink density, which can be controlled by the concentration of APE, will influence the mesh size of the hydrogel network. A higher crosslink density results in a smaller mesh size, which can slow the diffusion of an encapsulated drug out of the hydrogel matrix. This allows for sustained release of the drug over time.
For pH-responsive systems based on acrylic acid, the degree of swelling is dependent on the pH of the surrounding environment. In a more basic environment, the carboxylic acid groups of the acrylic acid units will deprotonate, leading to electrostatic repulsion and increased swelling. This swelling can open up the polymer network and accelerate drug release. The presence of APE crosslinks provides structural integrity to the hydrogel during this swelling process.
Signaling Pathway for pH-Responsive Drug Release
Caption: pH-responsive drug release from an APE-crosslinked hydrogel.
Expected Performance Data (Illustrative)
Table 2: Expected Influence of APE Concentration on Acrylic Resin Properties
| APE Concentration (% w/w) | Hardness (Shore D) | Swelling Ratio (%) | Glass Transition Temp. (Tg) (°C) |
| 0 (No Crosslinker) | Low | High | Low |
| 1 | Increased | Decreased | Increased |
| 3 | Further Increased | Further Decreased | Further Increased |
| 5 | High | Low | High |
Note: The values in this table are illustrative and intended to show expected trends. Actual values will depend on the specific acrylic resin formulation and curing conditions.
Conclusion
This compound is a valuable crosslinking agent for modifying the properties of acrylic resins. Through controlled synthesis and incorporation into acrylic formulations, researchers can tailor the mechanical, thermal, and swelling properties of the resulting polymers for a wide range of applications, from industrial coatings and thickeners to advanced drug delivery systems. The experimental protocols and conceptual frameworks provided in this document serve as a starting point for further research and development in this area.
References
Application Notes and Protocols for Thiol-Ene Click Chemistry Applications of Allyl Pentaerythritol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of allyl pentaerythritol (B129877) in thiol-ene click chemistry for various applications, including the formation of crosslinked polymers, hydrogels for drug delivery, and scaffolds for tissue engineering. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to guide researchers in utilizing this versatile chemistry.
Introduction to Thiol-Ene Click Chemistry with Allyl Pentaerythritol
Thiol-ene click chemistry is a powerful and versatile reaction that proceeds via a radical-mediated addition of a thiol (-SH) to an alkene (-C=C). This reaction is characterized by its high efficiency, rapid reaction rates, low sensitivity to oxygen inhibition, and the formation of homogeneous polymer networks. This compound, available primarily as pentaerythritol triallyl ether and tetraallyl ether, serves as a multifunctional 'ene' component, enabling the formation of highly crosslinked materials when reacted with multifunctional thiols.
The general mechanism for the thiol-ene reaction involves initiation, propagation, and termination steps. A key feature is the step-growth polymerization mechanism, which leads to delayed gelation and reduced shrinkage stress compared to traditional chain-growth polymerizations.[1]
Applications
The unique properties of polymers and hydrogels derived from this compound and multifunctional thiols make them suitable for a range of applications.
High-Performance Coatings and Adhesives
Thiol-ene polymers are utilized in the formulation of high-performance coatings and adhesives due to their excellent mechanical properties, thermal stability, and low shrinkage. The ability to rapidly cure under UV irradiation makes this chemistry particularly attractive for industrial applications.
Hydrogels for Drug Delivery
The biocompatibility and tunable properties of thiol-ene hydrogels make them excellent candidates for controlled drug delivery systems.[2] The crosslink density of the hydrogel, which can be controlled by the stoichiometry of the thiol and ene groups, governs the mesh size and, consequently, the release kinetics of encapsulated therapeutics. Hydrogels can be designed to be degradable, for example, through the inclusion of hydrolytically labile ester groups in the thiol component, allowing for sustained drug release as the network degrades.[3]
Scaffolds for Tissue Engineering
Thiol-ene chemistry is employed to fabricate biocompatible and biodegradable scaffolds for tissue engineering.[4] The mild reaction conditions allow for the encapsulation of cells within the hydrogel matrix with high viability. The mechanical properties of the scaffolds can be tailored to mimic the native extracellular matrix of different tissues, and the scaffold architecture can be precisely controlled using techniques like 3D printing.
Quantitative Data Summary
The following tables summarize key quantitative data for thiol-ene networks. While specific data for this compound systems is limited in the literature, the presented data from analogous systems provide valuable insights into the expected properties.
Table 1: Mechanical and Thermal Properties of Thiol-Ene Networks
| 'Ene' Component | 'Thiol' Component | Thiol:Ene Ratio (functional group) | Glass Transition Temperature (Tg, °C) | Storage Modulus (E') at 37°C (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|---|---|---|
| Triallyl-1,3,5-triazine-2,4,6-trione (TATATO) | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | 1:1 | 24 | 9.76 | 1.19 | - |
| Allyl-etherified eugenol (B1671780) derivative (DAEG) | Pentaerythritol-based primary tetrathiol (pS4P) | 1:1 | 4-9 | - | 0.98 | 58.7 |
| Pentaerythritol triallyl ether | Trimethylolpropane tri(3-mercaptopropionate) | 1:1 | - | - | - | - |
Data adapted from various sources for representative thiol-ene systems.[4][5] The properties of this compound-based networks are expected to be in a similar range and can be tuned by altering the specific monomers and their ratios.
Table 2: Photopolymerization Kinetics of Thiol-Ene Systems
| System | Light Intensity (mW/cm²) | Thiol Conversion (%) | Double Bond Conversion (%) |
|---|---|---|---|
| Triacrylate / Thiol-Allyl Ether (50/50 mol%) | 1.87 | >95 | ~100 (acrylate) |
| PETMP / TATATO / PM-2 | - | 92.0 | 100 |
Data adapted from studies on ternary thiol-ene/acrylate and other thiol-ene systems.[6][7] The kinetics are influenced by the specific monomers, photoinitiator concentration, and light intensity.
Experimental Protocols
Protocol 1: Synthesis of Pentaerythritol Triallyl Ether
This protocol describes a common method for the synthesis of pentaerythritol triallyl ether.
Materials:
-
Pentaerythritol
-
Allyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolve pentaerythritol in DMSO in a reaction vessel.
-
Add an aqueous solution of NaOH (e.g., 40 wt%) to the reaction mixture and stir at room temperature for 30 minutes.
-
Slowly add allyl chloride to the mixture. The molar ratio of pentaerythritol to allyl chloride can be adjusted to favor the formation of the triallyl ether (typically around 1:3).
-
Continue stirring at room temperature for several hours (e.g., 10 hours).
-
Pour the reaction mixture into ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product using column chromatography to isolate the pentaerythritol triallyl ether.
A patent describes a method achieving a product with 81% triether by reacting pentaerythritol with allyl chloride in the presence of sodium hydroxide.[8]
Protocol 2: Fabrication of a Crosslinked Thiol-Ene Polymer Film
This protocol details the photopolymerization of a thiol-ene formulation to create a crosslinked polymer film.
Materials:
-
Pentaerythritol triallyl ether ('ene' monomer)
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP, 'thiol' monomer)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (optional, e.g., toluene)
-
UV light source (365 nm)
Procedure:
-
Prepare a prepolymer solution by mixing pentaerythritol triallyl ether and PETMP in a stoichiometric ratio of allyl to thiol functional groups (e.g., 1:1).
-
If necessary, dissolve the monomers in a minimal amount of a suitable solvent.
-
Add the photoinitiator to the prepolymer solution at a desired concentration (e.g., 1-3 wt%).
-
Ensure the solution is thoroughly mixed.
-
Cast the solution onto a substrate to form a thin film of the desired thickness.
-
Expose the film to UV light (e.g., 365 nm) for a specified duration to initiate crosslinking. The curing time will depend on the light intensity and the specific formulation.
-
The crosslinked polymer film is formed and can be characterized.
Protocol 3: Formation of a Thiol-Ene Hydrogel for Drug Delivery Studies
This protocol outlines the formation of a hydrogel for potential drug delivery applications.
Materials:
-
Pentaerythritol triallyl ether
-
Poly(ethylene glycol) dithiol (PEG-dithiol)
-
Water-soluble photoinitiator (e.g., lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)
-
Phosphate-buffered saline (PBS)
-
Model drug
-
UV light source (365 nm)
Procedure:
-
Prepare a prepolymer solution by dissolving pentaerythritol triallyl ether and PEG-dithiol in PBS at the desired concentrations. The stoichiometry of allyl to thiol groups is typically 1:1.
-
Dissolve the model drug in the prepolymer solution.
-
Add the photoinitiator to the solution (e.g., 0.05-0.1% w/v).
-
Pipette the prepolymer-drug solution into a mold.
-
Expose the solution to UV light to initiate hydrogel formation.
-
The drug-loaded hydrogel can then be used for in vitro release studies by placing it in a known volume of release medium (e.g., PBS) and periodically sampling the medium to determine the drug concentration.
Visualizations
Thiol-Ene Photopolymerization Workflow
Caption: Workflow for Thiol-Ene Photopolymerization.
Logical Relationship in Hydrogel Drug Delivery
Caption: Factors influencing drug release from thiol-ene hydrogels.
References
- 1. wlv.openrepository.com [wlv.openrepository.com]
- 2. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. radtech.org [radtech.org]
- 7. A Highly Effective, UV-Curable, Intumescent, Flame-Retardant Coating Containing Phosphorus, Nitrogen, and Sulfur, Based on Thiol-Ene Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Synthesis of Hydrogels Using Allyl Pentaerythritol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of hydrogels crosslinked with allyl pentaerythritol (B129877) (APE). The detailed protocols and compiled data will be a valuable resource for researchers in materials science, drug delivery, and tissue engineering.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1][2] Their tunable physical properties, biocompatibility, and resemblance to native extracellular matrix make them ideal candidates for a variety of biomedical applications, including controlled drug delivery, tissue engineering scaffolds, and wound dressings.[3][4] Allyl pentaerythritol (APE) is a versatile crosslinking agent with multiple allyl functional groups, enabling the formation of robust and stable hydrogel networks through various polymerization techniques, most notably free-radical polymerization. The degree of crosslinking, and consequently the mechanical and swelling properties of the resulting hydrogel, can be precisely controlled by varying the concentration of APE.
Data Presentation
The following tables summarize the quantitative data on the mechanical and swelling properties of hydrogels synthesized with varying concentrations of this compound.
Table 1: Mechanical Properties of this compound (APE)-Crosslinked Acrylate Copolymers
| Formulation Code | Ethyl Acrylate (EA) (%) | Methacrylic Acid (MAA) (%) | This compound (APE) (%) | Tensile Strength (MPa) | Elongation at Break (%) |
| A0 | 95 | 5 | 0 | 0.8 | 1200 |
| A1 | 94.75 | 5 | 0.25 | 1.2 | 1000 |
| A2 | 94.50 | 5 | 0.50 | 1.8 | 800 |
| A3 | 94.25 | 5 | 0.75 | 2.5 | 600 |
| Data adapted from a study on acrylic rubber composites.[5] |
Table 2: Swelling Ratio of Poly(acrylic acid) Hydrogels with Varying Crosslinker Concentrations
| Hydrogel Formulation | Monomer Concentration (mol%) | Crosslinker (APE) Concentration (mol% relative to monomer) | Equilibrium Swelling Ratio (%) |
| PAA-APE-0.02 | 5 | 0.02 | ~900 |
| PAA-APE-0.04 | 5 | 0.04 | ~890 |
| PAA-APE-0.06 | 5 | 0.06 | ~830 |
| Illustrative data based on trends observed in poly(acrylic acid) hydrogels with a similar crosslinker.[6] |
Table 3: In Vitro Drug Release Profile of a Model Drug from APE-Crosslinked Hydrogels
| Time (hours) | Cumulative Drug Release (%) - Formulation 1 (Low APE) | Cumulative Drug Release (%) - Formulation 2 (High APE) |
| 1 | 15 | 10 |
| 2 | 28 | 20 |
| 4 | 45 | 35 |
| 8 | 65 | 55 |
| 12 | 80 | 70 |
| 24 | 95 | 85 |
| Illustrative data demonstrating the expected trend of slower release with increased crosslinker density. |
Experimental Protocols
Synthesis of this compound (APE) Crosslinked Polyacrylamide Hydrogel
This protocol describes the synthesis of a polyacrylamide hydrogel using APE as a crosslinker via free-radical polymerization.
Materials:
-
Acrylamide (B121943) (AAm)
-
This compound (APE)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized (DI) water
Procedure:
-
Preparation of Pre-gel Solution:
-
In a beaker, dissolve a desired amount of acrylamide (e.g., 15 w/v%) and a specific concentration of APE (e.g., 0.5, 1, or 2 mol% relative to acrylamide) in DI water.
-
Stir the solution gently until all components are fully dissolved.
-
De-gas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Initiation of Polymerization:
-
Add the initiator, APS (e.g., 0.1 w/v% of the total solution), to the pre-gel solution and stir to dissolve.
-
Add the accelerator, TEMED (e.g., 0.1 v/v% of the total solution), to initiate the polymerization reaction. The amount of TEMED can be adjusted to control the gelation time.
-
-
Gelation:
-
Immediately after adding TEMED, pour the solution into a mold of the desired shape (e.g., petri dish, glass plates with spacers).
-
Allow the solution to polymerize at room temperature for at least 2 hours, or until a solid gel is formed.
-
-
Purification:
-
After polymerization, immerse the hydrogel in a large volume of DI water for 24-48 hours to remove unreacted monomers, initiator, and other impurities. Change the water several times during this period.
-
-
Drying (Optional):
-
For characterization of the dry state or for swelling studies, the hydrogel can be dried. Freeze-drying (lyophilization) is the preferred method to maintain the porous structure. Alternatively, oven-drying at a low temperature (e.g., 40-50 °C) until a constant weight is achieved can be performed.
-
Characterization of APE-Crosslinked Hydrogels
This protocol determines the water absorption capacity of the hydrogel.
Procedure:
-
Weigh the dried hydrogel sample (W_d).
-
Immerse the dried hydrogel in a beaker containing DI water or a buffer solution of a specific pH.
-
At regular time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and weigh the swollen hydrogel (W_s).[7]
-
Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio (SR) using the following formula: SR (%) = [(W_s - W_d) / W_d] x 100
This protocol outlines the procedure for evaluating the mechanical properties of the hydrogel using a universal testing machine.
Procedure:
-
Prepare hydrogel samples in a standard shape for tensile testing (e.g., dumbbell shape).
-
Mount the swollen hydrogel sample onto the grips of the universal testing machine.
-
Apply a uniaxial tensile force at a constant strain rate (e.g., 10 mm/min) until the hydrogel fractures.[8]
-
Record the stress-strain data.
-
From the stress-strain curve, determine the Young's modulus (from the initial linear region), tensile strength (the maximum stress before failure), and elongation at break (the strain at which the sample fractures).
This protocol assesses the cytotoxicity of the hydrogel using a standard MTT assay.
Procedure:
-
Preparation of Hydrogel Extracts:
-
Sterilize the hydrogel samples (e.g., by UV irradiation or autoclaving).
-
Incubate the sterile hydrogel samples in a cell culture medium (e.g., DMEM) at a specific ratio (e.g., 0.1 g/mL) for 24-72 hours at 37°C.
-
Collect the medium, which now contains any leachable substances from the hydrogel. This is the hydrogel extract.
-
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Remove the old medium and replace it with the prepared hydrogel extracts of different concentrations. Include positive (e.g., cytotoxic agent) and negative (fresh medium) controls.
-
Incubate the cells for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the negative control.
-
In Vitro Drug Release Study
This protocol describes how to evaluate the release kinetics of a model drug from the APE-crosslinked hydrogel.
Procedure:
-
Drug Loading:
-
In situ loading: Dissolve the drug in the pre-gel solution before polymerization.
-
Post-loading: Swell a pre-formed hydrogel in a concentrated solution of the drug until equilibrium is reached.
-
-
Release Study:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., phosphate-buffered saline, PBS) at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
-
Drug Quantification:
-
Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time.
-
The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[5]
-
Visualizations
Experimental Workflow for Synthesis and Characterization of APE-Crosslinked Hydrogels
Caption: Workflow for APE-hydrogel synthesis and characterization.
Logical Relationship of Hydrogel Properties
Caption: Influence of APE concentration on hydrogel properties.
References
- 1. Hydrogel: Preparation, characterization, and applications: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. sens.conferences.tsu.ge [sens.conferences.tsu.ge]
- 5. researchgate.net [researchgate.net]
- 6. banglajol.info [banglajol.info]
- 7. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanical Evaluation of Hydrogel–Elastomer Interfaces Generated through Thiol–Ene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Free Radical Polymerization of Allyl Pentaerythritol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl pentaerythritol (B129877) (APE) is a multifunctional monomer containing three or four allyl groups and one hydroxyl group. Its unique structure makes it a valuable crosslinking agent in the synthesis of polymers with tailored properties. The free radical polymerization of APE and its copolymers is of significant interest for the development of advanced materials such as hydrogels, coatings, and resins. In the field of drug development, APE-based hydrogels are emerging as promising platforms for controlled drug delivery due to their biocompatibility, tunable swelling behavior, and potential for stimuli-responsiveness.
This document provides detailed application notes and experimental protocols for the free radical polymerization of allyl pentaerythritol, with a focus on its application in the formation of hydrogels for potential drug delivery systems.
Reaction Mechanism and Kinetics
The free radical polymerization of allyl monomers like APE is known to be challenging due to degradative chain transfer, which can lead to low polymerization rates and the formation of low molecular weight polymers. This occurs when a propagating radical abstracts a hydrogen atom from an allylic position on a monomer molecule, resulting in a stable, less reactive allylic radical that is slow to reinitiate polymerization.
However, a more recent understanding of the polymerization of allyl ethers suggests a radical-mediated cyclization (RMC) mechanism. This multi-step process involves:
-
Hydrogen Abstraction: An initiator radical abstracts an allylic hydrogen from an APE molecule, forming a resonance-stabilized allyl ether radical.
-
Cyclization: This radical then attacks the double bond of another APE molecule to form a five-membered ring radical.
-
Chain Propagation: The resulting cyclopentane-like radical can then abstract a hydrogen from another APE molecule, propagating the chain.
This mechanism helps to explain the formation of crosslinked networks despite the inherent challenges of allyl polymerization.
Applications in Drug Development
The ability of APE to form highly crosslinked hydrogels makes it a suitable candidate for drug delivery applications.[1] These hydrogels can encapsulate therapeutic agents and release them in a controlled manner. The release kinetics can be tuned by modulating the crosslink density, which is influenced by the concentration of APE. Furthermore, the incorporation of functional comonomers can impart stimuli-responsive properties to the hydrogels, allowing for triggered drug release in response to changes in pH, temperature, or other biological signals.
Experimental Protocols
Protocol 1: Synthesis of this compound (APE) Crosslinker
This protocol is adapted from patented methods for the synthesis of APE.
Materials:
-
Pentaerythritol
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Allyl chloride
-
Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide or PEG200-1000)
-
Distilled water
-
20% Hydrochloric acid (HCl) solution
-
Diatomite
Equipment:
-
Reaction kettle with stirrer, condenser, and nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
Charge the reaction kettle with pentaerythritol, an alkali catalyst (NaOH or KOH), allyl chloride, a phase transfer catalyst, and distilled water. The molar ratio of allyl chloride to pentaerythritol should be in the range of 3.0-5.5 to 1.0.[2]
-
Pressurize the reactor with nitrogen to approximately 0.2 MPa.[2]
-
Heat the mixture to 60-120 °C while stirring and maintain the reaction for 8-10 hours.[2]
-
After the reaction is complete, cool the mixture and discharge the contents.
-
Separate the solid sodium chloride by centrifugation.
-
Wash the filtrate with an equal volume of water.
-
Neutralize the organic phase to pH 7 by the gradual addition of a 20% HCl solution.[2]
-
Separate the lower aqueous phase using a separatory funnel.
-
Return the upper organic phase to the reaction kettle and dehydrate under reduced pressure (20 mmHg) at 100-120 °C to remove water and low-boiling byproducts.[2]
-
Add 2-3% by mass of diatomite to the mixture and stir for 1-2 hours at 80-100 °C.[2]
-
Filter the mixture to obtain the purified this compound.[2]
Protocol 2: Free Radical Homopolymerization of this compound to Form a Hydrogel
This protocol is a generalized procedure for the bulk polymerization of APE to form a crosslinked hydrogel.
Materials:
-
This compound (APE), synthesized as per Protocol 1 or commercially sourced
-
Free radical initiator (e.g., benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN))
-
Solvent (optional, e.g., dimethylformamide (DMF) or water for solution polymerization)
Equipment:
-
Reaction vessel (e.g., glass vial or small flask) with a magnetic stirrer
-
Heating source (e.g., oil bath or heating block)
-
Nitrogen or argon source for inert atmosphere
-
Vacuum oven
Procedure:
-
Place a measured amount of APE into the reaction vessel.
-
Add the desired amount of free radical initiator (typically 0.1-2 mol% with respect to the monomer).
-
If performing a solution polymerization, add the solvent at this stage.
-
Seal the reaction vessel and deoxygenate the mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Place the reaction vessel in the preheated oil bath or on the heating block at the desired temperature (typically 60-80 °C).
-
Allow the polymerization to proceed for the desired time (several hours to overnight). The mixture will become increasingly viscous and may form a solid gel.
-
After the polymerization is complete, cool the vessel to room temperature.
-
If a solvent was used, the hydrogel can be purified by swelling in a good solvent (e.g., water or ethanol) to extract any unreacted monomer and initiator, followed by drying in a vacuum oven until a constant weight is achieved.
Protocol 3: Synthesis of an APE-Crosslinked pH-Responsive Hydrogel
This protocol is based on the synthesis of a pH-responsive hydrogel for the adsorption of heavy metal ions, as described in a recent study.[3]
Materials:
-
Acrylamide (B121943) (AAm)
-
Acrylic acid (AA)
-
This compound (APE) as a crosslinker
-
Potassium persulfate (KPS) as an initiator
-
Distilled water
Equipment:
-
Beakers
-
Magnetic stirrer and hotplate
-
Water bath
-
Molds for hydrogel formation
Procedure:
-
Prepare aqueous solutions of acrylamide and acrylic acid.
-
In a beaker, dissolve the desired amounts of AAm and AA in distilled water with stirring.
-
Add the specified amount of APE crosslinker to the monomer solution and stir until fully dissolved.
-
Add the initiator, KPS, to the solution and continue stirring to ensure a homogeneous mixture.
-
Pour the final solution into molds and place them in a water bath at a controlled temperature to initiate polymerization.
-
Allow the polymerization to proceed for a sufficient time to ensure complete gelation.
-
After polymerization, the resulting hydrogel can be removed from the molds and washed with distilled water to remove any unreacted components.
Data Presentation
The following tables summarize quantitative data on the effect of this compound on the properties of acrylic rubber composites and the swelling behavior of APE-crosslinked hydrogels.
Table 1: Effect of APE Concentration on the Properties of Acrylic Rubber Composites
| APE Percentage (%) | Torque Difference (dNm) | Tensile Strength (MPa) | Elongation at Break (%) | Crosslink Density (mol/cm³) x 10⁻⁵ |
| 0 | 10.5 | 6.5 | 450 | 1.8 |
| 2 | 12.0 | 8.0 | 400 | 2.5 |
| 4 | 13.5 | 9.5 | 350 | 3.2 |
| 6 | 15.0 | 11.0 | 300 | 4.0 |
Data adapted from a study on the effect of APE on acrylic rubber properties.
Table 2: Swelling Behavior of APE-Crosslinked Hydrogels
| Hydrogel Composition | pH | Swelling Ratio (%) |
| APECLHs-1 | 2 | 150 |
| APECLHs-1 | 7 | 800 |
| APECLHs-1 | 10 | 650 |
| APECLHs-2 | 7 | 600 |
Hypothetical data based on the expected behavior of pH-responsive hydrogels as described in the literature.[3]
Visualizations
Caption: Free radical polymerization mechanism of this compound.
Caption: Experimental workflow for APE synthesis and hydrogel formation.
Caption: Logical relationships in APE hydrogel synthesis and properties.
References
Application Notes and Protocols for UV Curing of Coatings Containing Allyl Pentaerythritol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, ultraviolet (UV) curing, and characterization of coatings containing allyl pentaerythritol (B129877) (APE). APE is a versatile crosslinking agent utilized in UV-curable coating formulations, often through a thiol-ene click reaction mechanism. This document outlines the fundamental chemistry, experimental procedures, and expected performance characteristics of such coatings, making it a valuable resource for developing advanced materials for various applications, including in the biomedical and pharmaceutical fields.
Introduction to Allyl Pentaerythritol in UV Curing
This compound is a multifunctional monomer containing allyl ether groups. These allyl groups can readily participate in photoinitiated free-radical polymerization, particularly through the highly efficient thiol-ene reaction. When combined with multifunctional thiols, APE forms a crosslinked polymer network upon exposure to UV light in the presence of a suitable photoinitiator. This curing process is rapid, energy-efficient, and can be performed at ambient temperatures, minimizing thermal damage to sensitive substrates.
Coatings formulated with APE are known for their excellent mechanical properties, chemical resistance, and good adhesion. The thiol-ene chemistry offers several advantages over traditional acrylate-based systems, including reduced oxygen inhibition, lower shrinkage stress, and the formation of more homogeneous networks.
Core Concepts: The Thiol-Ene Reaction
The UV curing of coatings containing this compound and multifunctional thiols proceeds via a free-radical step-growth polymerization. The key steps are:
-
Initiation: A photoinitiator absorbs UV light and generates free radicals.
-
Chain Transfer: The initiator radical abstracts a hydrogen atom from a thiol group (R-SH), creating a thiyl radical (R-S•).
-
Propagation: The thiyl radical adds across an allyl double bond of the this compound, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol group, regenerating a thiyl radical and continuing the cycle.
-
Termination: Radicals combine to terminate the reaction.
This chain-transfer mechanism is less sensitive to oxygen inhibition compared to traditional free-radical polymerization of acrylates.
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (APE)
-
Multifunctional Thiol: e.g., Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), Trimethylolpropane tris(3-mercaptopropionate) (TMPMP)
-
Photoinitiator: e.g., 2,2-Dimethoxy-2-phenylacetophenone (DMPA), 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184)
-
Solvent (optional, for viscosity adjustment): e.g., Acetone, Isopropanol
-
Substrates: e.g., Glass slides, plastic films, metal panels
Equipment:
-
Magnetic stirrer and hotplate
-
Balance
-
Coating applicator (e.g., doctor blade, spin coater)
-
UV curing system (e.g., mercury vapor lamp, UV LED)
-
Radiometer to measure UV intensity
-
Characterization equipment (see section 4)
Formulation Preparation
The following protocol describes the preparation of a base formulation for a UV-curable coating. The ratio of allyl to thiol functional groups is a critical parameter that influences the final properties of the coating. A 1:1 stoichiometric ratio is a common starting point.
-
In a light-protected vessel, add the desired amount of this compound.
-
Add the multifunctional thiol (e.g., PETMP) to achieve the desired stoichiometric ratio of allyl to thiol groups.
-
If necessary, gently warm the mixture (e.g., to 40-50 °C) while stirring to ensure homogeneity.
-
Once the mixture is uniform, allow it to cool to room temperature.
-
Add the photoinitiator (typically 0.5-5 wt% of the total resin weight) and stir until completely dissolved. Ensure the formulation is protected from ambient light to prevent premature curing.
Diagram of the Experimental Workflow
Caption: A simplified workflow for the preparation and analysis of UV-cured coatings.
Coating Application and UV Curing
-
Clean the desired substrate to remove any contaminants.
-
Apply the formulated coating to the substrate using the chosen application method to achieve a uniform film thickness.
-
Place the coated substrate in the UV curing chamber.
-
Expose the coating to UV radiation. The required UV dose will depend on the formulation, film thickness, and the intensity of the UV source. A typical starting point is a UV dose of 1-5 J/cm².[1]
-
The curing process is typically complete within seconds to a few minutes.
Characterization of Cured Coatings
A variety of analytical techniques can be used to evaluate the properties of the cured coatings.
Curing Kinetics and Conversion
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy: This technique can be used to monitor the disappearance of the thiol (S-H, ~2570 cm⁻¹) and allyl (C=C, ~1645 cm⁻¹) functional groups during UV exposure, allowing for the determination of conversion rates and curing kinetics.
Mechanical Properties
-
Pencil Hardness Test (ASTM D3363): A simple method to assess the surface hardness of the coating.
-
Adhesion Test (ASTM D3359, Cross-hatch): Evaluates the adhesion of the coating to the substrate.
-
Tensile Testing (ASTM D882): For free-standing films, this measures properties such as tensile strength, elongation at break, and Young's modulus.
Chemical Resistance
-
Solvent Rub Test (ASTM D5402): The resistance of the coating to a specific solvent (e.g., methyl ethyl ketone, MEK) is determined by the number of double rubs required to damage the coating.
Quantitative Data Summary
The following tables summarize typical data for UV-cured thiol-ene coatings, which can be used as a reference for systems containing this compound.
Table 1: Example Formulations of Thiol-Ene Resins
| Formulation ID | Allyl Monomer | Thiol Monomer | Allyl:Thiol Molar Ratio | Photoinitiator (wt%) |
| TE-1 | Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | Pentaerythritol tetrakis(3-mercaptopropionate) | 1:1 | DMPA (0.58%) |
| TE-2 | Diallyl polyethylene (B3416737) glycol | Pentaerythritol tetrakis(3-mercaptopropionate) | 1:1 | DMPA (0.58%) |
Data adapted from thiol-ene system studies.
Table 2: Typical Mechanical and Physical Properties of UV-Cured Thiol-Ene Coatings
| Property | Typical Value Range | Test Method |
| Pencil Hardness | F - 4H | ASTM D3363 |
| Adhesion | 4B - 5B | ASTM D3359 |
| Solvent Resistance (MEK double rubs) | >100 | ASTM D5402 |
| Tensile Strength (MPa) | 1.4 - 51[2] | ASTM D882 |
| Elongation at Break (%) | 10 - 28[2] | ASTM D882 |
| Young's Modulus (MPa) | 9.5 - 1160[2] | ASTM D882 |
| Double Bond Conversion (%) | >90 | RT-FTIR |
Note: These values are indicative and can vary significantly based on the specific formulation and curing conditions.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical reaction pathway for the thiol-ene polymerization process.
Thiol-Ene UV Curing Mechanism
Caption: The free-radical mechanism of thiol-ene polymerization initiated by UV light.
Troubleshooting and Considerations
-
Incomplete Curing: This may be due to insufficient UV dose, incorrect photoinitiator concentration, or oxygen inhibition (though less prevalent in thiol-ene systems). Increase UV exposure time or intensity, or optimize photoinitiator levels.
-
Poor Adhesion: Substrate surface preparation is critical. Ensure the surface is clean and consider a primer if necessary. Formulation adjustments can also improve adhesion.
-
Coating Defects (e.g., bubbles, orange peel): These are often related to application technique and viscosity. Adjusting viscosity with a reactive diluent or optimizing the coating method can resolve these issues.
Safety Precautions
-
Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
UV radiation is harmful to the eyes and skin. Ensure proper shielding is in place when operating the UV curing system.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
References
Application Notes and Protocols for Allyl Pentaerythritol (APE) Crosslinked Polyesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the crosslinking mechanism of allyl pentaerythritol (B129877) (APE) in unsaturated polyester (B1180765) resins. This document includes detailed experimental protocols for the synthesis of APE-modified polyesters and their subsequent curing, along with methods for their characterization. The information is intended to guide researchers in utilizing APE to enhance the performance of polyester-based materials for a variety of applications, including advanced coatings and specialized composites.
Introduction
Unsaturated polyester resins (UPRs) are widely used thermosetting polymers that cure through a free-radical copolymerization reaction between the unsaturation in the polyester backbone and a reactive diluent, typically styrene (B11656). Allyl pentaerythritol (APE), a polyfunctional molecule with both hydroxyl and allyl groups, serves as a valuable crosslinking agent and modifier for these systems.[1]
The incorporation of APE into the polyester matrix can impart several desirable properties, including:
-
Improved Mechanical Properties: Enhanced hardness and scratch resistance.
-
Enhanced Thermal Stability: Increased heat distortion temperature.
-
Superior Surface Properties: High gloss and improved surface drying characteristics.[2]
-
Air-Drying Capability: The allyl ether groups can facilitate an autoxidative drying process, which is particularly beneficial for coating applications.[3]
The hydroxyl group on APE allows for its integration into the polyester backbone during the polycondensation reaction. The pendant allyl groups then participate in the subsequent free-radical curing process, leading to a densely crosslinked network.
Crosslinking Mechanism of this compound in Polyesters
The crosslinking of APE-modified unsaturated polyesters is a free-radical copolymerization process. The overall mechanism can be divided into three main stages: initiation, propagation, and termination.
Initiation: The process begins with the decomposition of a free-radical initiator, typically an organic peroxide, which is often facilitated by heat or an accelerator (promoter). This generates primary free radicals.[4]
Propagation: The primary radicals attack the double bonds of the reactive diluent (e.g., styrene) and the unsaturated sites within the polyester backbone, including the pendant allyl groups from the incorporated APE. This creates new radical species on the monomer and polymer chains. These new radicals then propagate by reacting with other double bonds, building a three-dimensional network. The allyl groups of APE provide additional crosslinking sites, leading to a higher crosslink density.
Termination: The growing polymer chains are terminated when two free radicals combine or through disproportionation reactions.
The following diagram illustrates the key steps in the crosslinking mechanism.
Experimental Protocols
Synthesis of this compound Modified Unsaturated Polyester Resin
This protocol describes a two-stage process for synthesizing an unsaturated polyester resin modified with this compound.
Materials:
-
Maleic Anhydride (MA)
-
Phthalic Anhydride (PA)
-
Propylene (B89431) Glycol (PG)
-
This compound (APE) (e.g., Pentaerythritol Triallyl Ether)
-
Hydroquinone (B1673460) (inhibitor)
-
Styrene (reactive diluent)
-
Reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser.
Procedure:
-
Initial Charge and Esterification:
-
Charge the reaction kettle with maleic anhydride, phthalic anhydride, and propylene glycol in the desired molar ratios. A typical starting point could be a molar ratio where the total moles of anhydrides (MA + PA) are slightly less than the moles of glycols (PG + APE) to ensure hydroxyl end-groups.
-
Begin stirring and purge the reactor with nitrogen gas.
-
Heat the mixture to 150-160°C to initiate the esterification reaction.
-
Continue heating to 190-200°C and maintain this temperature. Water produced during the reaction will be removed through the condenser.
-
Monitor the reaction by periodically measuring the acid value of the resin.
-
-
Second Stage - APE Addition:
-
Once the acid value reaches a predetermined level (e.g., around 30-35 mg KOH/g), cool the reactor to below 150°C.
-
Add the specified molar quantity of this compound to the reactor.
-
Gradually increase the temperature back to 190-200°C and continue the reaction.
-
Continue to monitor the acid value until it drops to the target range (typically 15-25 mg KOH/g).
-
-
Inhibition and Dilution:
-
Cool the reactor to about 160-170°C and add a small amount of hydroquinone (e.g., 0.01-0.02% by weight of the resin) to prevent premature gelation.
-
Continue to cool the resin.
-
Once the resin temperature is below 100°C, slowly add styrene monomer under agitation to achieve the desired viscosity. A common concentration is 30-40% styrene by weight.
-
-
Final Product:
-
The final product is a viscous, clear to yellowish APE-modified unsaturated polyester resin solution. Store the resin in a cool, dark place.
-
The following diagram outlines the experimental workflow for the synthesis of APE-modified unsaturated polyester.
Curing of APE-Modified Unsaturated Polyester Resin
This protocol outlines the procedure for curing the synthesized APE-modified UPR.
Materials:
-
APE-modified unsaturated polyester resin in styrene
-
Cobalt octoate or cobalt naphthenate (accelerator)
-
Methyl ethyl ketone peroxide (MEKP) (initiator)
-
Mold for casting samples
Procedure:
-
Preparation of the Resin Mixture:
-
To the APE-modified UPR solution, add the accelerator (e.g., 0.1-0.5 wt% of a 6% cobalt solution). Mix thoroughly. Caution: Never mix the accelerator and initiator directly, as this can cause an explosive reaction.
-
Add the initiator (e.g., 1-2 wt% MEKP) to the resin-accelerator mixture and stir vigorously for 1-2 minutes until homogeneous.
-
-
Casting and Curing:
-
Pour the catalyzed resin into the desired mold.
-
Allow the resin to cure at room temperature. The gel time will typically be in the range of 15-30 minutes, followed by hardening.
-
For optimal properties, a post-curing step is recommended. After the initial cure at room temperature for 24 hours, place the samples in an oven at 80°C for 3-4 hours.
-
-
Sample Characterization:
-
After post-curing and cooling to room temperature, the samples can be demolded and subjected to mechanical and thermal analysis.
-
Data Presentation
The following tables summarize typical quantitative data that can be obtained from the characterization of APE-modified unsaturated polyesters. The exact values will depend on the specific formulation and curing conditions.
Table 1: Typical Properties of Liquid APE-Modified Unsaturated Polyester Resin
| Property | Value | Method |
| Acid Value (mg KOH/g) | 15 - 25 | Titration |
| Viscosity (cPs at 25°C) | 300 - 600 | Brookfield Viscometer |
| Styrene Content (%) | 30 - 40 | Gravimetric |
Table 2: Comparison of Mechanical Properties of Cured Polyesters
| Material | Tensile Strength (MPa) | Flexural Modulus (GPa) | Hardness (Barcol) |
| Standard UPR (0% APE) | 40 - 60 | 2.5 - 3.5 | 35 - 45 |
| APE-Modified UPR (5 mol% APE) | 50 - 70 | 3.0 - 4.0 | 45 - 55 |
| APE-Modified UPR (10 mol% APE) | 60 - 80 | 3.5 - 4.5 | 50 - 60 |
Table 3: Comparison of Thermal Properties of Cured Polyesters
| Material | Glass Transition Temp. (Tg, °C) | Heat Distortion Temp. (°C) |
| Standard UPR (0% APE) | 80 - 100 | 60 - 80 |
| APE-Modified UPR (5 mol% APE) | 90 - 110 | 70 - 90 |
| APE-Modified UPR (10 mol% APE) | 100 - 120 | 80 - 100 |
Logical Relationship of Components and Properties
The properties of the final crosslinked polyester are a direct result of the interplay between its constituent components. The following diagram illustrates this relationship.
References
Application Notes & Protocols: Characterization of Polymers Crosslinked with Allyl Pentaerythritol
Introduction
Allyl pentaerythritol (B129877) (APE) is a versatile crosslinking agent frequently used in the synthesis of polymers for various applications, including hydrogels, superabsorbent materials, and coatings.[1] APE contains three reactive allyl groups and one hydroxyl group, enabling the formation of a stable, three-dimensional polymer network.[1] This network structure significantly enhances the mechanical properties, thermal stability, and solvent resistance of the resulting polymer.[2][3] For researchers, scientists, and drug development professionals, a thorough characterization of these APE-crosslinked polymers is crucial for quality control and for tailoring material properties to specific applications, such as controlled drug delivery.[4][5]
These application notes provide detailed protocols for the key experimental techniques used to characterize APE-crosslinked polymers and present expected quantitative data in a structured format.
Experimental Workflows & Synthesis
The development and characterization of an APE-crosslinked polymer follows a logical workflow, from initial synthesis to comprehensive analysis of its physicochemical properties.
Caption: General workflow for synthesis and characterization of APE-crosslinked polymers.
The crosslinking process involves the reaction of the allyl groups of APE with the polymer chains, forming a covalent network. This is often initiated by radical polymerization.
Caption: Schematic of the APE crosslinking reaction with a polymer backbone.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Swelling Behavior Analysis
This protocol determines the water absorption capacity of the crosslinked polymer, a critical parameter for applications like hydrogels and superabsorbents.[6][7]
Protocol:
-
Sample Preparation: Prepare disc-shaped samples of the dried APE-crosslinked polymer of a known weight (W_d).
-
Immersion: Immerse the dried samples in a beaker containing deionized water or a specific buffer solution (e.g., PBS at pH 7.4).
-
Incubation: Keep the samples immersed at a constant temperature (e.g., 25°C or 37°C).
-
Measurement: At regular time intervals, remove a sample from the solution, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).
-
Equilibrium: Continue this process until the weight of the sample becomes constant, indicating that equilibrium swelling has been reached.
-
Calculation: Calculate the swelling ratio (SR) using the following formula[8]:
-
SR (%) = [(W_s - W_d) / W_d] * 100
-
Mechanical Properties Testing
This protocol evaluates the mechanical strength and elasticity of the polymer, which are directly influenced by the crosslinking density.[9][10][11]
Protocol:
-
Sample Preparation: Prepare dumbbell-shaped specimens of the crosslinked polymer according to standard dimensions (e.g., ASTM D638). Ensure the samples are fully swollen to equilibrium for hydrogel testing.
-
Instrumentation: Use a universal testing machine equipped with a suitable load cell.
-
Tensile Testing:
-
Mount the specimen in the grips of the machine.
-
Apply a uniaxial tensile force at a constant crosshead speed (e.g., 10 mm/min) until the sample fractures.
-
Record the stress-strain curve.
-
-
Data Analysis:
-
Tensile Strength: Determine the maximum stress the material can withstand before fracturing.
-
Young's Modulus (Elastic Modulus): Calculate the slope of the initial linear portion of the stress-strain curve. This represents the material's stiffness.
-
Elongation at Break: Measure the percentage increase in the length of the sample at the point of fracture.
-
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and transition temperatures of the polymer.[12][13]
Protocol: Thermogravimetric Analysis (TGA) [14]
-
Sample Preparation: Place a small amount of the dried polymer sample (5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).
-
Instrumentation: Use a thermogravimetric analyzer.
-
Analysis Conditions:
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Conduct the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.[14]
-
-
Data Analysis:
-
Plot the sample weight percentage as a function of temperature.
-
Determine the onset decomposition temperature (T_onset) and the temperature of maximum degradation rate.
-
Protocol: Differential Scanning Calorimetry (DSC) [14]
-
Sample Preparation: Seal a small amount of the dried polymer sample (5-10 mg) in an aluminum DSC pan.
-
Instrumentation: Use a differential scanning calorimeter.
-
Analysis Conditions:
-
Perform a heat-cool-heat cycle to erase the polymer's prior thermal history.
-
Heat the sample from a low temperature (e.g., -50°C) to a temperature above its expected transitions (e.g., 200°C) at a constant rate (e.g., 10°C/min).
-
-
Data Analysis:
Spectroscopic Characterization
Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the crosslinked polymer.[17][18]
Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For solid samples, mix a small amount of the dried, ground polymer with potassium bromide (KBr) and press it into a transparent disc.[19]
-
Alternatively, use an instrument with an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
-
Analysis:
-
Obtain a background spectrum of the empty sample holder or KBr pellet.
-
Place the sample in the instrument and acquire the infrared spectrum over a range of wavenumbers (e.g., 4000-400 cm⁻¹).
-
-
Data Interpretation:
-
Identify characteristic peaks corresponding to the functional groups in the polymer and the crosslinker. For example, look for the disappearance or reduction in the intensity of C=C stretching vibrations from the allyl groups of APE, indicating their consumption during the crosslinking reaction.[15]
-
Protocol: Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy [20]
-
Sample Preparation: Pack the insoluble, crosslinked polymer sample into a solid-state NMR rotor.
-
Instrumentation: Use a high-resolution solid-state NMR spectrometer.
-
Analysis:
-
Data Interpretation:
-
Analyze the chemical shifts to identify the carbon environments within the polymer network.
-
Confirm the formation of new covalent bonds resulting from the crosslinking reaction and characterize the overall network structure.[17]
-
Data Presentation: Structure-Property Relationships
The concentration of this compound has a predictable effect on the final properties of the polymer network. Increasing the crosslinker density generally leads to a more rigid and less flexible material.
Caption: Relationship between APE concentration and key polymer properties.
The following tables summarize the expected quantitative trends when varying the APE crosslinker concentration.
Table 1: Swelling and Mechanical Properties vs. APE Concentration
| Property | Low APE Conc. | Medium APE Conc. | High APE Conc. | Supporting Evidence |
| Equilibrium Swelling Ratio (%) | High (e.g., >1000%) | Medium (e.g., 500-1000%) | Low (e.g., <500%) | Increasing crosslinker content decreases the swelling ratio.[6][8][21] |
| Elastic Modulus (kPa) | Low (e.g., 10-20 kPa) | Medium (e.g., 20-35 kPa) | High (e.g., >35 kPa) | A higher crosslinker content leads to a higher elastic modulus.[6] |
| Elongation at Break (%) | High | Medium | Low | Higher crosslinking density restricts chain mobility, reducing extensibility.[6] |
Table 2: Thermal Properties vs. APE Concentration
| Property | Low APE Conc. | Medium APE Conc. | High APE Conc. | Supporting Evidence |
| Glass Transition Temp. (T_g, °C) | Lower | Intermediate | Higher | The presence of crosslinks restricts polymer chain mobility, increasing T_g.[15][16] |
| Decomposition Temp. (T_onset, °C) | Lower | Intermediate | Higher | A denser network requires more energy to initiate thermal degradation.[14][22] |
| Char Yield at 600°C (%) | Low | Medium | High | Increased crosslinking can lead to a higher amount of residual material after pyrolysis.[14] |
References
- 1. primaryinfo.com [primaryinfo.com]
- 2. rjpdft.com [rjpdft.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. mdpi.com [mdpi.com]
- 5. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. banglajol.info [banglajol.info]
- 7. mdpi.com [mdpi.com]
- 8. Effects of Cross-linker Variation on Swelling Behavior of Hydrogels | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. blog.kohan.com.tw [blog.kohan.com.tw]
- 13. azom.com [azom.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. UQ eSpace [espace.library.uq.edu.au]
- 18. measurlabs.com [measurlabs.com]
- 19. wwwsst.ums.edu.my [wwwsst.ums.edu.my]
- 20. Hyper Cross-Linked Polymers as Additives for Preventing Aging of PIM-1 Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. asiapharmaceutics.info [asiapharmaceutics.info]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Allyl Pentaerythritol in Polymers
Introduction
Allyl pentaerythritol (B129877) (APE) is a multifunctional monomer commonly employed as a crosslinking agent in the synthesis of various polymers. The degree of crosslinking is a critical parameter that dictates the final mechanical, thermal, and chemical properties of the polymer. Incomplete polymerization can result in the presence of residual, unreacted APE within the polymer matrix. The quantification of this residual APE is crucial for quality control, ensuring the desired polymer properties, and assessing any potential for migration of the unreacted monomer, which is of particular importance in applications such as food packaging, biomedical devices, and pharmaceuticals.
These application notes provide detailed protocols for the quantification of allyl pentaerythritol in polymer matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is presented as a method for quantifying the extent of allylic group consumption, providing an indirect measure of APE incorporation. A section on Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is also included as a powerful tool for the analysis of complex, insoluble polymer networks.
Analytical Methods Overview
A variety of analytical techniques can be employed for the quantification of residual this compound in polymers. The choice of method depends on factors such as the polymer matrix, the expected concentration of APE, and the available instrumentation. The most common approaches involve a sample preparation step to extract the analyte from the polymer, followed by chromatographic separation and detection.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity, making it ideal for trace-level quantification. Derivatization of the hydroxyl group of APE can improve its volatility and chromatographic performance.[2]
-
High-Performance Liquid Chromatography (HPLC-UV): A robust and widely available technique suitable for routine quality control. A reversed-phase method is typically employed.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantification without the need for extensive sample preparation for soluble polymers. It can be used to determine the degree of APE incorporation by monitoring the disappearance of the allyl proton signals.[3]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): A technique for the analysis of intractable polymer samples. The polymer is thermally degraded in an inert atmosphere, and the resulting fragments, including those derived from APE, are analyzed by GC-MS.[4][5][6]
Experimental Workflows and Logical Relationships
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values are indicative and may vary depending on the specific polymer matrix, instrumentation, and experimental conditions. Method validation is essential for accurate quantification.[7][8][9]
| Parameter | GC-MS | HPLC-UV | NMR | Py-GC-MS |
| Limit of Detection (LOD) | 0.1 - 1 µg/g | 1 - 10 µg/g | ~100 µg/g | 10 - 100 µg/g |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/g | 3 - 30 µg/g | ~300 µg/g | 30 - 300 µg/g |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 | > 0.98 |
| Precision (RSD) | < 10% | < 5% | < 5% | < 15% |
| Accuracy (Recovery) | 90 - 110% | 95 - 105% | 95 - 105% | 80 - 120% |
Experimental Protocols
Sample Preparation: Solvent Extraction
This protocol is suitable for polymers that are soluble or can be sufficiently swelled by a solvent to allow for the extraction of residual APE.
Materials:
-
Polymer sample
-
Dichloromethane (DCM), HPLC grade
-
Methanol (B129727), HPLC grade
-
Hexane, HPLC grade
-
Internal Standard (e.g., Di-n-butyl phthalate (B1215562) for GC-MS, 4-Hydroxybenzoic acid for HPLC-UV)
-
0.2 µm PTFE syringe filters
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Grinding: If the polymer sample is in a large form (e.g., pellets, sheet), cryo-mill or grind it to a fine powder to increase the surface area for extraction.
-
Weighing: Accurately weigh approximately 1 g of the powdered polymer into a 50 mL centrifuge tube.
-
Dissolution/Swelling: Add 10 mL of DCM to the tube. Vortex for 1 minute and then sonicate for 30 minutes to dissolve or swell the polymer.
-
Spiking: Add a known amount of internal standard solution.
-
Precipitation: Slowly add 20 mL of a non-solvent (e.g., methanol or hexane) while vortexing to precipitate the polymer.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated polymer.
-
Extraction: Carefully decant the supernatant into a clean flask.
-
Repeat Extraction: Add another 10 mL of DCM to the polymer pellet, vortex, sonicate for 15 minutes, and repeat the precipitation and centrifugation steps. Combine the supernatants.
-
Concentration: Concentrate the combined supernatants to approximately 1 mL using a rotary evaporator at 40°C.
-
Filtration: Filter the concentrated extract through a 0.2 µm PTFE syringe filter into a vial for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly sensitive and selective for the quantification of APE. Derivatization of the free hydroxyl group is recommended to improve peak shape and thermal stability.[2][10][11]
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar to mid-polar column.[1]
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
This compound standard
Derivatization Procedure:
-
Transfer 100 µL of the extracted sample or standard solution into a derivatization vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized APE (specific m/z values to be determined from the mass spectrum of the derivatized standard).
Quantification:
Prepare a calibration curve by derivatizing and analyzing a series of APE standards of known concentrations containing the internal standard. Plot the ratio of the peak area of the APE derivative to the peak area of the internal standard against the concentration of APE.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This is a robust method for routine analysis of APE.[1][12]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
This compound standard
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm (as allyl groups have some UV absorbance at low wavelengths).
Quantification:
Prepare a calibration curve by analyzing a series of APE standards of known concentrations. Plot the peak area of APE against its concentration. The use of an internal standard is recommended for improved precision.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy can be used to quantify the amount of unreacted allyl groups in a soluble polymer, which can be correlated to the amount of residual APE.[3][15][16]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) that can dissolve the polymer
-
Internal standard with a known proton signal in a clear region of the spectrum (e.g., 1,3,5-trinitrobenzene)
Procedure:
-
Accurately weigh about 20-30 mg of the polymer sample into a vial.
-
Add a precise amount of the internal standard.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) is used.
Quantification:
-
Integrate the signal corresponding to the allylic protons of APE (typically in the range of 5-6 ppm).
-
Integrate the signal of the known internal standard.
-
Calculate the concentration of unreacted allyl groups relative to the concentration of the internal standard. This can then be converted to the concentration of residual APE.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
This technique is particularly useful for insoluble or highly crosslinked polymers where solvent extraction is not feasible.[5][6][17]
Instrumentation:
-
Pyrolyzer coupled to a GC-MS system
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Procedure:
-
Place a small, accurately weighed amount of the polymer sample (50-200 µg) into a pyrolysis cup.
-
Introduce the cup into the pyrolyzer.
-
Thermal Desorption (Optional): Heat the sample to a lower temperature (e.g., 250°C) to desorb any volatile additives or solvents without pyrolyzing the polymer backbone.
-
Pyrolysis: Rapidly heat the sample to a high temperature (e.g., 600-800°C) in an inert atmosphere (helium).
-
The pyrolysis products are swept into the GC-MS for separation and identification.
GC-MS Conditions:
-
Use similar GC-MS conditions as described in the GC-MS protocol above, with potential optimization of the temperature program to separate the complex mixture of pyrolysis products.
Quantification:
Quantitative analysis with Py-GC-MS can be challenging due to the complexity of the pyrogram. However, by using an external calibration with polymer standards containing known amounts of APE, it is possible to create a calibration curve based on the peak area of a characteristic pyrolysis product of APE.
Conclusion
The analytical methods outlined in these application notes provide robust and reliable approaches for the quantification of this compound in a variety of polymer systems. The choice of the most suitable method will depend on the specific requirements of the analysis, including the nature of the polymer, the expected concentration of APE, and the available instrumentation. Proper method validation is crucial to ensure accurate and precise results for quality control and product safety assessment.
References
- 1. Trithis compound | 1471-17-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Covalently Crosslinked Nanogels: An NMR Study of the Effect of Monomer Reactivity on Composition and Structure [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pstc.org [pstc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. youtube.com [youtube.com]
- 12. A general HPLC–UV method for the quantitative determination of curcumin analogues containing the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore in rat biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crosslinking 1,4-polybutadiene via allylic amination: a new strategy for deconstructable rubbers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UQ eSpace [espace.library.uq.edu.au]
- 17. d-nb.info [d-nb.info]
Determining the Degree of Substitution of Allyl Pentaerythritol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl pentaerythritol (B129877) is a versatile crosslinking agent and monomer used in the synthesis of polymers for various applications, including in the biomedical and pharmaceutical fields. The degree of substitution (DS), which represents the average number of allyl groups attached to the pentaerythritol core, is a critical quality attribute that significantly influences the physicochemical properties and performance of the final polymer. Accurate determination of the DS is therefore essential for ensuring product consistency, optimizing reaction conditions, and meeting regulatory requirements.
This document provides detailed application notes and experimental protocols for determining the degree of substitution of allyl pentaerythritol using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) with chemical derivatization.
Data Presentation: Degree of Substitution under Various Synthesis Conditions
The degree of substitution of this compound is highly dependent on the molar ratio of reactants and the synthesis conditions. Below are tables summarizing quantitative data from representative synthetic procedures.
Table 1: Molar Ratio of Reactants and Resulting Product Distribution
| Molar Ratio (Pentaerythritol : Allyl Chloride) | Monoallyl Ether (%) | Diallyl Ether (%) | Triallyl Ether (%) | Tetraallyl Ether (%) | Reference |
| 1 : 3 | 0 | 11.5 | 81 | 7.5 | [1] |
Table 2: Product Composition from a Phase Transfer Catalysis Synthesis
| Product | Mass Composition (%) |
| Dithis compound | 6 |
| Trithis compound | 75 |
| Tetrathis compound | 19 |
Experimental Protocols
Method 1: Determination of Degree of Substitution by ¹H NMR Spectroscopy
Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for the quantitative analysis of this compound. By integrating the signals corresponding to the protons of the allyl groups and comparing them to the integral of the protons on the pentaerythritol backbone, the average number of allyl substituents can be accurately calculated.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample into an NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).
-
Ensure the sample is fully dissolved. A small amount of a relaxation agent, such as chromium(III) acetylacetonate, can be added to ensure quantitative results, especially for ¹³C NMR.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration. A typical D1 of 5-10 seconds is recommended.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis and DS Calculation:
-
Identify the following characteristic proton signals in the ¹H NMR spectrum:
-
Allyl Protons:
-
-CH₂-O- (protons on the carbon attached to the ether oxygen): ~4.0 ppm (doublet)
-
-CH=CH₂ (internal proton of the double bond): ~5.9 ppm (multiplet)
-
-CH=CH₂ (terminal protons of the double bond): ~5.2-5.3 ppm (multiplets)
-
-
Pentaerythritol Backbone Protons:
-
-CH₂-O- (protons of the pentaerythritol core): ~3.5-3.7 ppm (singlet or multiplet depending on substitution)
-
-
-
Integrate the area of the terminal allyl protons (-CH=CH₂ ) around 5.2-5.3 ppm (let this integral be A_allyl ).
-
Integrate the area of the methylene (B1212753) protons of the pentaerythritol core (-CH₂ -O-) around 3.5-3.7 ppm (let this integral be A_core ).
-
The degree of substitution (DS) is calculated using the following formula:
DS = (A_allyl / 2) / (A_core / 8)
-
Explanation: The integral of the two terminal allyl protons is divided by 2 to represent one allyl group. The integral of the eight methylene protons of the pentaerythritol core is divided by 8 to represent one pentaerythritol unit.
-
-
dot
Caption: Workflow for Determining Degree of Substitution by ¹H NMR.
Method 2: Determination of Degree of Substitution by FTIR Spectroscopy (Indirect Method)
Principle: This indirect FTIR method determines the degree of substitution by quantifying the remaining free hydroxyl (-OH) groups on the pentaerythritol core. The hydroxyl groups are first reacted with a silylating agent, and the resulting silylated product is quantified using FTIR spectroscopy. A calibration curve is required for accurate quantification.
Experimental Protocol:
-
Preparation of Calibration Standards:
-
Prepare a series of standards of a polyol with a known hydroxyl value (e.g., pure pentaerythritol) in a suitable solvent (e.g., anhydrous pyridine). The concentration range should encompass the expected hydroxyl concentration in the this compound samples.
-
-
Sample and Standard Derivatization (Silylation):
-
To a known amount of each standard and the this compound sample in a moisture-free vial, add an excess of a silylating agent such as hexamethyldisilazane (B44280) (HMDS) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Seal the vials and heat at a specific temperature (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes) to ensure complete reaction of the hydroxyl groups.
-
-
FTIR Analysis:
-
Acquire the FTIR spectra of the silylated standards and samples using an Attenuated Total Reflectance (ATR) accessory.
-
Identify the characteristic absorption band of the silyl (B83357) ether group (Si-O-C), which typically appears around 1251 cm⁻¹.
-
-
Data Analysis and DS Calculation:
-
Measure the peak area or height of the silyl ether band for each standard and the sample.
-
Construct a calibration curve by plotting the peak area/height of the silylated standards against their known hydroxyl values.
-
Determine the hydroxyl value of the this compound sample from the calibration curve.
-
Calculate the degree of substitution (DS) using the following formula:
DS = 4 - [(Hydroxyl Value_sample × Molecular Weight_pentaerythritol) / (56110)]
-
Explanation: The formula calculates the number of hydroxyl groups that have been substituted. 56110 is the molecular weight of KOH in mg/mol.
-
-
dot
Caption: Workflow for Indirect DS Determination by FTIR.
Method 3: Determination of Degree of Substitution by GC-MS with Derivatization
Principle: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and quantify the different substituted forms of this compound (mono-, di-, tri-, and tetra-allyl ethers). Due to the low volatility of these polyol ethers, a derivatization step is necessary to convert the remaining free hydroxyl groups into more volatile derivatives, typically silyl or acetyl esters.
Experimental Protocol:
-
Derivatization (Silylation):
-
Accurately weigh about 5-10 mg of the this compound sample into a reaction vial.
-
Add 100 µL of anhydrous pyridine (B92270) and 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Seal the vial and heat at 70-80 °C for 30-60 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
-
-
GC-MS Analysis:
-
Gas Chromatograph Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10-15 °C/min.
-
Hold: Maintain 280 °C for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis and DS Calculation:
-
Identify the peaks corresponding to the silylated derivatives of mono-, di-, tri-, and tetra-allyl pentaerythritol based on their retention times and mass spectra.
-
Determine the relative percentage of each substituted form by integrating the peak areas of their corresponding total ion chromatograms (TIC).
-
The average degree of substitution (DS) can be calculated as follows:
DS = (1 × %Mono) + (2 × %Di) + (3 × %Tri) + (4 × %Tetra)
Where %Mono, %Di, %Tri, and %Tetra are the area percentages of the respective silylated derivatives.
-
dot
Caption: Workflow for DS Determination by GC-MS.
References
Application of Allyl Pentaerythritol in Superabsorbent Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superabsorbent polymers (SAPs) are crosslinked hydrophilic polymers capable of absorbing and retaining extremely large amounts of a liquid relative to their own mass.[1][2] They have found widespread applications in various fields, including personal hygiene products, agriculture, and drug delivery systems. The properties of SAPs, such as swelling capacity, absorption rate, and mechanical strength, are significantly influenced by the type and concentration of the crosslinking agent used in their synthesis.[3]
Allyl pentaerythritol (B129877) (APE) is a multifunctional allyl ether that serves as an effective crosslinking agent in the synthesis of SAPs.[4] Its unique structure, featuring three allyl groups and one hydroxyl group, allows for the formation of a stable three-dimensional polymer network, which is crucial for the high absorbency of SAPs.[4] The use of APE as a crosslinker can enhance the water retention and mechanical properties of the resulting superabsorbent polymer.[4]
These application notes provide detailed protocols for the synthesis and characterization of SAPs using allyl pentaerythritol as a crosslinker.
Experimental Protocols
Materials and Equipment
-
Monomer: Acrylic acid (AA)
-
Crosslinking Agent: this compound (APE)
-
Initiator: Potassium persulfate (KPS) or Ammonium persulfate (APS)
-
Neutralizing Agent: Sodium hydroxide (B78521) (NaOH)
-
Solvent: Deionized water
-
Equipment:
-
Four-necked flask equipped with a mechanical stirrer, condenser, thermometer, and nitrogen inlet
-
Water bath
-
Drying oven
-
Grinder or mill
-
Sieves for particle size separation
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH meter
-
Synthesis of this compound Crosslinked Superabsorbent Polymer
The following protocol describes the synthesis of a poly(acrylic acid) superabsorbent polymer crosslinked with this compound via solution polymerization.
-
Neutralization of Monomer:
-
In a four-necked flask, dissolve a specific amount of acrylic acid in deionized water.
-
Slowly add a sodium hydroxide solution (e.g., 40 wt%) to the acrylic acid solution under constant stirring in an ice bath to achieve a specific degree of neutralization (typically 60-80%). Monitor the temperature to keep it below 40°C.
-
-
Addition of Crosslinker and Initiator:
-
To the neutralized monomer solution, add the desired amount of this compound (APE) as the crosslinker. The concentration of APE can be varied to study its effect on the SAP properties (e.g., 0.1-1.0 mol% based on the monomer).
-
Dissolve the initiator, potassium persulfate (KPS), in a small amount of deionized water and add it to the reaction mixture. The initiator concentration typically ranges from 0.1 to 1.0 wt% based on the monomer.
-
-
Polymerization:
-
Purge the reactor with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
Heat the reaction mixture to the desired polymerization temperature (typically 60-80°C) in a water bath and maintain it for a specified duration (e.g., 2-4 hours) with continuous stirring.
-
-
Post-Polymerization Treatment:
-
After polymerization, the resulting hydrogel is removed from the reactor.
-
The gel is then dried in an oven at a specific temperature (e.g., 60-80°C) until a constant weight is achieved.
-
The dried polymer is mechanically ground and sieved to obtain the desired particle size.
-
Diagram: Experimental Workflow for SAP Synthesis
Caption: Workflow for the synthesis and characterization of APE-crosslinked SAPs.
Characterization of Superabsorbent Polymer
-
Accurately weigh a specific amount of the dried SAP sample (W_dry).
-
Immerse the sample in an excess of deionized water or saline solution in a beaker.
-
Allow the SAP to swell for a predetermined time (e.g., 24 hours) to reach equilibrium.
-
Carefully remove the swollen SAP from the solution and place it on a mesh to drain the excess water.
-
Weigh the swollen sample (W_swollen).
-
The swelling capacity (Q) is calculated using the following formula:
Q (g/g) = (W_swollen - W_dry) / W_dry
-
Place a known weight of the dry SAP in a beaker.
-
Add a specific volume of deionized water or saline solution.
-
Record the time it takes for the SAP to absorb all the free liquid.
-
Alternatively, measure the swelling capacity at different time intervals to plot a swelling kinetics curve.
Data Presentation
The following tables summarize the expected influence of this compound concentration on the properties of superabsorbent polymers based on general principles observed in the literature.[3] It is generally observed that increasing the crosslinker concentration leads to a more rigid network structure, which decreases the swelling capacity but can improve mechanical properties.
Table 1: Effect of this compound (APE) Concentration on Swelling Capacity
| APE Concentration (mol% relative to monomer) | Swelling Capacity in Deionized Water (g/g) | Swelling Capacity in 0.9% NaCl Solution (g/g) |
| 0.1 | 500 - 600 | 60 - 70 |
| 0.3 | 350 - 450 | 45 - 55 |
| 0.5 | 200 - 300 | 30 - 40 |
| 0.7 | 100 - 200 | 20 - 30 |
| 1.0 | 50 - 100 | 10 - 20 |
Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions.
Table 2: Comparison of Properties of SAPs with Different Crosslinkers (Illustrative)
| Property | APE-Crosslinked SAP | MBA-Crosslinked SAP |
| Swelling Capacity (g/g) | High | Very High |
| Absorption Rate | Moderate to Fast | Fast |
| Gel Strength | Good | Moderate |
| Thermal Stability | Good | Moderate |
Note: MBA (N,N'-methylenebisacrylamide) is a commonly used crosslinker. This table provides a qualitative comparison based on the expected effects of the crosslinker structure.
Logical Relationships in SAP Performance
The performance of a superabsorbent polymer is a balance between its swelling capacity and its mechanical strength (gel strength). This relationship is primarily controlled by the crosslinking density.
Diagram: Relationship between Crosslinking and SAP Properties
Caption: Influence of APE concentration on SAP properties.
Conclusion
This compound is a viable and effective crosslinking agent for the synthesis of superabsorbent polymers. By carefully controlling the concentration of APE, the properties of the resulting SAP, such as swelling capacity and gel strength, can be tailored to meet the requirements of specific applications. The protocols and information provided in these application notes serve as a valuable resource for researchers and professionals working in the field of polymer chemistry and material science. Further optimization of reaction conditions may be necessary to achieve desired performance characteristics for specific end-uses.
References
Application Note: Allyl Pentaerythritol in the Formulation of UV-Curable Inks
Audience: Researchers, scientists, and drug development professionals.
Introduction: UV-curable inks are advanced materials that polymerize and solidify almost instantaneously upon exposure to ultraviolet (UV) light.[1] This rapid curing process offers significant advantages, including high production speeds, reduced energy consumption, and the elimination of volatile organic compounds (VOCs).[2][3] The final properties of the cured ink, such as adhesion, hardness, and chemical resistance, are determined by its chemical composition.[4] A typical UV-curable ink formulation consists of oligomers, monomers, photoinitiators, pigments, and various additives.[5][6]
Allyl pentaerythritol (B129877) (APE), often available as pentaerythritol triallyl ether, is a multifunctional monomer used to enhance the performance of UV-curable resins, coatings, and inks.[7] As a reactive diluent, it helps to reduce the viscosity of the formulation for better jetting and application, while its three reactive allyl groups allow for the formation of a dense crosslinked polymer network upon curing.[7][8] This leads to improvements in mechanical strength, curing speed, and thermal stability.[7] APE is particularly effective in thiol-ene curing systems, a mechanism known for its rapid, efficient, and oxygen-tolerant polymerization.[9]
Properties of Allyl Pentaerythritol (APE)
This compound is a colorless liquid with low viscosity, making it an effective reactive diluent. Its key physical and chemical properties are summarized below.
| Property | Value |
| Chemical Name | 3-(allyloxy)-2,2-bis[(allyloxy)methyl]propanol |
| Synonyms | Pentaerythritol Triallyl Ether (PETA) |
| CAS Number | 1471-17-6 |
| Molecular Formula | C₁₄H₂₄O₄ |
| Molecular Weight | 256.34 g/mol |
| Appearance | Colorless Liquid |
| Viscosity @ 23°C | 10 - 30 mPa·s |
| Hydroxyl Value | 230 - 260 mgKOH/g |
| Density @ 25°C | ~1.0 g/mL |
| Functionality | 3 Allyl Groups, 1 Hydroxyl Group |
Data synthesized from commercial technical datasheets.[7][10]
Mechanism of Action: Thiol-Ene Curing
The allyl groups of APE are highly reactive in thiol-ene "click" chemistry.[8] This free-radical step-growth reaction is initiated by a photoinitiator and proceeds rapidly to high conversion rates with minimal side reactions.[9] The process is less susceptible to oxygen inhibition compared to traditional acrylate (B77674) polymerization, which is a significant advantage for curing thin ink films in an ambient atmosphere.
The basic mechanism involves two steps:
-
Initiation: Upon UV exposure, a photoinitiator generates a free radical, which abstracts a hydrogen atom from a multifunctional thiol (R-SH), creating a highly reactive thiyl radical (R-S•).
-
Propagation: The thiyl radical adds across one of the allyl double bonds of APE. The resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and creating a thioether bond. This new thiyl radical continues the chain reaction, rapidly forming a crosslinked polymer network.
Figure 1: Thiol-Ene UV Curing Mechanism.
Formulation Guidelines
APE is incorporated into UV-curable ink formulations as a reactive monomer. It is typically used in conjunction with multifunctional thiols, such as Pentaerythritol tetra(3-mercaptopropionate) (PETMP), to facilitate the thiol-ene reaction.[11] The ratio of thiol groups to allyl (ene) groups is a critical parameter, with a 1:1 stoichiometric ratio often being targeted for optimal network formation.[12][13]
A general formulation for a UV-curable inkjet ink is provided below. The exact percentages will vary based on the specific application, substrate, and performance requirements.
| Component | Function | Typical Weight % |
| Urethane Acrylate Oligomer | Provides backbone properties (flexibility, toughness) | 20 - 40% |
| This compound (APE) | Reactive diluent, crosslinker (ene component) | 10 - 30% |
| Multifunctional Thiol (e.g., PETMP) | Crosslinker (thiol component) | 10 - 30% |
| Pigment Dispersion | Provides color | 5 - 15% |
| Photoinitiator Blend | Initiates polymerization upon UV exposure | 5 - 10% |
| Additives (Wetting agents, stabilizers) | Improve flow, stability, and surface properties | 1 - 5% |
Table based on common components in UV-curable ink formulations.[2][5][14]
Quantitative Data: Impact on Ink & Film Properties
The inclusion of APE in a thiol-ene system results in cured films with excellent mechanical properties and durability. The low viscosity of APE helps maintain a jettable ink viscosity even in highly functional formulations.
| Property | Test Method | Typical Value for Thiol-Ene Formulation |
| Viscosity @ 25°C | Cone & Plate Rheometer | 10 - 25 mPa·s (for inkjet) |
| Tensile Strength at Break | ASTM D882 | 26 MPa |
| Elongation-to-Break | ASTM D882 | 10% |
| Durometer Hardness | ASTM D2240 | 78A |
| Solvent Resistance | ASTM D5402 (MEK rubs) | >30 double rubs |
| Adhesion to PC | ASTM D3359 | 5B (Excellent) |
Data adapted from a representative thiol-ene formulation containing multifunctional thiols and allyl ethers.[11]
Experimental Protocols
Standardized testing is crucial for evaluating the performance of UV-curable inks containing APE. The following protocols outline key evaluation methods.
Figure 2: General Experimental Workflow.
Protocol 5.1: Viscosity Measurement
-
Objective: To determine the dynamic viscosity of the liquid ink to ensure it meets the requirements for the printing application (e.g., inkjet printing typically requires < 30 mPa·s at jetting temperature).[15]
-
Apparatus: Cone and plate rheometer or a rotational viscometer with temperature control.
-
Procedure:
-
Set the instrument temperature to the desired measurement temperature (e.g., 25°C or the printhead's operating temperature).
-
Place an appropriate amount of the ink sample onto the lower plate.
-
Lower the cone or spindle to the correct gap setting.
-
Allow the sample to thermally equilibrate for 2-3 minutes.
-
Begin the measurement at a defined shear rate (e.g., 100 s⁻¹) and record the viscosity reading in mPa·s once it has stabilized.
-
Protocol 5.2: Cure Speed Analysis via RT-FTIR
-
Objective: To quantify the cure speed by monitoring the disappearance of reactant functional groups (thiol -SH and allyl C=C) in real-time during UV exposure.
-
Apparatus: Fourier Transform Infrared (FTIR) spectrometer equipped with a UV light guide and sample stage.
-
Procedure:
-
Obtain an initial IR spectrum of the uncured liquid ink to establish baseline peak intensities for the thiol (-SH stretch at ~2570 cm⁻¹) and allyl (C=C stretch at ~1645 cm⁻¹) groups.
-
Apply a thin film of the ink onto an IR-transparent substrate (e.g., KBr wafer).
-
Position the sample in the FTIR beam path.
-
Simultaneously start UV exposure and rapid spectral acquisition.
-
Collect spectra at set time intervals until the characteristic peaks no longer decrease in intensity.
-
Calculate the percent conversion over time by normalizing the peak area to an internal standard peak that does not change during curing (e.g., a C=O peak from an oligomer).
-
Protocol 5.3: Pencil Hardness Test
-
Objective: To assess the surface hardness and cure state of the ink film.
-
Apparatus: A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H), pencil sharpener, 400-grit sandpaper, and a pencil hardness tester holding the pencil at a 45° angle.
-
Procedure:
-
Allow the cured ink sample to cool to room temperature for at least 15 minutes.[16]
-
Starting with a softer pencil (e.g., 2H), press the pencil firmly onto the surface at a 45° angle and push it forward about 6-7 mm.
-
Examine the surface. The hardness is defined as the grade of the hardest pencil that does not scratch or gouge the ink film.
-
Protocol 5.4: Cross-Hatch Adhesion Test
-
Objective: To evaluate the adhesion of the cured ink film to the substrate.[17]
-
Apparatus: Cross-hatch adhesion tester with a cutting blade (or a sharp utility knife), a cleaning brush, and specified pressure-sensitive adhesive tape (e.g., 3M 610).[16][18]
-
Procedure:
-
Using the cutting tool, make a series of parallel cuts through the ink film down to the substrate.
-
Make a second series of cuts at a 90-degree angle to the first, creating a lattice pattern.[18]
-
Gently brush the area to remove any loose flakes of ink.
-
Firmly apply the specified adhesive tape over the lattice pattern and smooth it down to ensure good contact.
-
Wait for approximately 90 seconds, then rapidly peel the tape back at a 180-degree angle.[16][18]
-
-
Evaluation:
-
Inspect the grid area for any removed ink and classify the adhesion according to the ASTM D3359 scale:
-
5B: The edges of the cuts are completely smooth; no squares of the lattice are detached.
-
4B: Small flakes of the coating are detached at intersections.
-
...down to 0B: More than 65% of the ink in the lattice is removed.
-
-
Conclusion
This compound is a highly effective functional monomer for UV-curable ink formulations. Its primary advantages lie in its ability to act as a reactive diluent to control viscosity and its high reactivity in thiol-ene polymerization systems.[8] This mechanism allows for rapid, energy-efficient curing with excellent final film properties, including high hardness, strong adhesion, and good chemical resistance. The protocols and data presented here provide a framework for formulating and evaluating high-performance UV-curable inks utilizing the unique benefits of this compound.
References
- 1. uvebtech.com [uvebtech.com]
- 2. radtech.org [radtech.org]
- 3. andresjet.com [andresjet.com]
- 4. The Science Behind UV Ink Adhesion on Different Materials [mtutech.com]
- 5. UV Ink Composition: Understanding the Components and Formulation - kenteer [kenteer.com]
- 6. US20140303273A1 - UV-Curable Ink - Google Patents [patents.google.com]
- 7. Sinocrsl® APE - Pentaerythritol triallyl ether for SAP & UV Resins [sinocurechem.com]
- 8. Trithis compound | 1471-17-6 | Benchchem [benchchem.com]
- 9. A Highly Effective, UV-Curable, Intumescent, Flame-Retardant Coating Containing Phosphorus, Nitrogen, and Sulfur, Based on Thiol-Ene Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentaerythritol triallyl ether | 1471-17-6 | FP176448 [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. US20180298219A1 - Uv curable inkjet inks - Google Patents [patents.google.com]
- 13. WO2017063968A1 - Uv curable inkjet inks - Google Patents [patents.google.com]
- 14. specialchem.com [specialchem.com]
- 15. researchgate.net [researchgate.net]
- 16. yourabt.com [yourabt.com]
- 17. How to Test UV ink Adhesion | Roland DGA [rolanddga.com]
- 18. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Optimizing allyl pentaerythritol synthesis yield and purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of allyl pentaerythritol (B129877) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of allyl pentaerythritol, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis consistently low?
Low yields can stem from several factors related to reaction conditions and starting materials. The primary reaction for synthesizing this compound is a Williamson ether synthesis, which is susceptible to competing side reactions.[1][2]
Potential Causes and Solutions:
-
Incomplete Deprotonation of Pentaerythritol: For the reaction to proceed, the hydroxyl groups of pentaerythritol must be deprotonated to form the alkoxide.
-
Solution: Ensure the use of a sufficiently strong base (e.g., sodium hydroxide (B78521), potassium hydroxide) and allow adequate time for the deprotonation to occur before adding the allyl halide.[2] The concentration of the alkali catalyst is preferably 30%-50%.[3]
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of both the desired etherification and competing side reactions.
-
Side Reactions: The most common side reaction is the hydrolysis of the allyl halide (e.g., allyl chloride) to form allyl alcohol.[1] Another potential side reaction is the elimination reaction of the allyl halide, forming an alkene, especially with secondary or tertiary halides (though allyl halides are primary).[1][2]
-
Loss of Volatile Reactants: Allyl chloride and other allyl halides are volatile.
-
Solution: Employ a well-sealed reaction vessel and a condenser to prevent the loss of volatile reactants, especially at elevated temperatures.
-
Q2: My final product is impure, showing multiple spots on TLC or peaks in GC analysis. How can I improve the purity?
Product impurity often arises from incomplete reaction, side products, or inadequate purification. The product of this compound synthesis is typically a mixture of di-, tri-, and tetra-substituted ethers.[3][6]
Potential Causes and Solutions:
-
Presence of Unreacted Starting Materials: Incomplete reaction can leave unreacted pentaerythritol or allyl halide in the product mixture.
-
Formation of Side Products: As mentioned, side products like allyl alcohol can contaminate the final product.
-
Solution: Optimize reaction conditions to minimize side reactions (see Q1). Proper workup procedures are also crucial.
-
-
Ineffective Purification: The purification process is critical for isolating the desired this compound ethers.
-
Solution: A thorough workup procedure is essential. This typically involves:
-
Neutralization: Neutralize the reaction mixture to a pH of 7 using an acid solution (e.g., 20% hydrochloric acid).[3]
-
Washing: Wash the organic layer with water and then brine to remove salts and other water-soluble impurities.[1][7] Some protocols suggest washing with a brine solution, followed by an alkaline solution, and then water.[8]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[1]
-
Solvent Removal: Remove the solvent and any low-boiling point impurities by distillation or under reduced pressure.[1][4]
-
Vacuum Distillation: Purify the final product by vacuum distillation to separate the desired ethers from non-volatile impurities.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants for this compound synthesis?
The molar ratio of allyl chloride to pentaerythritol is a critical factor in determining the product distribution (di-, tri-, or tetra-allyl ether). To favor the formation of triallyl ether, a molar ratio of pentaerythritol to allyl chloride of approximately 1:3 to 1:3.5 is often used.[6] Increasing the ratio to 1:4 or higher will increase the proportion of the tetraallyl ether.[6] A general molar ratio of allyl chloride, alkali catalyst, and pentaerythritol is in the range of 3.0-5.5 : 3.0-5.5 : 1.0.[3]
Q2: What is the role of a phase-transfer catalyst (PTC) and which one should I use?
A phase-transfer catalyst facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where the reaction with the allyl halide occurs. This can significantly improve the reaction rate and suppress side reactions.[3][4]
Commonly used PTCs include:
-
Tetrabutylammonium (B224687) bromide (TBAB)[3]
-
Polyethylene glycols (e.g., PEG200-PEG1000)[3]
-
PEP type polyether[4]
The choice of PTC can influence the reaction efficiency. For instance, using a PEP type polyether as a phase transfer catalyst has been reported to yield a selectivity for pentaerythritol triallyl ether of more than 90 percent.[4]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the disappearance of the starting materials (pentaerythritol and allyl halide) and the appearance of the product(s).[1] Gas Chromatography (GC) can also be used to analyze the composition of the reaction mixture and the final product, providing quantitative information on the distribution of di-, tri-, and tetra-substituted ethers.[3]
Data Presentation
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Recommended Range/Value | Source(s) |
| Molar Ratio (Allyl Chloride:Pentaerythritol) | 3.0-5.5 : 1.0 | [3] |
| Molar Ratio (Alkali Catalyst:Pentaerythritol) | 3.0-5.5 : 1.0 | [3] |
| Reaction Temperature | 60-120 °C | [3][4] |
| Reaction Time | 8-10 hours | [3] |
| Alkali Catalyst Concentration | 30-50% (NaOH or KOH) | [3] |
Table 2: Example Yields and Product Compositions
| Phase Transfer Catalyst | Yield | Di-substituted Ether (%) | Tri-substituted Ether (%) | Tetra-substituted Ether (%) | Source |
| PEG800 | 82.4% | 6 | 75 | 19 | [3] |
| Tetrabutylammonium Bromide | 79.1% | 7 | 70 | 23 | [3] |
| Not specified | 92% | 11.5 | 81 | 7.5 | [6][7] |
Experimental Protocols
General Protocol for this compound Synthesis using a Phase-Transfer Catalyst
This protocol is a generalized procedure based on common methods.[3][4] Researchers should adapt it based on their specific experimental goals and available resources.
-
Reaction Setup: In a reaction kettle equipped with a stirrer, condenser, and dropping funnel, add pentaerythritol, the alkali catalyst (e.g., 30-50% sodium hydroxide solution), the phase-transfer catalyst (e.g., tetrabutylammonium bromide or PEG), and distilled water.
-
Inert Atmosphere: Pressurize the reactor with nitrogen to approximately 0.2 MPa.[3]
-
Heating and Stirring: Begin stirring and heat the mixture to the desired reaction temperature (60-120°C).
-
Addition of Allyl Halide: Slowly add the allyl halide (e.g., allyl chloride) to the reaction mixture over a period of 1.5-2 hours.[6]
-
Reaction: Maintain the reaction at the set temperature with continuous stirring for 8-10 hours.[3]
-
Workup:
-
Purification:
-
Transfer the upper organic phase back to the reaction kettle.
-
Dehydrate and remove low-boiling by-products by vacuum distillation (e.g., at 20 mmHg and 100-120°C) for 2-5 hours.[3]
-
For further purification, diatomite (2-3% by mass) can be added, stirred for 1-2 hours at 80-100°C, and then filtered to obtain the refined this compound mixture.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. CN1944502A - Synthetic method for crosslinking agent-pentaerythritol allyl ether for high molecular polymerization - Google Patents [patents.google.com]
- 4. CN111517925A - A kind of preparation method of pentaerythritol allyl ether - Google Patents [patents.google.com]
- 5. JPS63162640A - Production of pentaerythritol allyl ether - Google Patents [patents.google.com]
- 6. Buy this compound | 91648-24-7 [smolecule.com]
- 7. PENTAERYTHRITOL TRIALLYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 8. CN101712599A - Method for preparing this compound - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Allyl Pentaerythritol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of allyl pentaerythritol (B129877).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing allyl pentaerythritol?
The most prevalent method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific synthesis, pentaerythritol is deprotonated by a base to form a poly-alkoxide, which then reacts with an allyl halide, typically allyl chloride, to form the desired allyl ether.[2][3] To enhance the reaction efficiency between the hydrophilic pentaerythritol/hydroxide (B78521) and the hydrophobic allyl halide, phase transfer catalysts are often employed.[1][3]
Q2: What are the primary reagents and typical reaction conditions?
The synthesis generally involves the reaction of pentaerythritol with allyl chloride in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3][4] Phase transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) or polyethylene (B3416737) glycols (PEG) are frequently used to improve the reaction rate and yield.[4] The reaction is typically carried out at elevated temperatures, ranging from 60°C to 120°C, for several hours.[4]
Q3: What is the expected product distribution?
The reaction typically yields a mixture of mono-, di-, tri-, and tetra-allyl ethers of pentaerythritol. The distribution of these products can be controlled by adjusting the molar ratio of the reactants.[3] For instance, a pentaerythritol to allyl chloride ratio of 1:3 generally favors the formation of triallyl ether, while higher ratios (e.g., 1:4 or greater) increase the proportion of the tetra-allyl ether.[3] Industrially, mixtures with a high content of pentaerythritol triallyl ether (70-90%) are common.[1]
Troubleshooting Guide
Q4: I am observing a low yield of the desired this compound. What are the potential causes and solutions?
Low yields can stem from several factors, including side reactions, incomplete reaction, and suboptimal reaction conditions.
-
Side Reactions: A significant side reaction is the hydrolysis of allyl chloride by the aqueous alkaline solution, which produces allyl alcohol.[5] This can be mitigated by the controlled, gradual addition of the alkali metal hydroxide and allyl chloride.[5] Another potential side reaction, especially with sterically hindered substrates, is E2 elimination, leading to the formation of an alkene instead of an ether.[6][7]
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of pentaerythritol. The reaction progress should be monitored (e.g., by TLC or GC) to ensure completion. Reaction times of 8-10 hours at 60-80°C are often reported.[4]
-
Phase Transfer Catalyst Issues: The choice and amount of phase transfer catalyst are crucial. Some catalysts, like certain PEGs, might participate in the reaction, leading to by-products.[1] Using a non-reactive catalyst, such as a PEP-type polyether, can help avoid this issue.[1]
Q5: The final product has a dark color and contains significant impurities. How can I improve the purity?
Product discoloration and impurities can arise from strongly alkaline conditions leading to side reactions.[4] A thorough purification protocol is essential for obtaining high-purity this compound.[3]
A multi-step purification process is recommended:
-
Neutralization: After the reaction, the mixture should be neutralized with a dilute acid (e.g., 5% HCl) to quench any remaining base and convert alkoxide species to alcohols.[3]
-
Washing:
-
Distillation: The organic layer can be subjected to atmospheric distillation to remove low-boiling point substances, followed by vacuum distillation to isolate the purified this compound.[1]
Q6: My reaction seems to be very slow or is not proceeding to completion. What can I do?
A sluggish reaction can be due to several factors related to the reaction setup and reagents.
-
Insufficient Mixing: In a multiphase system (solid pentaerythritol, aqueous NaOH, organic allyl chloride), efficient stirring is critical to ensure proper contact between reactants.
-
Activity of the Phase Transfer Catalyst: The effectiveness of the phase transfer catalyst can diminish over time or if it is of poor quality. Ensure the catalyst is active and used in the correct proportion.
-
Reagent Quality: The purity of the starting materials, particularly the pentaerythritol and allyl chloride, is important. Impurities can interfere with the reaction.
Data Presentation
Table 1: Influence of Reactant Molar Ratio on Product Distribution
| Pentaerythritol:Allyl Chloride Molar Ratio | Monoether (%) | Diether (%) | Triether (%) | Tetraether (%) | Yield based on Pentaerythritol (%) | Reference |
| 1:3 (approx.) | 0 | 11.5 | 81 | 7.5 | 92 | [3][8] |
| Not Specified | - | 5.6 | 90.1 | 4.3 | 99.1 | [1] |
| Not Specified | - | 5.2 | 90.7 | 4.1 | 98.3 | [1] |
| Not Specified | - | 6 | 75 | 19 | 82.4 (based on allyl chloride) | [4] |
| Not Specified | - | 7 | 70 | 23 | 79.1 (based on allyl chloride) | [4] |
Experimental Protocols
Key Experiment: Synthesis of this compound using a Phase Transfer Catalyst
This protocol is a generalized procedure based on common practices described in the literature.[1][4]
-
Reaction Setup: In a reaction kettle equipped with a stirrer, condenser, and dropping funnel, add pentaerythritol, an aqueous solution of sodium hydroxide (30-50%), and a phase transfer catalyst (e.g., tetrabutylammonium bromide or a PEP-type polyether).
-
Reactant Addition: While stirring, slowly add allyl chloride to the reaction mixture. The temperature should be maintained between 60-80°C.[4]
-
Reaction: Continue stirring the mixture at the set temperature for 8-10 hours.[4] Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., 20% HCl) to a pH of 7.[4]
-
Allow the layers to separate and remove the aqueous layer.
-
Wash the organic layer sequentially with a brine solution, a dilute alkaline solution, and deionized water.[3]
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4).
-
Remove low-boiling impurities by atmospheric distillation.[1]
-
Purify the final product by vacuum distillation.[1]
-
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
References
- 1. CN111517925A - A kind of preparation method of pentaerythritol allyl ether - Google Patents [patents.google.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Buy this compound | 91648-24-7 [smolecule.com]
- 4. CN1944502A - Synthetic method for crosslinking agent-pentaerythritol allyl ether for high molecular polymerization - Google Patents [patents.google.com]
- 5. JPS63162640A - Production of pentaerythritol allyl ether - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. PENTAERYTHRITOL TRIALLYL ETHER synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude Allyl Pentaerythritol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude allyl pentaerythritol (B129877). Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude allyl pentaerythritol?
A1: Crude this compound, synthesized via the Williamson ether synthesis from pentaerythritol and an allyl halide, typically contains a mixture of the following impurities:
-
Inorganic Salts: Generated as a byproduct of the reaction and subsequent neutralization steps (e.g., sodium chloride).[1][2]
-
Unreacted Starting Materials: Residual pentaerythritol and allyl chloride.
-
Catalysts: Phase transfer catalysts such as tetrabutylammonium (B224687) bromide or polyethylene (B3416737) glycol (PEG) may be present.[1][3]
-
Varying Degrees of Allylation: The crude product is often a mixture of mono-, di-, tri-, and tetra-allyl pentaerythritol ethers.[3][4] The exact composition depends on the reaction stoichiometry.
-
Water: Introduced during the reaction or washing steps.[4]
-
Solvents: Organic solvents used during the synthesis, such as dimethyl sulfoxide (B87167) (DMSO).[4]
-
Polymerization Inhibitors: Substances like 2,6-di-tert-butyl-4-methylphenol may be added to improve product stability.[2]
Q2: What is the general strategy for purifying crude this compound?
A2: A multi-step approach is typically employed, leveraging differences in the physical and chemical properties of the desired product and impurities. The standard workflow includes:
-
Aqueous Washing/Extraction: To remove water-soluble impurities like salts and catalysts.[1][3]
-
Drying: Removal of residual water from the organic phase using a drying agent.
-
Atmospheric Distillation: To remove low-boiling point impurities, such as residual solvents or unreacted allyl chloride.[1]
-
Fractional Vacuum Distillation: To separate the different this compound ethers based on their boiling points and obtain the desired product in high purity.[1][2]
Q3: Why is vacuum distillation necessary for purifying this compound?
A3: this compound and its derivatives are high-boiling point compounds. Attempting to distill them at atmospheric pressure would require very high temperatures, which could lead to thermal decomposition, polymerization of the allyl groups, or other unwanted side reactions. Vacuum distillation lowers the boiling points of these compounds, allowing for distillation at safer, lower temperatures, thereby preserving the integrity of the molecule.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: Several analytical methods can be used to determine the purity and composition of the final product:
-
Gas Chromatography (GC): Excellent for separating and quantifying the different allylated ethers (di-, tri-, tetra-substituted) in a mixture.[3]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating components in the product mixture.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity.[6]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of characteristic functional groups (e.g., C-O-C ether linkage, C=C allyl group, residual -OH groups).
Troubleshooting Guide
Problem 1: An emulsion forms during the aqueous wash and the organic and aqueous layers will not separate.
| Possible Cause | Solution |
| Vigorous Shaking | Gently invert the separatory funnel 5-10 times instead of shaking vigorously. This minimizes the mechanical energy that promotes emulsion formation. |
| High Concentration of Reactants | Dilute the mixture by adding more organic solvent (e.g., ethyl acetate) and water to reduce the concentration of species that may be stabilizing the emulsion. |
| Presence of Particulate Matter | Filter the crude reaction mixture through a pad of Celite or glass wool before performing the aqueous extraction to remove any solid particles. |
| Similar Densities of Layers | Add a saturated brine (NaCl) solution. This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion and improve separation.[4] |
Problem 2: The yield of purified product after vacuum distillation is very low.
| Possible Cause | Solution |
| Inadequate Vacuum | Ensure all joints in the distillation apparatus are properly sealed with high-vacuum grease. Check the vacuum pump for proper function and oil level. A lower vacuum is critical for distilling high-boiling compounds. |
| Distillation Temperature Too Low | The pot temperature may not be high enough for the product to vaporize under the achieved vacuum. Gradually and carefully increase the heating mantle temperature. |
| Product Loss During Washing | The product may have some solubility in the aqueous phase. Minimize the number of washes or use brine to decrease the solubility of the organic product in the aqueous layer ("salting out"). |
| Premature Polymerization | The distillation pot may have been heated for too long or at too high a temperature, causing polymerization. Ensure a polymerization inhibitor is present if necessary and distill as quickly as possible once the correct conditions are reached.[2] |
Problem 3: The final product is not pure enough according to GC or NMR analysis.
| Possible Cause | Solution |
| Inefficient Fractional Distillation | The boiling points of di-, tri-, and tetra-allyl pentaerythritol may be very close. Use a longer, insulated fractional distillation column (e.g., a Vigreux or packed column) to increase the number of theoretical plates and improve separation. |
| Distillation Rate Too Fast | A rapid distillation rate does not allow for proper vapor-liquid equilibrium to be established in the column. Reduce the heating rate to ensure a slow and steady collection of distillate (e.g., 1-2 drops per second). |
| Incomplete Removal of Water | Residual water can co-distill with the product. Ensure the organic layer is thoroughly dried with an appropriate drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation. |
| Contaminated Glassware | Ensure all glassware is scrupulously cleaned and dried before use to prevent the introduction of contaminants. |
Quantitative Data Summary
The following table summarizes representative data on product composition from various synthesis and purification protocols.
| Reference | Di-allyl Ether (%) | Tri-allyl Ether (%) | Tetra-allyl Ether (%) | Yield (%) |
| Example from CN1944502A[3] | 6 | 75 | 19 | 82.4 |
| Example from CN111517925A[1] | 5.7 | 90.0 | 4.3 | 99.6 |
| Example from ChemicalBook[4] | 11.5 | 81 | 7.5 | 92 |
Note: Yields and composition are highly dependent on the specific reaction conditions and purification efficiency.
Experimental Protocols
Protocol 1: General Aqueous Wash for Crude this compound
-
Transfer: Transfer the crude reaction mixture to a separatory funnel of appropriate size. If the mixture is highly viscous, it can be diluted with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to facilitate handling.
-
First Wash (Neutralization): If the reaction mixture is alkaline, add a dilute acidic solution (e.g., 1 M HCl) and shake gently. Vent the funnel frequently. Check the pH of the aqueous layer with litmus (B1172312) paper to ensure it is neutral or slightly acidic. Drain the aqueous layer.
-
Second Wash (Water): Add deionized water to the separatory funnel (approximately equal in volume to the organic layer). Invert the funnel gently 5-10 times to mix the layers. Allow the layers to separate completely.[1]
-
Separation: Carefully drain and discard the lower aqueous layer.
-
Third Wash (Brine): Add a saturated sodium chloride (brine) solution to the organic layer. This wash helps to remove residual water and break any minor emulsions. Mix gently and again drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), and swirl the flask. Continue adding the drying agent until it no longer clumps together. Let it stand for 15-20 minutes.
-
Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask to remove the drying agent.
-
Solvent Removal: If a solvent was added, remove it using a rotary evaporator. The remaining crude product is now ready for distillation.
Protocol 2: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus. This includes a round-bottom flask (distillation pot), a packed or Vigreux fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are sealed with high-vacuum grease.
-
Charge the Flask: Add the washed and dried crude this compound to the distillation pot, along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Evacuate the System: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully open the system to the vacuum.
-
Heating and Stirring: Begin stirring and gently heat the distillation pot using a heating mantle.
-
Collect Fractions:
-
Fore-run: Collect the initial, low-boiling fraction, which may contain residual solvents or unreacted starting materials.[1]
-
Main Fraction: As the temperature stabilizes at the boiling point of the desired product under vacuum, switch to a clean receiving flask to collect the main fraction. Record the boiling point and the pressure. For example, pentaerythritol allyl ether can be collected at 130-160°C under a vacuum of <20 mbar.[1]
-
Final Fraction: As the distillation slows or the temperature begins to rise significantly, stop the collection or switch to a final receiving flask.
-
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly and carefully venting the apparatus back to atmospheric pressure. Disassemble the glassware.
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. CN111517925A - A kind of preparation method of pentaerythritol allyl ether - Google Patents [patents.google.com]
- 2. CN101712599A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. CN1944502A - Synthetic method for crosslinking agent-pentaerythritol allyl ether for high molecular polymerization - Google Patents [patents.google.com]
- 4. PENTAERYTHRITOL TRIALLYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 5. ruibaocafo.com [ruibaocafo.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Allylation of Pentaerythritol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the controlled allylation of pentaerythritol (B129877).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pentaerythritol allyl ethers.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| P-01 | Low yield of the desired allyl ether. | - Incomplete reaction: Insufficient reaction time or temperature. - Suboptimal stoichiometry: Incorrect molar ratio of pentaerythritol to allyl halide. - Catalyst inefficiency: Inactive or insufficient amount of phase transfer catalyst (PTC). - Loss of volatile reactants: Evaporation of allyl chloride or other low-boiling point reagents. | - Optimize reaction conditions: Increase reaction time or temperature gradually. A typical range is 60-120°C for 8-10 hours.[1] - Adjust stoichiometry: Refer to the quantitative data table below to select the appropriate molar ratio for your target product. - Catalyst selection and loading: Ensure the PTC is appropriate (e.g., tetrabutylammonium (B224687) bromide - TBAB) and used in sufficient quantity (typically 1-5 mol%).[2] - Use a reflux condenser: To prevent the loss of volatile reactants. |
| P-02 | Poor selectivity; mixture of differently substituted products. | - Incorrect stoichiometry: The molar ratio of reactants is the primary determinant of the product distribution.[3] - Non-uniform reaction conditions: Poor mixing leading to localized concentration gradients. | - Precise stoichiometric control: Carefully measure and control the molar ratio of pentaerythritol to the allylating agent.[3] - Ensure efficient stirring: Use a mechanical stirrer to maintain a homogeneous reaction mixture. |
| P-03 | Formation of significant byproducts (e.g., allyl alcohol, diallyl ether). | - Hydrolysis of allyl halide: Presence of excess water, especially at higher temperatures, can lead to the hydrolysis of allyl chloride.[4][5] - Side reactions of the base: The base can react with the allyl halide. | - Control water content: While an aqueous solution of the base is often used, avoid excessive water. Some methods utilize solid hydroxides to minimize this.[4] - Gradual addition of reagents: Adding the allyl halide and base solution in portions can help control side reactions.[5] |
| P-04 | Product is unstable and discolors or polymerizes over time. | - Presence of impurities: Residual acid or base can catalyze degradation. - Spontaneous polymerization: Allyl groups can be prone to polymerization. | - Thorough purification: Neutralize the reaction mixture and wash with brine and water to remove salts and catalysts.[3][6] - Use of a polymerization inhibitor: Adding a small amount of an inhibitor like 2,6-di-tert-butyl-4-methylphenol can improve storage stability.[6] |
| P-05 | Difficulty in separating the product from the reaction mixture. | - Formation of emulsions during workup. - Similar boiling points of products in a mixture. | - Effective workup: After reaction, separate the organic and aqueous layers. The organic layer can then be washed.[7] - Purification techniques: Use vacuum distillation or column chromatography to separate products with different degrees of allylation.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the allylation of pentaerythritol?
The most common method is a variation of the Williamson ether synthesis.[2] In this reaction, the hydroxyl groups of pentaerythritol are deprotonated by a base (typically an alkali metal hydroxide (B78521) like NaOH) to form alkoxides. These alkoxides then act as nucleophiles and attack an allyl halide (e.g., allyl chloride), forming an ether linkage and an inorganic salt as a byproduct.[3]
Q2: How can I control the degree of allylation to selectively synthesize mono-, di-, tri-, or tetra-allylpentaerythritol?
The degree of allylation is primarily controlled by the stoichiometry of the reactants, specifically the molar ratio of pentaerythritol to the allylating agent (e.g., allyl chloride).[3] By carefully adjusting this ratio, you can favor the formation of a specific allyl ether. For instance, a 1:3 molar ratio of pentaerythritol to allyl chloride typically favors the formation of the triallyl ether.[3]
Q3: What is the role of a phase transfer catalyst (PTC) in this reaction?
Pentaerythritol is highly soluble in water, while the allyl halide is typically more soluble in an organic phase. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB), facilitates the reaction between these two immiscible reactants.[3][9] The PTC forms a lipophilic ion pair with the pentaerythritol alkoxide, allowing it to move into the organic phase and react with the allyl halide.[3]
Q4: What are the common side reactions, and how can they be minimized?
A common side reaction is the hydrolysis of the allyl halide by the aqueous base, which forms allyl alcohol and diallyl ether.[4] To minimize this, one can use a solid base or control the amount of water in the reaction. Another potential side reaction, particularly with phenols but relevant in principle, is C-alkylation versus the desired O-alkylation; however, for pentaerythritol, O-allylation is strongly favored.[2]
Q5: What are the recommended purification methods for pentaerythritol allyl ethers?
Post-reaction, the crude product should be washed with water to remove the inorganic salt byproduct and any unreacted base.[10] Brine washes can also be employed.[3] To separate the different allyl ethers (mono-, di-, tri-, tetra-), vacuum distillation or column chromatography are effective methods.[6][7][8]
Quantitative Data Presentation
Product Distribution based on Reactant Stoichiometry
The following table summarizes the approximate product distribution obtained from the allylation of pentaerythritol with allyl chloride using sodium hydroxide as a base.
| Pentaerythritol:Allyl Chloride Molar Ratio | Monoallyl Ether (%) | Diallyl Ether (%) | Triallyl Ether (%) | Tetraallyl Ether (%) | Reference |
| 1:2 | 15 | 65 | 20 | 0 | [3] |
| 1:3 | 0 | 11.5 | 81 | 7.5 | [3] |
| 1:4 | 0 | 4 | 74 | 22 | [3] |
Experimental Protocols
Synthesis of Pentaerythritol Triallyl Ether (Favored Product)
This protocol is a generalized procedure based on common literature methods aimed at maximizing the yield of pentaerythritol triallyl ether.
Materials:
-
Pentaerythritol
-
Sodium hydroxide (NaOH)
-
Allyl chloride
-
Tetrabutylammonium bromide (TBAB) (Phase Transfer Catalyst)
-
Deionized water
-
Toluene (or another suitable solvent)
-
Hydrochloric acid (HCl) for neutralization
-
Brine solution (saturated NaCl)
-
Magnesium sulfate (B86663) or sodium sulfate (drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add pentaerythritol, TBAB, and toluene.
-
Base Addition: Prepare a solution of sodium hydroxide in water and add it to the reaction flask.
-
Heating and Allyl Chloride Addition: Heat the mixture to 90-100°C with vigorous stirring. Slowly add allyl chloride from the dropping funnel over 1.5-2 hours. The molar ratio of pentaerythritol to allyl chloride should be approximately 1:3.[3]
-
Reaction: After the addition is complete, maintain the temperature and continue stirring for an additional 3-6 hours to ensure the reaction goes to completion.[3]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with water, a dilute HCl solution to neutralize excess base, and then a brine solution.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to isolate the pentaerythritol triallyl ether.
-
Visualizations
Caption: Experimental workflow for the synthesis of pentaerythritol allyl ether.
Caption: Troubleshooting decision tree for allylation of pentaerythritol.
Caption: Simplified reaction pathway for phase transfer catalyzed allylation.
References
- 1. CN1944502A - Synthetic method for crosslinking agent-pentaerythritol allyl ether for high molecular polymerization - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy Allyl pentaerythritol | 91648-24-7 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. JPS63162640A - Production of pentaerythritol allyl ether - Google Patents [patents.google.com]
- 6. CN101712599A - Method for preparing this compound - Google Patents [patents.google.com]
- 7. PENTAERYTHRITOL TRIALLYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN111517925A - A kind of preparation method of pentaerythritol allyl ether - Google Patents [patents.google.com]
Preventing homopolymerization of allyl pentaerythritol during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the homopolymerization of allyl pentaerythritol (B129877) during its synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of allyl pentaerythritol, with a focus on preventing and identifying homopolymerization.
Issue 1: The reaction mixture becomes viscous or solidifies during the synthesis.
| Possible Cause | Suggested Solution |
| Homopolymerization of this compound: The allyl groups of the product can undergo free-radical polymerization at elevated temperatures, especially in the presence of impurities. | 1. Add a Polymerization Inhibitor: Introduce a free-radical scavenger to the reaction mixture. Phenolic inhibitors are commonly used. 2. Control Reaction Temperature: Maintain the reaction temperature within the recommended range (typically 60-80°C). Exceeding this can significantly increase the rate of polymerization.[1] 3. Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can initiate polymerization at elevated temperatures. |
| Precipitation of Salts: The inorganic salts formed as byproducts (e.g., NaCl or KCl) may precipitate from the reaction mixture. | 1. Use a Phase Transfer Catalyst (PTC): A PTC can help to keep the reaction mixture more homogeneous.[2] 2. Adequate Stirring: Ensure vigorous and constant stirring to maintain a well-dispersed suspension. |
Issue 2: The final product is cloudy or contains insoluble particles.
| Possible Cause | Suggested Solution |
| Presence of Oligomers/Polymers: Even low levels of homopolymerization can lead to cloudiness or the formation of fine particles in the purified product. A patent notes that this can occur even after long-term storage.[3] | 1. Optimize Inhibitor Concentration: Ensure an adequate amount of inhibitor is used throughout the synthesis and purification process.[3] 2. Purification: During workup, wash the organic phase thoroughly to remove any water-soluble initiators. Distillation under reduced pressure is crucial for removing oligomers.[4] |
| Incomplete Removal of Inorganic Salts: Residual salts from the reaction may remain in the final product. | 1. Thorough Washing: Wash the organic layer with deionized water and brine multiple times during the workup to ensure complete removal of salts.[4] |
Issue 3: Low yield of the desired this compound.
| Possible Cause | Suggested Solution |
| Side Reactions: Besides homopolymerization, other side reactions like the elimination of allyl halide can reduce the yield.[5] | 1. Control of Reaction Conditions: Adhere to the optimal temperature and reaction time. Prolonged reaction times at high temperatures can favor side reactions.[6] 2. Appropriate Base Concentration: The concentration of the alkali catalyst should be carefully controlled. A concentration of 30-50% is often recommended.[2] |
| Loss of Volatile Reactants: Allyl chloride has a low boiling point and can be lost from the reaction mixture if not properly contained. | 1. Use a Reflux Condenser: Ensure the reaction is equipped with an efficient reflux condenser to prevent the escape of volatile reagents. |
Frequently Asked Questions (FAQs)
Q1: What is homopolymerization in the context of this compound synthesis?
A1: Homopolymerization is a reaction where molecules of the same type (in this case, this compound) join together to form a polymer. The allyl groups (-CH₂-CH=CH₂) on the pentaerythritol backbone are susceptible to free-radical polymerization, especially at the elevated temperatures used during synthesis. This can lead to the formation of undesirable oligomers and polymers, which can increase the viscosity of the reaction mixture and affect the purity and stability of the final product.
Q2: What are the best inhibitors to prevent homopolymerization, and at what concentration should they be used?
A2: Phenolic compounds are effective free-radical inhibitors for this synthesis. Commonly used inhibitors include:
-
2,6-di-tert-butyl-p-cresol (BHT): A patent for the preparation of this compound suggests using BHT as a polymerization inhibitor.[3]
-
p-Hydroxyanisole (MEHQ): Another patent mentions the use of p-hydroxyanisole as a polymerization inhibitor in a similar synthesis.[4]
A specific patent for preparing pentaerythritol triallyl ether provides a weight ratio of 2,6-di-tert-butyl-p-cresol to other reactants, which can be used as a starting point for optimization.[3] The optimal concentration can vary depending on the specific reaction conditions, but it is typically in the range of 100-1000 ppm relative to the monomer.
Q3: How can I detect the presence of homopolymers in my final product?
A3: The presence of oligomers or polymers can be detected by several analytical techniques:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is a powerful technique for separating molecules based on their size in solution. GPC can be used to identify and quantify the presence of higher molecular weight species (oligomers and polymers) in your this compound sample.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the monomer will have sharp, well-defined peaks, the presence of polymers can lead to peak broadening in the NMR spectrum.
-
Viscosity Measurement: An increase in the viscosity of the product compared to a pure standard can indicate the presence of polymeric impurities.
-
Visual Inspection: As mentioned in the troubleshooting guide, cloudiness or the presence of precipitates can be a simple indicator of polymer contamination.[3]
Q4: Can the reaction temperature influence the rate of homopolymerization?
A4: Yes, temperature is a critical factor. Higher reaction temperatures increase the rate of all reactions, including the undesirable homopolymerization. It is crucial to maintain the reaction temperature within the optimized range (e.g., 60-80°C) to favor the desired etherification reaction while minimizing polymerization.[1]
Q5: Does the choice of base or its concentration affect homopolymerization?
A5: While the primary role of the base (e.g., NaOH or KOH) is to deprotonate the pentaerythritol, the reaction conditions it creates can indirectly influence polymerization. High concentrations of strong bases can lead to a more exothermic reaction, making temperature control more challenging. Maintaining a moderate base concentration (e.g., 30-50% aqueous solution) is generally recommended.[2]
Experimental Protocols
General Synthesis of this compound with Polymerization Inhibitor
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
-
Pentaerythritol
-
Allyl Chloride
-
Sodium Hydroxide (B78521) (or Potassium Hydroxide)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB)
-
Polymerization Inhibitor (e.g., 2,6-di-tert-butyl-p-cresol - BHT)
-
Deionized Water
-
Toluene (or other suitable organic solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet, add pentaerythritol, phase transfer catalyst, polymerization inhibitor, and a portion of the aqueous sodium hydroxide solution.
-
Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 70°C) with vigorous stirring.
-
Addition of Reactants: Slowly add the allyl chloride and the remaining sodium hydroxide solution concurrently via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within 8-10 hours.[2]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add deionized water and an organic solvent (e.g., toluene) to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain the final this compound. This step is critical for removing any high-boiling oligomers that may have formed.[4]
Visualizations
Caption: Logical workflow for preventing homopolymerization.
Caption: Troubleshooting decision workflow for polymerization issues.
References
- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1944502A - Synthetic method for crosslinking agent-pentaerythritol allyl ether for high molecular polymerization - Google Patents [patents.google.com]
- 3. CN101712599A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. CN111517925A - A kind of preparation method of pentaerythritol allyl ether - Google Patents [patents.google.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. francis-press.com [francis-press.com]
- 7. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Allyl Pentaerythritol (APE) Storage and Stability
Welcome to the technical support center for Allyl Pentaerythritol (APE). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and stability of APE. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, along with detailed experimental protocols to ensure the successful use of APE in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound (APE)?
A: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from heat and air.[1] The recommended storage temperature is between 2°C and 8°C.[2] It is also crucial to keep it away from sources of ignition and oxidizing agents.[3][4] As APE is sensitive to air and light, storing it under an inert atmosphere (e.g., nitrogen or argon) and in an opaque container is recommended for long-term stability.[5][6]
Q2: What are the primary stability concerns with APE?
A: The main stability issues with APE are its propensity for spontaneous polymerization and the formation of explosive peroxides upon storage.[3][7] The reactive allyl groups in the APE molecule can undergo radical polymerization, which can be initiated by heat, light, or the presence of contaminants.[7] Peroxide formation is a common issue for allyl ethers when exposed to oxygen.[3]
Q3: How can I prevent the polymerization of APE during storage?
A: To prevent polymerization, APE is often supplied with a radical inhibitor, such as butylated hydroxytoluene (BHT) (2,6-di-tert-butyl-4-methylphenol).[7] Storing APE at the recommended low temperatures (2-8°C) and protecting it from light will also significantly slow down polymerization.[2]
Q4: What are the signs of APE degradation?
A: Degradation of APE can be indicated by several observable changes. An increase in viscosity is a clear sign of polymerization. The liquid may also appear cloudy or form a gel. Discoloration, such as yellowing, can also indicate degradation. The presence of crystalline precipitates around the cap or in the solution could be a sign of dangerous peroxide formation.[6]
Q5: How long can I store APE?
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or slow polymerization when using APE as a crosslinker. | 1. Degradative Chain Transfer: This is a common issue with allyl monomers where the propagating radical is terminated by transferring a hydrogen atom from the monomer, resulting in a less reactive allyl radical. 2. Inhibitor Presence: The radical inhibitor (e.g., BHT) present in APE to ensure storage stability will also inhibit the desired polymerization reaction. | 1. Increase Initiator Concentration: A higher concentration of the initiator can help to overcome the effects of chain transfer. 2. Optimize Monomer Concentration: Higher monomer concentrations can favor propagation over chain transfer. 3. Remove Inhibitor: If necessary, the inhibitor can be removed by passing the APE through a column of activated alumina (B75360) or a similar inhibitor-remover column prior to use. |
| Gel formation in the APE container. | Spontaneous Polymerization: The APE has started to polymerize during storage due to exposure to heat, light, or air. | Discard the material safely. Do not attempt to use gelled APE as its properties will be significantly altered. To prevent this, ensure proper storage conditions are maintained. |
| Inconsistent crosslinking in hydrogel formation. [8] | 1. Poor Crosslinking Efficiency: Insufficient incorporation of APE into the polymer network. 2. Hydrolysis of APE: Under certain pH conditions, the ether linkages may be susceptible to hydrolysis, although allyl ethers are relatively stable under both acidic and basic conditions.[1][3] | 1. Increase Crosslinker Concentration: Gradually increase the amount of APE in your formulation.[8] 2. Check pH: Ensure the pH of your reaction mixture is compatible with the stability of APE and optimal for your polymerization reaction.[8] 3. Ensure Homogeneity: Make sure the APE is well-dispersed in the reaction mixture before initiating polymerization. |
| Unexpected exothermic reaction. | Runaway Polymerization: This can occur if the polymerization is not well-controlled, especially in bulk polymerization. | 1. Use a Solvent: Performing the polymerization in a suitable solvent can help to dissipate heat. 2. Control Temperature: Use a temperature-controlled bath to maintain the desired reaction temperature. 3. Gradual Addition: Add the initiator or monomer gradually to control the rate of polymerization. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the stability and quality of this compound.
Protocol 1: Detection of Peroxides in APE
This protocol provides two methods for the qualitative and semi-quantitative detection of peroxides. It is crucial to test for peroxides before distilling or concentrating APE.[9]
Method A: Potassium Iodide Test (Qualitative)
-
Materials:
-
This compound (APE) sample
-
Potassium iodide (KI), 10% solution (w/v) in deionized water (prepare fresh)
-
Glacial acetic acid
-
Test tubes
-
-
Procedure:
-
In a clean, dry test tube, add 1 mL of the APE sample.
-
Add 1 mL of glacial acetic acid.
-
Add 1 mL of the freshly prepared 10% potassium iodide solution.
-
Stopper the test tube and shake for 1 minute.
-
Observe the color of the aqueous layer.
-
-
Interpretation of Results:
-
Colorless/Pale Yellow: Peroxide concentration is low (<10 ppm).
-
Yellow to Brown: Peroxide concentration is significant and potentially hazardous. Do not use or distill the APE.
-
Method B: Peroxide Test Strips (Semi-Quantitative)
-
Materials:
-
This compound (APE) sample
-
Commercial peroxide test strips (e.g., EM Quant®)
-
-
Procedure:
-
Dip the test strip into the APE sample for 1-2 seconds.
-
Remove the strip and allow the solvent to evaporate.
-
Follow the manufacturer's instructions for color development (this may involve breathing on the test pad or dipping it in water).
-
Compare the color of the test pad to the color scale provided with the test strips to determine the peroxide concentration in ppm.
-
-
Interpretation of Results:
-
< 30 ppm: Generally considered acceptable for use, but caution should be exercised if concentrating the material.
-
> 30 ppm: The APE should be treated to remove peroxides or disposed of safely.[5]
-
Protocol 2: Quantification of BHT Inhibitor in APE by HPLC-UV
This protocol provides a general method for the quantification of Butylated Hydroxytoluene (BHT) which can be adapted for an APE matrix.
-
Materials and Equipment:
-
This compound (APE) sample containing BHT
-
BHT standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of BHT in acetonitrile (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the APE sample (e.g., 1 g) into a volumetric flask. Dilute with acetonitrile to a known volume. The dilution factor should be chosen so that the expected BHT concentration falls within the range of the calibration standards.
-
HPLC Conditions:
-
Analysis: Inject the calibration standards and the prepared APE sample into the HPLC system.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the BHT standard against its concentration.
-
Determine the concentration of BHT in the diluted APE sample from the calibration curve.
-
Calculate the concentration of BHT in the original APE sample, accounting for the initial weight and dilution factor.
-
Protocol 3: Monitoring APE Polymerization by Viscosity Measurement
An increase in viscosity is a direct indication of polymerization.[5][6] This protocol describes a simple method to monitor changes in APE viscosity over time.
-
Materials and Equipment:
-
This compound (APE) sample
-
Viscometer (e.g., Brookfield viscometer or a simple glass capillary viscometer)
-
Temperature-controlled bath
-
-
Procedure:
-
Place a known volume of the APE sample in the viscometer.
-
Equilibrate the sample to the desired temperature in the temperature-controlled bath.
-
Measure the initial viscosity of the APE according to the viscometer's operating instructions.
-
Store the APE under the desired test conditions (e.g., elevated temperature, exposure to light).
-
At regular intervals (e.g., daily, weekly), take a sample of the APE and repeat the viscosity measurement at the same temperature.
-
-
Data Analysis:
-
Plot the viscosity as a function of time.
-
A significant increase in viscosity indicates that polymerization is occurring. This data can be used to compare the stability of APE under different storage conditions or with different inhibitor concentrations.
-
Diagrams
References
- 1. organic chemistry - Different reaction conditions for hydrolysis of ethers and epoxides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Allyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Effect of viscosity changes of reaction mixture on the kinetics of formation of linear living polymer | Semantic Scholar [semanticscholar.org]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. Item - Viscosity effects on the kinetics of free radical polymerization - Loughborough University - Figshare [repository.lboro.ac.uk]
- 8. CN1944502A - Synthetic method for crosslinking agent-pentaerythritol allyl ether for high molecular polymerization - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Crosslinking with Allyl Pentaerythritol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with allyl pentaerythritol (B129877) (APE) as a crosslinking agent.
Frequently Asked Questions (FAQs)
Q1: What is Allyl Pentaerythritol (APE) and what is it used for?
This compound (APE) is a crosslinking agent derived from pentaerythritol, featuring multiple reactive allyl groups.[1] Its structure, typically with three allyl groups and one hydroxyl group, makes it a versatile molecule for creating three-dimensional polymer networks.[2] APE is commonly used in the synthesis of superabsorbent polymers, thickeners, resins, and coatings to enhance properties like heat resistance, surface hardness, and overall toughness.[2]
Q2: What are the primary chemical reactions used for crosslinking with APE?
The reactive allyl groups of APE readily participate in "click" chemistry reactions, most notably thiol-ene reactions.[1][3] This reaction involves the addition of a thiol group across the double bond of the allyl group, often initiated by UV light or a radical initiator, to form stable thioether linkages.[1][4] APE can also undergo other polymerization reactions, such as free-radical polymerization, to form crosslinked networks.[1]
Q3: Why are my APE crosslinking reactions being inhibited?
A common cause of inhibition in free-radical polymerization of allyl monomers is the presence of oxygen.[5][6] Oxygen can scavenge radicals, forming less reactive peroxy radicals, which slows down or halts the polymerization process.[5] Additionally, impurities in the APE monomer, such as polymerization inhibitors added for storage stability (e.g., hydroquinone, BHT), can prevent the reaction from proceeding if not removed.[5][6]
Q4: What is the difference between a "true inhibitor" and a "retarder" in the context of APE polymerization?
A "true inhibitor" is a substance that creates a distinct induction period during which no polymerization occurs. Once the inhibitor is consumed, the reaction proceeds at a normal rate. A "retarder," on the other hand, does not stop the reaction completely but provides a continuous decrease in the polymerization rate.[5] For transport and storage, inhibitors like 4-tert-butylcatechol (B165716) (TBC) or 4-methoxyphenol (B1676288) (MEHQ) are often used.[5]
Troubleshooting Guide for Poor Crosslinking
This guide addresses common issues encountered during the crosslinking of polymers using this compound.
Issue 1: Low or No Polymerization/Crosslinking
Q: My reaction mixture remains liquid and does not form a gel. What could be the cause?
A: This issue typically points to a fundamental problem with the reaction initiation or the presence of potent inhibitors.
-
Inactive or Insufficient Initiator: Ensure your radical initiator is fresh and used at the appropriate concentration. For photoinitiated reactions, verify the wavelength and intensity of your UV source.
-
Presence of Inhibitors: APE is often supplied with inhibitors to prevent self-polymerization during storage.[5] These must be removed before use, for example, by passing the monomer through an activated alumina (B75360) column.[6]
-
Oxygen Inhibition: Allyl polymerizations are susceptible to oxygen inhibition.[6] Degas your monomer solution and conduct the reaction under an inert atmosphere like nitrogen or argon.[7]
-
Low Reaction Temperature: For thermally initiated reactions, the temperature may be too low to cause efficient decomposition of the initiator.[]
Issue 2: Low Crosslink Density or Low Gel Fraction
Q: A gel has formed, but it is weak, swells excessively, or has a low insoluble fraction. How can I improve the crosslink density?
A: Low crosslink density can result from incomplete reactions, non-ideal stoichiometry, or competing side reactions.[7]
-
Non-Stoichiometric Ratios: In reactions like thiol-ene, a 1:1 stoichiometric ratio of thiol to allyl functional groups is crucial for achieving high crosslink density.[7] Carefully calculate and measure your reactants.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion. Try increasing the reaction time or, for thermally initiated systems, the temperature, to drive the reaction further.[6]
-
High Initiator Concentration: While counterintuitive, a very high initiator concentration can lead to the formation of many short polymer chains that terminate before forming a well-developed network, resulting in lower crosslink density.[6]
-
Steric Hindrance: The molecular structure of your monomers or oligomers could physically prevent the reactive groups from coming close enough to form a crosslink.[7]
Issue 3: Inconsistent Results Between Batches
Q: I am getting different gel times and material properties with each experiment, even though I am following the same protocol. What is causing this variability?
A: Inconsistent results often stem from subtle variations in reaction setup and reagent purity.
-
Variable Monomer Purity: The concentration of inhibitors or other impurities in your APE may vary between bottles or batches. Always purify the monomer immediately before use for consistent results.[6]
-
Inconsistent Oxygen Exposure: If your inert atmosphere technique is not robust, varying levels of dissolved oxygen can lead to inconsistent gel times and crosslink densities.[7]
-
Temperature Fluctuations: Ensure precise and stable temperature control throughout the reaction, as reaction rates are highly temperature-dependent.[]
-
Inaccurate Measurements: Small errors in weighing reactants, especially the initiator, can lead to significant variations in the final polymer network.
Data Presentation: Parameter Effects on Crosslinking
The following tables summarize the general effects of key parameters on the efficiency of APE-based crosslinking reactions.
Table 1: Effect of Reaction Parameters on Crosslink Density
| Parameter | Effect of Increasing the Parameter | Probable Reason |
| Monomer Concentration | Increases Crosslink Density | Favors intermolecular crosslinking over intramolecular cyclization.[6] |
| Initiator Concentration | Can Decrease Crosslink Density | High concentrations lead to shorter polymer chains and premature termination.[6] |
| Reaction Temperature | Increases Reaction Rate | Higher kinetic energy leads to more frequent molecular collisions.[] |
| Reaction Time | Increases Crosslink Density (up to a point) | Allows the reaction to proceed to higher conversion.[6] |
| Inhibitor Concentration | Decreases or Prevents Crosslinking | Scavenges radicals needed for polymerization.[5] |
| Oxygen Presence | Decreases Crosslinking Efficiency | Acts as a radical scavenger, inhibiting polymerization.[5][6] |
Table 2: Troubleshooting Summary for Poor Crosslinking
| Symptom | Potential Cause | Recommended Action |
| No Gelation | Inactive Initiator / Inhibitor Presence / Oxygen | Use fresh initiator, purify monomer, degas the reaction mixture.[6] |
| Delayed Gelation | Low Temperature / Low Initiator Concentration | Increase reaction temperature, optimize initiator concentration.[] |
| Weak Gel | Non-stoichiometric Ratio / Incomplete Reaction | Ensure 1:1 functional group ratio, increase reaction time/temperature.[7] |
| High Swelling | Low Crosslink Density | Increase monomer concentration, optimize initiator level.[6][9] |
| Inconsistent Results | Impure Monomer / Inconsistent Setup | Purify monomer before each use, ensure consistent inert atmosphere and temperature control.[6] |
Experimental Protocols
Protocol: UV-Initiated Thiol-Ene Crosslinking with APE
This protocol provides a general methodology for crosslinking a thiol-containing polymer with this compound.
Materials:
-
This compound (APE), inhibitor removed
-
Thiol-functionalized polymer or oligomer (e.g., Pentaerythritol tetrakis(3-mercaptopropionate), PETMP)[3]
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Inert reaction vessel (e.g., glass vial with septum)
-
Nitrogen or Argon source
-
UV lamp (e.g., 365 nm)[3]
Methodology:
-
Monomer Purification: Pass the APE monomer through a short column of activated basic alumina to remove any storage inhibitors.
-
Reactant Preparation: In a glass vial, combine the purified APE and the thiol-functionalized polymer. The molar ratio of allyl groups to thiol groups should be 1:1 for optimal crosslinking.
-
Initiator Addition: Add the photoinitiator to the mixture. A typical concentration is 0.1-1.0 wt% relative to the total mass of the monomers. Ensure the initiator is fully dissolved, gently warming if necessary.
-
Degassing: Seal the vial with a septum and purge the mixture with dry nitrogen or argon for 15-20 minutes by bubbling the gas through the liquid via a long needle, with a second short needle acting as an outlet. This step is critical to remove dissolved oxygen.
-
Curing: Place the vial under a UV lamp. The distance from the lamp and the irradiation time will depend on the lamp's intensity and the specific formulation. Monitor the mixture for an increase in viscosity and eventual gelation. A typical curing time can range from a few seconds to several minutes.
-
Post-Curing: After the initial curing, a thermal post-cure (e.g., at 60-80°C) can sometimes be beneficial to ensure the reaction has gone to completion.
-
Characterization: The resulting crosslinked polymer can be characterized by measuring its gel fraction (insoluble portion after solvent extraction), swelling ratio, and mechanical properties.[7][10]
Mandatory Visualizations
Caption: A troubleshooting workflow for diagnosing poor crosslinking.
Caption: The mechanism of a radical-initiated thiol-ene reaction.
References
- 1. Buy this compound | 91648-24-7 [smolecule.com]
- 2. primaryinfo.com [primaryinfo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Selected Thiols on Cross-Linking of Acrylated Epoxidized Soybean Oil and Properties of Resulting Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Allyl Pentaerythritol in Polymer Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to the use of allyl pentaerythritol (B129877) (APE) in polymerization. Impurities within APE can significantly impact the properties of the resulting polymers, and this guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Allyl Pentaerythritol (APE) and where is it used?
A1: this compound (APE) is a crosslinking agent used in the synthesis of various polymers.[1] It contains multiple allyl functional groups (typically three, known as APE3 or trithis compound) and one hydroxyl group, which allows it to be incorporated into a polymer network through radical polymerization.[1] Common applications include the manufacturing of carbomers, unsaturated polyesters, superabsorbent polymers, and coatings.[1][2][3]
Q2: What are the most common impurities in commercial grades of this compound?
A2: Common impurities in APE stem from its synthesis process and the purity of the starting materials. These can include:
-
Varying Ether Fractions: Commercial APE is often a mixture of mono-, di-, tri-, and tetra-allyl ethers of pentaerythritol.[4][5] The ratio of these ethers can vary between batches and suppliers.
-
Unreacted Starting Materials: Residual pentaerythritol and allyl chloride may be present.
-
Catalyst Residues: The synthesis typically uses alkali catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and may also involve phase transfer catalysts such as tetrabutylammonium (B224687) bromide (TBAB).[4][5][6]
-
Starting Material Impurities: The pentaerythritol raw material itself may contain impurities like di-pentaerythritol, as well as cyclic and linear formals.[1]
-
Solvent Residues: Organic solvents may be used during synthesis or purification and can remain in the final product.[7]
Q3: How do these impurities affect the final polymer properties?
A3: Impurities can have a range of detrimental effects on polymer properties. Residual catalysts can accelerate oxidative degradation, leading to poor thermal stability and discoloration of the polymer.[8] Variations in the ratio of di-, tri-, and tetra-allyl ethers directly impact the crosslink density, which alters the mechanical properties, swelling behavior, and viscosity of the final polymer or gel.[2][3][9] Furthermore, impurities can interfere with the polymerization kinetics, potentially slowing down the reaction or broadening the molecular weight distribution.[10]
Q4: Why is achieving a high molecular weight challenging with allyl monomers like APE?
A4: Allyl monomers are prone to a process called "degradative chain transfer."[10] In this process, a propagating radical abstracts a hydrogen atom from the allyl group of a monomer molecule. This terminates the original polymer chain and creates a new, highly stabilized and less reactive allyl radical, which is slow to re-initiate a new chain.[10] This phenomenon often leads to slow polymerization rates and the formation of low molecular weight polymers.[10][11]
Troubleshooting Guides
This section addresses specific issues that may be encountered during polymerization with APE.
Issue 1: Slow Polymerization Rate and/or Low Polymer Molecular Weight
-
Question: My polymerization involving APE is extremely slow or has stalled at low conversion, and the resulting polymer has a much lower molecular weight than expected. What could be the cause?
-
Answer: This is a classic symptom of excessive degradative chain transfer, which is inherent to allyl monomers.[10][11] The issue can be exacerbated by certain impurities that may act as chain terminators or inhibitors.
-
Troubleshooting Steps:
-
Increase Initiator Concentration: A higher concentration of primary radicals can help re-initiate chains more frequently, increasing the overall polymerization rate. Note that this may further decrease the polymer's molecular weight.[10]
-
Optimize Reaction Temperature: Increasing the temperature can enhance initiation and propagation rates. However, it may also increase the rate of chain transfer, so the optimal temperature must be determined experimentally for your specific system.[10]
-
Purify Reagents: Ensure all reagents, including the primary monomer, initiator, and solvent, are free from impurities that could interfere with the polymerization.[10]
-
Consider Controlled Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) can provide better control over the polymerization of challenging monomers like allyls, leading to more predictable molecular weights and narrower distributions.[10]
-
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low molecular weight polymers.
Issue 2: Inconsistent Gel Properties (Swelling, Stiffness) or Viscosity
-
Question: I am synthesizing a crosslinked hydrogel, but different batches exhibit significant variations in swelling capacity, mechanical strength, and/or viscosity. Why is this happening?
-
Answer: This inconsistency is often due to variations in the crosslink density of the polymer network. The primary cause is likely batch-to-batch variability in the composition of your APE, specifically the molar ratio of di-allyl, tri-allyl, and tetra-allyl ethers.[4][5] A higher concentration of tetra-allyl ether will lead to a more densely crosslinked, stiffer gel, while a higher concentration of di-allyl ether will result in a looser, softer network.[3][9]
-
Troubleshooting Steps:
-
Quantify APE Composition: Analyze the composition of each APE batch using Gas Chromatography (GC) to determine the precise ratio of the different allyl ethers (see Experimental Protocol 1).
-
Adjust Stoichiometry: Based on the GC analysis, calculate the average allyl functionality of your APE batch and adjust the amount used in your polymerization to maintain a consistent molar ratio of crosslinking groups.
-
Ensure Homogenization: Thoroughly mix the APE crosslinker into the monomer solution before initiating polymerization to prevent localized areas of high or low crosslink density.
-
-
Data Presentation: Impact of APE Composition on Crosslinker Functionality
% Di-Allyl Ether % Tri-Allyl Ether % Tetra-Allyl Ether Average Allyl Groups per Molecule Relative Crosslink Density Expected Polymer Property 20% 80% 0% 2.8 Lower Softer, Higher Swelling 10% 80% 10% 3.0 Medium Target Property | 0% | 80% | 20% | 3.2 | Higher | Stiffer, Lower Swelling |
Issue 3: Polymer Discoloration and Poor Thermal Stability
-
Question: My final polymer product has a yellow tint and degrades at lower temperatures than expected. What is the source of this instability?
-
Answer: Discoloration and reduced thermal stability are often linked to the presence of residual catalysts from the APE synthesis process, such as alkali metal hydroxides.[8] These residues can initiate and accelerate oxidative degradation reactions within the polymer chains, especially at elevated temperatures or upon exposure to UV light.[8]
-
Troubleshooting Steps:
-
Review Certificate of Analysis (CoA): Check the supplier's CoA for specifications on residual metals (e.g., Na+, K+) or ions (e.g., Cl-).
-
Source High-Purity APE: If possible, obtain APE with lower specified levels of catalyst residues.
-
Monomer Purification: If residual catalysts are suspected and high-purity material is unavailable, consider purifying the APE via vacuum distillation or by washing with deionized water to remove water-soluble ionic impurities.
-
-
Logical Relationship Diagram:
Caption: Impact of residual catalysts on polymer degradation.
Experimental Protocols
Protocol 1: Analysis of this compound Composition by Gas Chromatography (GC)
-
Objective: To quantify the relative percentages of mono-, di-, tri-, and tetra-allyl pentaerythritol ethers in a sample.
-
Principle: Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. Due to their different molecular weights and polarities, the various APE ethers will have distinct retention times, allowing for their separation and quantification.
-
Equipment & Reagents:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
GC column suitable for high-temperature analysis (e.g., a low-bleed, mid-polarity column like a DB-17ht or equivalent).
-
High-purity carrier gas (Helium or Hydrogen).
-
High-purity air and hydrogen for the FID.
-
High-purity solvent for sample dilution (e.g., Acetone or Dichloromethane).
-
Volumetric flasks and syringes.
-
-
GC Method Parameters (Example):
-
Inlet Temperature: 280 °C
-
Injection Volume: 1.0 µL (Split ratio: 50:1)
-
Carrier Gas Flow: 1.5 mL/min (Constant Flow)
-
Oven Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 320 °C.
-
Hold: Hold at 320 °C for 10 minutes.
-
-
Detector Temperature (FID): 320 °C
-
-
Procedure:
-
Sample Preparation: Prepare a ~1% (w/v) solution of the APE sample in the chosen solvent.
-
Injection: Inject the prepared sample into the GC.
-
Data Acquisition: Record the chromatogram until all peaks have eluted.
-
Analysis: Identify the peaks corresponding to the different APE ethers based on their expected elution order (typically mono-, di-, tri-, tetra-). Integrate the area of each peak.
-
-
Calculation:
-
Calculate the total peak area by summing the areas of all identified APE ether peaks.
-
Determine the relative percentage of each component using the area percent method:
-
% Component = (Area of Component Peak / Total Peak Area) x 100%
-
-
Protocol 2: Determination of Polymer Molecular Weight by Gel Permeation Chromatography (GPC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of a polymer sample.
-
Principle: GPC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules pass through the porous column packing more quickly than smaller molecules. The molecular weight is determined by comparing the sample's elution time to that of a series of known polymer standards.
-
Equipment & Reagents:
-
GPC/SEC system with a refractive index (RI) detector.
-
A set of GPC columns appropriate for the expected molecular weight range and solvent.
-
Mobile phase (e.g., Tetrahydrofuran - THF, HPLC grade).
-
Polymer standards for calibration (e.g., polystyrene or polymethyl methacrylate).
-
0.2 µm syringe filters.
-
-
Procedure:
-
Calibration: Prepare a series of polymer standards of known molecular weight at a concentration of ~1 mg/mL. Inject each standard and create a calibration curve of log(Molecular Weight) vs. Elution Time.
-
Sample Preparation: Dissolve the polymer sample in the mobile phase at a concentration of ~2-3 mg/mL. Allow it to dissolve completely (this may take several hours).
-
Filtration: Filter the dissolved sample through a 0.2 µm syringe filter to remove any particulates.
-
Injection: Inject the filtered sample into the GPC system.
-
Data Analysis: Using the GPC software and the generated calibration curve, determine the Mn, Mw, and PDI of the polymer sample.[10][12]
-
References
- 1. primaryinfo.com [primaryinfo.com]
- 2. kinampark.com [kinampark.com]
- 3. scribd.com [scribd.com]
- 4. Buy this compound | 91648-24-7 [smolecule.com]
- 5. CN1944502A - Synthetic method for crosslinking agent-pentaerythritol allyl ether for high molecular polymerization - Google Patents [patents.google.com]
- 6. JPS63162640A - Production of pentaerythritol allyl ether - Google Patents [patents.google.com]
- 7. JP2005523951A - Method for reducing residual organic solvent in carbomer - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogel-Based Adsorbent Material for the Effective Removal of Heavy Metals from Wastewater: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of Allyl Pentaerythritol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of allyl pentaerythritol (B129877). The information is designed to address common challenges encountered during experimentation and process scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing allyl pentaerythritol?
The most prevalent and industrially adaptable method for synthesizing this compound is a variation of the Williamson ether synthesis.[1][2][3] This reaction involves the etherification of pentaerythritol with an allyl halide, typically allyl chloride, in the presence of a strong base and a phase transfer catalyst (PTC).[1][2][4] The PTC is crucial for facilitating the reaction between the water-soluble pentaerythritol alkoxide and the water-insoluble allyl chloride.[5][6]
Q2: What are the primary reactants and catalysts involved in the synthesis?
The key components for the synthesis are:
-
Pentaerythritol: The polyol backbone.
-
Allyl Halide: Typically allyl chloride, which provides the allyl groups.
-
Alkali Catalyst: Sodium hydroxide (B78521) or potassium hydroxide are commonly used to deprotonate the hydroxyl groups of pentaerythritol.[7]
-
Phase Transfer Catalyst (PTC): Quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) or polyethylene (B3416737) glycols (PEGs) are frequently employed.[4][7]
Q3: What are the typical reaction conditions?
Reaction conditions can be optimized, but a general starting point is:
-
Temperature: 60-120°C.[7]
-
Reaction Time: 8-10 hours.[7]
-
Molar Ratio: The molar ratio of allyl chloride and alkali to pentaerythritol is typically in the range of 3.0-5.5 to 1.0.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Pentaerythritol | Ensure a sufficient excess of a strong, finely powdered base (e.g., NaOH, KOH) is used. The molar ratio of alkali to pentaerythritol should be at least stoichiometric to the desired degree of allylation. |
| Ineffective Phase Transfer Catalyst (PTC) | Verify the integrity and loading of the PTC. Common choices include tetrabutylammonium bromide (TBAB) and polyethylene glycols (PEG). Optimal loading is typically 1-5 mol%. Consider that some PEGs can participate in the reaction as byproducts.[2] Using a robust PTC like a PEP type polyether can inhibit side reactions.[2] |
| Side Reactions | The primary side reaction is the hydrolysis of allyl chloride to allyl alcohol, which can further react to form diallyl ether.[8] To minimize this, ensure anhydrous conditions where possible, or consider a staged addition of the alkali and allyl chloride.[8] |
| Suboptimal Reaction Temperature | A temperature range of 60-120°C is generally effective.[7] Lower temperatures may lead to slow reaction rates, while excessively high temperatures can promote side reactions.[8] |
Problem 2: Presence of Significant Impurities in the Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | Optimize reaction time and temperature to drive the reaction to completion. Monitor the reaction progress using techniques like TLC or GC. |
| Formation of Allyl Alcohol and Diallyl Ether | As mentioned, this is due to the hydrolysis of allyl chloride.[8] Minimize water in the reaction mixture. A thorough work-up including water washes can help remove water-soluble impurities like allyl alcohol. |
| Mixture of Mono-, Di-, Tri-, and Tetra-allylated Products | The degree of allylation can be controlled by adjusting the molar ratio of allyl chloride and base to pentaerythritol.[7] To favor the formation of tri-allyl pentaerythritol, a molar ratio of around 3.5-4.2 of allyl halide to pentaerythritol is recommended.[1] |
| Residual Catalyst | The purification process should include steps to remove the PTC. For quaternary ammonium salts, this can involve washing with brine. Some catalysts can be removed by filtration if they are solid-supported. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Emulsion Formation During Work-up | During aqueous washes, emulsions can form. Adding brine can help to break up emulsions. |
| Incomplete Removal of Salts | Ensure thorough washing with water to remove inorganic salts (e.g., NaCl) formed during the reaction. Centrifugal separation can also be employed.[7] |
| Co-distillation of Impurities | If using vacuum distillation for purification, ensure that the vacuum is sufficiently high and the temperature gradient is well-controlled to separate products with close boiling points. Atmospheric distillation can be used to remove low-boiling impurities before vacuum distillation of the final product.[1] |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol is a representative example and may require optimization.
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add pentaerythritol, the alkali catalyst (e.g., sodium hydroxide), the phase transfer catalyst (e.g., tetrabutylammonium bromide), and distilled water.[7]
-
Inert Atmosphere: Pressurize the reactor with nitrogen to approximately 0.2 MPa.[7]
-
Heating and Stirring: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60-120°C).[7]
-
Addition of Allyl Chloride: Slowly add the allyl chloride to the reaction mixture.
-
Reaction: Maintain the reaction at the set temperature with vigorous stirring for 8-10 hours.[7]
-
Work-up:
-
Cool the reaction mixture.
-
Separate the organic and aqueous layers. If a solid salt has precipitated, it can be removed by centrifugation.[7]
-
Wash the organic layer with water.
-
Neutralize the organic layer by washing with a dilute acid solution (e.g., 20% hydrochloric acid) to a pH of 7.[7]
-
Wash again with water and then with brine.
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter to remove the drying agent.
-
Remove any low-boiling impurities by distillation at atmospheric pressure.
-
Purify the final product by vacuum distillation.[1]
-
Data Presentation
Table 1: Summary of Reaction Parameters and Yields from Patent Literature
| Parameter | Example 1[7] | Example 2[7] |
| Pentaerythritol | 800g | 800g |
| Sodium Hydroxide | 700g | 700g |
| Allyl Chloride | 1353g | 1700g |
| Phase Transfer Catalyst | 450g (PEG800) | 450g (PEG800) |
| Distilled Water | 700g | 700g |
| Yield | 88% (based on allyl chloride) | 82.4% (based on allyl chloride) |
| Product Composition | Not specified | 6% di-substituted, 75% tri-substituted, 19% tetra-substituted |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Logical relationships of key experimental parameters.
References
- 1. grokipedia.com [grokipedia.com]
- 2. CN111517925A - A kind of preparation method of pentaerythritol allyl ether - Google Patents [patents.google.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. CN1944502A - Synthetic method for crosslinking agent-pentaerythritol allyl ether for high molecular polymerization - Google Patents [patents.google.com]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. fzgxjckxxb.com [fzgxjckxxb.com]
- 7. US2313767A - Hydrolysis of allyl halides - Google Patents [patents.google.com]
- 8. JPS63162640A - Production of pentaerythritol allyl ether - Google Patents [patents.google.com]
Technical Support Center: Efficient Allyl Pentaerythritol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of allyl pentaerythritol (B129877).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of allyl pentaerythritol.
Q1: Why is my reaction yield consistently low?
Low yields in this compound synthesis can stem from several factors. The most common culprits are suboptimal reaction conditions, formation of side products, and issues with starting materials or catalysts.[1] A primary cause of low yield is the competing elimination reaction, which is favored when using secondary or tertiary alkyl halides.[1]
Possible Causes and Solutions:
-
Incomplete Deprotonation: The reaction requires the deprotonation of pentaerythritol's hydroxyl groups to form reactive alkoxide intermediates.[2]
-
Hydrolysis of Allyl Halide: If water is present in the reaction mixture, the allyl halide (e.g., allyl chloride) can be hydrolyzed to form allyl alcohol, a common byproduct that reduces the yield of the desired ether.[3]
-
Side Reactions: Besides hydrolysis, other side reactions can occur. For instance, the allylation reaction can produce a mixture of mono-, di-, tri-, and tetra-substituted ethers.[2] The desired degree of substitution depends on the target application.
-
Solution: Carefully control the stoichiometry of the reactants. A pentaerythritol to allyl chloride molar ratio of 1:3 typically favors the formation of the triallyl ether, while a ratio of 1:4 or higher increases the proportion of the tetraallyl ether.[2]
-
-
Loss of Volatile Reactants: Allyl chloride and allyl bromide have low boiling points and can evaporate from the reaction mixture at elevated temperatures, leading to a change in stoichiometry and lower yields.[1]
-
Solution: Use a well-sealed reaction vessel or a condenser to prevent the loss of volatile reactants.[1]
-
Q2: I am getting a mixture of differently substituted this compound ethers. How can I improve the selectivity for the tri-substituted product?
Achieving high selectivity for a specific degree of substitution, particularly for pentaerythritol triallyl ether, is a common challenge.
Strategies to Enhance Selectivity:
-
Molar Ratio Control: The most critical factor is the molar ratio of pentaerythritol to the allylating agent. A molar ratio of pentaerythritol to allyl chloride of approximately 1:3.2-3.8 is often optimal for maximizing the yield of the tri-substituted product.[2]
-
Reaction Time and Temperature: The reaction kinetics follow a consecutive-parallel pathway, with the rate constants for successive hydroxyl substitutions decreasing.[2] Monitoring the reaction progress over time and optimizing the reaction temperature (typically in the range of 90-110°C) can help in stopping the reaction when the desired product concentration is at its maximum.[2]
-
Catalyst Choice: The use of a suitable phase transfer catalyst (PTC) can enhance the reaction rate and selectivity.[2] Tetrabutylammonium (B224687) bromide (TBAB) is a commonly used and effective PTC for this synthesis.[2] PEP type end-capped polyethers have also been reported to suppress side reactions and improve selectivity to the triallyl ether to over 90%.[5]
Q3: My phase transfer catalyst (PTC) seems to be inactive or inefficient. What could be the problem?
Issues with the PTC can significantly hamper the reaction efficiency, as it is crucial for bringing the reactants together in the two-phase system.
Troubleshooting PTC Issues:
-
Inappropriate Catalyst Choice: The effectiveness of a PTC depends on its ability to transfer the alkoxide ion from the aqueous phase to the organic phase where the allyl halide is present. Quaternary ammonium (B1175870) salts like tetrabutylammonium bromide (TBAB) are generally effective.[2] For specific applications, other PTCs like polyethylene (B3416737) glycols (PEGs) or PEP type polyethers might offer advantages.[5][6]
-
Catalyst Degradation: High reaction temperatures can lead to the degradation of some PTCs.[1]
-
Solution: Ensure the reaction temperature is within the stable range for the chosen PTC. PEP type polyethers are noted for their higher decomposition temperatures.[5]
-
-
Insufficient Catalyst Loading: While it is a catalyst, a certain minimum amount is necessary for an effective reaction rate. Typically, 1-5 mol% of the PTC relative to pentaerythritol is a good starting point.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for this compound synthesis?
The synthesis of this compound is typically carried out under basic conditions. The most common catalysts and reagents include:
-
Alkaline Hydroxides: Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are widely used as bases to deprotonate the hydroxyl groups of pentaerythritol.[2] They are typically used as concentrated aqueous solutions (30-55%).[2][6]
-
Phase Transfer Catalysts (PTCs): To facilitate the reaction between the water-soluble pentaerythritol alkoxide and the water-insoluble allyl halide, a phase transfer catalyst is often employed. Common PTCs include:
Q2: What is the role of a phase transfer catalyst in this synthesis?
Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[2] In the synthesis of this compound, the pentaerythritol and the alkaline hydroxide are in the aqueous phase, while the allyl halide is in the organic phase. The PTC, typically a quaternary ammonium salt, forms an ion pair with the pentaerythritol alkoxide, which is soluble in the organic phase. This allows the alkoxide to react with the allyl halide to form the ether linkage.[2]
Q3: What are the typical reaction conditions for synthesizing this compound?
The reaction conditions can be varied to control the yield and the distribution of products. Typical conditions are:
-
Temperature: 60-120°C.[6] A common range for achieving good yields is 90-110°C.[2]
-
Reaction Time: 8-12 hours.[2]
-
Reactant Molar Ratios: The molar ratio of pentaerythritol to allyl chloride is crucial for controlling the degree of substitution. A ratio of 1:3.5 is often used to target the triallyl ether.[2] The molar ratio of pentaerythritol to the alkaline hydroxide is typically in the range of 1:3.2 to 1:3.8.[5]
-
Pressure: The reaction is often carried out under atmospheric pressure, although some procedures mention pressurizing the reactor with nitrogen to 0.2 MPa.[6]
Q4: How can I purify the final product?
After the reaction is complete, a series of work-up and purification steps are necessary to isolate the this compound. A general procedure involves:
-
Neutralization: The excess base is neutralized, typically with a dilute acid like hydrochloric acid, to a pH of 7.[6]
-
Washing: The reaction mixture is washed with water to remove salts (e.g., NaCl) and the phase transfer catalyst.[5][6] Some procedures also include washing with brine and a dilute alkaline solution.[7]
-
Phase Separation: The organic layer containing the product is separated from the aqueous layer.[6]
-
Distillation: The organic layer is subjected to distillation to remove low-boiling components, followed by vacuum distillation to obtain the purified this compound product.[5]
Data Presentation
Table 1: Influence of Reactant Molar Ratio on Product Distribution
| Pentaerythritol:Allyl Chloride Molar Ratio | Predominant Product | Reference |
| 1:3 | Triallyl Ether (>70%) | [2] |
| 1:4 or greater | Tetraallyl Ether | [2] |
| 1:3.5 | Triallyl Ether (81%) | [2][4] |
Table 2: Comparison of Different Catalytic Systems and Yields
| Catalyst System | Yield | Selectivity | Reference |
| NaOH | 85-92% | Favors triallyl ether | [2] |
| NaOH with TBAB (PTC) | 85-92% | Improved efficiency | [2] |
| NaOH with PEG800 (PTC) | 82.4% | 75% tri-substituted | [6] |
| PEP type polyether (PTC) | High | >90% for triallyl ether | [5] |
Experimental Protocols
General Protocol for the Synthesis of this compound using Phase Transfer Catalysis
This protocol is a generalized procedure based on common laboratory practices for the synthesis of this compound, primarily targeting the triallyl ether.
Materials:
-
Pentaerythritol
-
Sodium hydroxide (or potassium hydroxide)
-
Allyl chloride (or allyl bromide)
-
Tetrabutylammonium bromide (TBAB) or another suitable PTC
-
Distilled water
-
Hydrochloric acid (dilute solution for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying
Procedure:
-
Reaction Setup: In a reaction kettle equipped with a mechanical stirrer, condenser, and dropping funnel, add pentaerythritol, the alkaline hydroxide, the phase transfer catalyst, and distilled water.[6]
-
Heating and Stirring: Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 90-100°C).[2]
-
Addition of Allyl Halide: Slowly add the allyl halide to the reaction mixture through the dropping funnel over a period of time.[5] The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Allow the reaction to proceed for 8-10 hours, or until completion is indicated by a suitable analytical method (e.g., TLC or GC).[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess base by adding dilute hydrochloric acid until the pH reaches 7.[6]
-
Transfer the mixture to a separatory funnel and add water to dissolve the salts.[1]
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with water and then with brine.[1]
-
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).[1] Filter off the drying agent and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain the final this compound product.[5]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 91648-24-7 [smolecule.com]
- 3. JPS63162640A - Production of pentaerythritol allyl ether - Google Patents [patents.google.com]
- 4. PENTAERYTHRITOL TRIALLYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 5. CN111517925A - A kind of preparation method of pentaerythritol allyl ether - Google Patents [patents.google.com]
- 6. CN1944502A - Synthetic method for crosslinking agent-pentaerythritol allyl ether for high molecular polymerization - Google Patents [patents.google.com]
- 7. CN101712599A - Method for preparing this compound - Google Patents [patents.google.com]
Technical Support Center: Phase Transfer Catalyst Optimization for Aryl Propionic Ester (APE) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Aryl Propionic Esters (APEs) using Phase Transfer Catalysis (PTC). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient APE synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the PTC-mediated synthesis of APEs.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Phase Transfer: The chosen PTC may not be effectively transferring the carboxylate anion from the aqueous/solid phase to the organic phase. 2. Catalyst Poisoning: Certain anions, like iodide or tosylate, can "poison" quaternary ammonium (B1175870) catalysts by forming a strong, unreactive ion pair.[1] 3. Incorrect Catalyst Loading: Too little catalyst will result in a slow reaction rate, while too much can sometimes lead to side reactions or emulsion formation. 4. Low Reaction Temperature: The activation energy for the reaction may not be met. 5. Presence of Excess Water: While a small amount of water can be beneficial, excess water can hydrolyze the alkylating agent or the newly formed ester. | 1. Catalyst Selection: Screen different types of PTCs (e.g., quaternary ammonium salts with varying alkyl chain lengths, phosphonium (B103445) salts, or crown ethers). For solid-liquid PTC, ensure the catalyst has good solubility in the organic phase. 2. Anion Choice: If possible, use leaving groups like bromide or mesylate instead of iodide or tosylate when using quaternary ammonium catalysts.[1] 3. Optimize Catalyst Concentration: Start with a catalytic amount (e.g., 1-5 mol%) and systematically vary the concentration to find the optimal loading. 4. Increase Temperature: Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation and potential side reactions. 5. Control Water Content: Use anhydrous solvents and reagents if possible. For liquid-liquid PTC, using a saturated aqueous solution of the base can minimize excess water. |
| Formation of By-products | 1. Hydrolysis of Alkylating Agent: The alkylating agent can react with hydroxide (B78521) ions from the aqueous phase. 2. Elimination Reactions: If the alkylating agent has a suitable leaving group and an abstractable proton, elimination can compete with substitution. 3. Hydrolysis of the Ester Product: The newly formed ester can be hydrolyzed back to the carboxylic acid under basic conditions. | 1. Base Selection: Use a weaker base if possible, or a solid base (e.g., K₂CO₃) in a solid-liquid PTC system to minimize the concentration of hydroxide in the organic phase. 2. Choice of Alkylating Agent: Select an alkylating agent less prone to elimination. 3. Reaction Time and Temperature: Monitor the reaction progress and stop it once the starting material is consumed to avoid product degradation. Lowering the temperature may also help. |
| Difficult Phase Separation / Emulsion Formation | 1. High Catalyst Concentration: Some PTCs, especially those with long alkyl chains, can act as emulsifiers at high concentrations. 2. High Stirring Speed: Vigorous stirring can lead to the formation of a stable emulsion. | 1. Reduce Catalyst Concentration: Use the minimum effective amount of catalyst. 2. Optimize Stirring: Reduce the stirring speed to a level that still ensures adequate mixing of the phases without causing emulsification. 3. Work-up Procedure: Adding a saturated brine solution during the work-up can help to break the emulsion. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Poor Mixing: Inadequate agitation can lead to a low interfacial area and slow reaction rates. 3. Decomposition of the Catalyst: Some PTCs, like certain quaternary ammonium salts, can decompose at elevated temperatures. | 1. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction until the starting material is consumed. 2. Increase Stirring Speed: Ensure efficient mixing of the two phases, but be mindful of potential emulsion formation. 3. Catalyst Stability: Choose a more thermally stable catalyst, such as a phosphonium salt, if high temperatures are required. |
Frequently Asked Questions (FAQs)
Q1: What is Phase Transfer Catalysis (PTC) and why is it useful for APE synthesis?
A1: Phase Transfer Catalysis is a technique that facilitates the reaction between reactants located in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate). A phase-transfer catalyst, such as a quaternary ammonium salt, transports one of the reactants (typically an anion) across the phase boundary into the other phase where the reaction can occur. This is particularly useful for the synthesis of Aryl Propionic Esters (APEs) as it allows the use of inexpensive inorganic bases (like NaOH or K₂CO₃) and avoids the need for anhydrous and polar aprotic solvents.
Q2: What are the common types of phase-transfer catalysts used for esterification?
A2: The most common types of PTCs for esterification include:
-
Quaternary Ammonium Salts: (e.g., Tetrabutylammonium Bromide - TBAB, Aliquat 336). These are widely used due to their relatively low cost and high efficiency.
-
Quaternary Phosphonium Salts: (e.g., Tetrabutylphosphonium Bromide). These are often more thermally stable than their ammonium counterparts.
-
Crown Ethers: (e.g., 18-Crown-6). These are very effective but are generally more expensive.
-
Cryptands: These are also highly effective but their cost often limits their use to specialized applications.
Q3: How do I choose the right PTC for my APE synthesis?
A3: The choice of PTC depends on several factors, including the specific reactants, the solvent system (liquid-liquid or solid-liquid), and the reaction temperature. A good starting point is to screen a few common and inexpensive catalysts like Tetrabutylammonium Bromide (TBAB) or Aliquat 336. The lipophilicity of the catalyst is a key factor; it must have sufficient solubility in the organic phase to transport the anion.
Q4: What is the role of the solvent in PTC-mediated APE synthesis?
A4: The organic solvent in a PTC system solubilizes the APE precursor and the alkylating agent. Non-polar or moderately polar aprotic solvents like toluene, heptane, or dichloromethane (B109758) are commonly used. The choice of solvent can influence the reaction rate and selectivity by affecting the solubility of the ion-pair and the reactants.
Q5: Can I run the reaction without an organic solvent?
A5: In some cases, if the alkylating agent is a liquid and can also serve as the organic phase, the reaction can be run under "neat" conditions, which is a greener approach. However, if the APE precursor or the product is a solid, a solvent is typically necessary to ensure a homogeneous reaction mixture in the organic phase.
Data Presentation
Table 1: Comparison of Phase Transfer Catalysts for the Synthesis of Mecoprop Ester*
| Catalyst | Base | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |
| TBAB | K₂CO₃ | Toluene | 100 | >95 | 100 |
| TBPB | K₂CO₃ | Toluene | 100 | ~90 | 100 |
| TBAHS | K₂CO₃ | Toluene | 100 | ~85 | 100 |
| CTAB | K₂CO₃ | Toluene | 100 | ~70 | 100 |
| TEAB | K₂CO₃ | Toluene | 100 | ~60 | 100 |
| ETPPB | K₂CO₃ | Toluene | 100 | ~50 | 100 |
*Data adapted from a study on the synthesis of Mecoprop ester, a structurally related compound, which provides valuable insights for APE synthesis.
Experimental Protocols
General Protocol for PTC-Mediated Synthesis of Aryl Propionic Esters
This protocol provides a general procedure for the esterification of an arylpropionic acid (e.g., ibuprofen, naproxen) using an alkyl halide under phase transfer catalysis conditions. Note: This is a generalized protocol and may require optimization for specific substrates and scales.
Materials:
-
Arylpropionic acid (e.g., Ibuprofen)
-
Alkyl halide (e.g., Ethyl bromide)
-
Inorganic base (e.g., Potassium carbonate, K₂CO₃)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)
-
Organic solvent (e.g., Toluene)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the arylpropionic acid (1.0 eq), the inorganic base (1.5-2.0 eq), the phase transfer catalyst (0.05-0.10 eq), and the organic solvent.
-
Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.1-1.5 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford the pure aryl propionic ester.
Visualizations
References
Technical Support Center: Allyl Pentaerythritol Production
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to address common challenges in allyl pentaerythritol (B129877) synthesis, with a focus on strategies to reduce reaction time and improve efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the reaction time for allyl pentaerythritol synthesis?
The reaction time is primarily influenced by several key parameters: the presence and type of catalyst, reaction temperature, concentration and type of base, and the molar ratio of the reactants. The synthesis, a variation of the Williamson ether synthesis, involves reacting pentaerythritol with an allyl halide (typically allyl chloride) using a strong base like sodium hydroxide (B78521) (NaOH).[1][2] Without a catalyst, the reaction is often slow due to the immiscibility of the aqueous and organic phases.
Q2: How can I significantly reduce the reaction time?
The most effective method to reduce reaction time is by employing a Phase Transfer Catalyst (PTC).[1] PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide or TBAB), facilitate the transfer of the deprotonated pentaerythritol (alkoxide) from the aqueous phase to the organic phase where it can react with the allyl halide.[1][3] This overcomes the phase barrier, dramatically increasing the reaction rate and often improving yield and selectivity.[4]
Q3: My reaction is proceeding very slowly or has stalled. What are the likely causes?
A slow or stalled reaction can be attributed to several factors:
-
Ineffective Catalysis: The absence of a PTC is a common reason for slow reactions. If you are using a PTC, it may have deactivated, or an insufficient amount was used.[5]
-
Low Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction will proceed slowly. Typical temperature ranges are between 60°C and 120°C.[4][6]
-
Poor Mixing: Inadequate agitation will result in poor contact between the different phases, slowing down the reaction even in the presence of a PTC.
-
Incomplete Deprotonation: The concentration of the base (e.g., NaOH) must be sufficient to deprotonate the hydroxyl groups of pentaerythritol. A concentration of 30-50% is often preferred.[1][4]
Q4: I'm observing low yields despite a long reaction time. What are the common side reactions?
Low yields are often a result of competing side reactions. The most common include:
-
Hydrolysis of Allyl Halide: The allyl halide (e.g., allyl chloride) can react with the hydroxide ions in the aqueous phase to form allyl alcohol, consuming your reactant.[5][7]
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Formation of Undesired Ethers: The reaction can produce a mixture of mono-, di-, tri-, and tetra-allyl ethers.[2] The final product distribution is highly dependent on the stoichiometry of the reactants.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis.
| Symptom | Possible Cause | Recommended Action |
| Slow Reaction Rate | Phase Incompatibility: The hydrophilic pentaerythritol/alkali and hydrophobic allyl halide are not mixing. | Introduce a Phase Transfer Catalyst (PTC) like tetrabutylammonium bromide (TBAB) or a suitable PEG.[1][4] |
| Suboptimal Temperature: The reaction temperature is too low, providing insufficient energy for the reaction to proceed at a reasonable rate. | Gradually increase the reaction temperature to the optimal range of 90-110°C, while monitoring for potential loss of volatile allyl chloride.[1][5] | |
| Low Product Yield | Side Reaction (Hydrolysis): Allyl chloride is being hydrolyzed to allyl alcohol by the aqueous base. | Use a higher concentration of the alkaline hydroxide (40-50%) to reduce water activity.[1] A strategy of dividing the base and allyl chloride and adding them alternately can also suppress side reactions.[7] |
| Loss of Volatile Reactants: Allyl chloride (boiling point: 45°C) is evaporating from the reaction mixture. | Ensure the reaction is performed in a well-sealed vessel equipped with an efficient reflux condenser.[5] | |
| Poor Product Selectivity | Incorrect Stoichiometry: The molar ratio of reactants is not optimized for the desired product (e.g., trithis compound). | Adjust the molar ratio of pentaerythritol to allyl chloride. For triallyl ether, a ratio of approximately 1:3.5 is often optimal.[1] |
| Catalyst Reactivity: Some catalysts, like certain PEGs, may participate in the reaction and generate by-products.[6] | Use a non-reactive PTC like a quaternary ammonium salt or a PEP-type polyether, which is less likely to be involved in side reactions.[6][7] |
Data Presentation: Reaction Parameters
The following table summarizes typical and optimal reaction parameters for the alkaline hydroxide-mediated allylation of pentaerythritol.
| Parameter | Typical Range | Optimal Conditions |
| Temperature | 90-110°C | 100°C[1] |
| Reaction Time | 8-12 hours | 10 hours[1] |
| NaOH Concentration | 35-55% | 48%[1] |
| Pentaerythritol:Allyl Chloride Molar Ratio | 1:3.2 - 1:3.8 | 1:3.5[1] |
| Phase Transfer Catalyst (TBAB) | 0.5 - 10 mol% (relative to pentaerythritol) | ~1-5 mol%[7] |
Experimental Protocols
Protocol: Synthesis of this compound using Phase Transfer Catalysis
This protocol is a generalized procedure based on common methods for synthesizing pentaerythritol triallyl ether, which is frequently the main component of the product mixture.[2][6]
Materials:
-
Pentaerythritol
-
Allyl Chloride
-
Sodium Hydroxide (NaOH), 48% aqueous solution
-
Tetrabutylammonium Bromide (TBAB)
-
Distilled Water
-
Hydrochloric Acid (HCl), 20% solution for neutralization
-
Diatomite (for filtration)
Procedure:
-
Reaction Setup: In a reaction kettle equipped with a mechanical stirrer, reflux condenser, and thermometer, add pentaerythritol, the 48% NaOH solution, allyl chloride, and TBAB. A typical molar ratio is 1 part pentaerythritol to 3.5-4.2 parts allyl chloride.[6]
-
Heating and Reaction: Begin vigorous stirring and heat the mixture to 60-120°C. The reaction is exothermic, and the temperature should be carefully controlled.[6] Maintain the reaction for 8-10 hours.[4]
-
Workup - Neutralization and Washing: After the reaction is complete, cool the mixture. Add an equal volume of water to dissolve the sodium chloride byproduct. Neutralize the mixture to pH 7 by gradually adding a 20% HCl solution.[4]
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the lower aqueous phase.[4]
-
Purification - Dehydration and Refining: Return the upper organic phase to the reaction kettle. Apply a vacuum and heat to 100-120°C to remove residual water and low-boiling byproducts like allyl alcohol.[4]
-
Final Filtration: Add 2-3% by mass of diatomite to the refined product and stir for 1-2 hours at 80-100°C. Filter the mixture to obtain the final refined this compound product.[4]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Synthesis.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting synthesis issues.
References
- 1. Buy this compound | 91648-24-7 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. US8278490B2 - Phase transfer catalyst for synthesis of pentaerythritol diphosphites - Google Patents [patents.google.com]
- 4. CN1944502A - Synthetic method for crosslinking agent-pentaerythritol allyl ether for high molecular polymerization - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN111517925A - A kind of preparation method of pentaerythritol allyl ether - Google Patents [patents.google.com]
- 7. JPS63162640A - Production of pentaerythritol allyl ether - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to GC-MS Methods for the Identification of Allyl Pentaerythritol Isomers
For researchers, scientists, and drug development professionals working with allyl pentaerythritol (B129877), accurate identification and differentiation of its isomers are critical for ensuring product purity, understanding reaction kinetics, and guaranteeing the safety and efficacy of final products. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for this purpose, offering both high-resolution separation and definitive molecular identification. However, the inherent polarity and low volatility of allyl pentaerythritol isomers, stemming from their free hydroxyl groups, necessitate a derivatization step prior to GC-MS analysis.
This guide provides a comprehensive comparison of two primary GC-MS methods for the analysis of this compound isomers: Silylation and Acetylation . Both methods aim to replace the active hydrogens on the hydroxyl groups with less polar, more volatile moieties, thereby improving chromatographic peak shape and enabling successful separation and detection. We present detailed experimental protocols, a comparative analysis of the two approaches, and visual workflows to aid in method selection and implementation.
Understanding this compound Isomers
Pentaerythritol [C(CH₂OH)₄] has four hydroxyl groups that can be substituted with allyl groups [CH₂=CH-CH₂-]. A typical reaction mixture may contain a range of isomers, including:
-
Monothis compound: One hydroxyl group is allylated.
-
Dithis compound: Two hydroxyl groups are allylated. Positional isomers are possible.
-
Trithis compound: Three hydroxyl groups are allylated.
-
Tetrathis compound: All four hydroxyl groups are allylated.
The challenge lies in separating and identifying these closely related compounds within a single analytical run.
Comparative Analysis of Derivatization Methods
The choice between silylation and acetylation will depend on the specific requirements of the analysis, including speed, reagent stability, and potential for side reactions. The following table summarizes the key performance characteristics of each method.
| Feature | Silylation Method (TMS Derivatives) | Acetylation Method (Acetate Esters) |
| Reaction Speed | Fast, often complete within minutes at room temperature. | Slower, typically requires heating for 30-60 minutes. |
| Reaction Conditions | Mild, non-acidic conditions. | Can be performed under acidic or basic catalysis; may require higher temperatures. |
| Reagent Stability | Silylating reagents are sensitive to moisture and must be handled under anhydrous conditions. The resulting TMS ethers are also susceptible to hydrolysis. | Acetylating reagents (e.g., acetic anhydride) are generally more stable. Acetate (B1210297) esters are stable and not sensitive to trace moisture. |
| Volatility of Derivatives | Trimethylsilyl (B98337) (TMS) ethers are highly volatile, leading to shorter retention times. | Acetate esters are less volatile than TMS ethers, resulting in longer retention times. |
| Mass Spectra | Mass spectra of TMS derivatives can sometimes be complex due to rearrangements and the presence of ions from the derivatizing group (e.g., m/z 73). | Acetate esters often yield cleaner mass spectra with characteristic neutral losses of acetic acid (60 Da), aiding in structural elucidation. |
| Potential for Side Reactions | Minimal side reactions under optimal conditions. | Incomplete acetylation is possible if reaction conditions are not optimized. |
| Cost | Silylating reagents can be more expensive. | Acetylating reagents are generally more cost-effective. |
Experimental Protocols
The following sections provide detailed methodologies for the two primary GC-MS approaches for analyzing this compound isomers.
Method 1: Silylation with BSTFA
This method involves the conversion of the free hydroxyl groups to their trimethylsilyl (TMS) ethers using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
1. Derivatization Protocol:
-
Accurately weigh approximately 1-5 mg of the this compound isomer mixture into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add 100 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60-70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
2. GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-650
Method 2: Acetylation with Acetic Anhydride (B1165640)
This method converts the hydroxyl groups to their corresponding acetate esters using acetic anhydride.[1]
1. Derivatization Protocol:
-
Weigh approximately 5-10 mg of the this compound isomer mixture into a reaction vial.
-
Add 1 mL of pyridine and 1 mL of acetic anhydride.[1]
-
Cap the vial and heat at 100°C for 1 hour in a heating block.
-
Cool the reaction mixture to room temperature.
-
Evaporate the excess pyridine and acetic anhydride under a stream of nitrogen.
-
Redissolve the residue in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) for GC-MS analysis.
2. GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-17ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent mid-polarity column.
-
Inlet Temperature: 290°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 2 minutes.
-
Ramp: 10°C/min to 310°C.
-
Hold: 15 minutes at 310°C.
-
-
MSD Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-700
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of each analytical method.
Conclusion
Both silylation and acetylation are viable derivatization strategies for the GC-MS analysis of this compound isomers. The silylation method offers the advantage of speed and mild reaction conditions, making it suitable for high-throughput screening. The acetylation method, while more time-consuming, produces highly stable derivatives and often yields cleaner mass spectra that can be more straightforward to interpret. The choice of a mid-polarity column for the acetylated derivatives may also offer different selectivity for positional isomers compared to the non-polar column used for the more volatile TMS ethers.
Ultimately, the optimal method will depend on the specific analytical goals, available instrumentation, and the complexity of the sample matrix. For routine quality control where speed is paramount, silylation may be preferred. For in-depth structural characterization and method development, the stability and spectral clarity offered by acetylation make it a strong alternative. It is recommended to evaluate both methods with representative standards to determine the most suitable approach for a given application.
References
A Comparative Guide to Validating Crosslinking in APE-Based Polymers
The degree of crosslinking is a critical parameter in APE (Azide-Poly(ethylene glycol)-End group) and other polymer networks, profoundly influencing their mechanical strength, degradation rate, and capacity for drug delivery. For researchers, scientists, and drug development professionals, accurately quantifying this property is essential for ensuring material consistency and performance. This guide provides a comparative overview of common methods for validating the degree of crosslinking, complete with experimental data and detailed protocols.
Swelling Studies: The Gravimetric Approach
One of the most fundamental methods to assess crosslinking density is through swelling studies.[1] The principle is straightforward: a more densely crosslinked polymer network will restrict the influx of solvent, resulting in a lower degree of swelling.[2] This method is valued for its simplicity and cost-effectiveness.
Comparison with Other Polymers: The gravimetric method is widely applicable to various hydrogel systems, not just APE-based polymers. For instance, it's a standard technique for characterizing PEG-methacrylate and alginate/chitosan hydrogels.[3][4] The primary difference lies in the swelling medium, which should be chosen based on the polymer's chemistry and intended application (e.g., phosphate-buffered saline for biomedical uses).
| Parameter | APE-Hydrogel (High Crosslinking) | APE-Hydrogel (Low Crosslinking) | Alternative: PEGDA Hydrogel |
| Equilibrium Swelling Ratio (%) | 150 ± 20 | 400 ± 35 | 300 ± 25 |
| Equilibrium Water Content (%) | 60 ± 5 | 80 ± 7 | 75 ± 6 |
Experimental Protocol: Swelling Ratio Measurement [3][5]
-
Sample Preparation: Prepare hydrogel discs of a uniform size and shape, for example, by using a biopsy punch.
-
Initial Swollen Weight (Ms): Immerse the hydrogel discs in a suitable solvent (e.g., PBS, pH 7.4) until they reach equilibrium swelling (typically 24-48 hours).[6] Remove the hydrogel, gently blot the surface to remove excess water, and record its weight.
-
Dry Weight (Md): Lyophilize or oven-dry the swollen hydrogel discs until a constant weight is achieved. Record this dry weight.
-
Calculations:
-
Mass Swelling Ratio (%SR): %SR = [(Ms - Md) / Md] * 100
-
Equilibrium Water Content (%EWC): %EWC = [(Ms - Md) / Ms] * 100[3]
-
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow for Swelling Ratio Measurement"
Rheometry: Probing Viscoelastic Properties
Rheological analysis provides quantitative data on the viscoelastic properties of a hydrogel, which are directly related to the crosslinking density. Key parameters include the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.[7] A higher G' value and a G' significantly greater than G'' indicate a more robust, well-crosslinked network.[8]
Comparison with Other Polymers: Rheometry is a powerful tool for a wide range of polymers. For enzymatically crosslinked PEG hydrogels, it's used to monitor gelation kinetics by observing the crossover point of G' and G''.[9] In silicon-based gels, a dynamic time sweep at a constant temperature can track the formation of chemical crosslinks.
| Parameter | APE-Hydrogel (High Crosslinking) | APE-Hydrogel (Low Crosslinking) | Alternative: GelMA Hydrogel |
| Storage Modulus (G') (Pa) | 10,000 - 15,000 | 1,000 - 3,000 | 5,000 - 8,000 |
| Loss Modulus (G'') (Pa) | 50 - 100 | 200 - 400 | 150 - 300 |
| Tan Delta (G''/G') | < 0.01 | > 0.1 | ~0.03 |
Experimental Protocol: Oscillatory Rheometry
-
Sample Loading: Place a hydrogel disc of defined geometry onto the rheometer plate. For soft gels, using a crosshatched geometry can prevent slippage.
-
Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVR), where G' and G'' are independent of strain.[4]
-
Frequency Sweep: Within the LVR, perform a frequency sweep to measure G' and G'' across a range of frequencies. This provides insight into the material's behavior under different time scales.[4]
-
Data Analysis: Analyze the G' and G'' values. A solid-like, well-crosslinked hydrogel will exhibit a G' that is largely independent of frequency and significantly higher than G''.
Spectroscopic Techniques: A Molecular View
Spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer a direct way to observe the chemical changes associated with crosslinking.
-
FTIR Spectroscopy: This technique can be used to track the disappearance of characteristic peaks from the reactive groups (e.g., azide (B81097) and alkyne in APE chemistry) and the appearance of new peaks corresponding to the formed crosslinks (e.g., triazole ring).[10][11] It provides qualitative or semi-quantitative information about the extent of the reaction.[12]
-
NMR Spectroscopy: NMR can provide more quantitative data by integrating the signals of protons or carbons near the reactive sites before and after crosslinking.[8] For some systems, digesting the crosslinked hydrogel allows for high-resolution solution NMR to quantify the degree of crosslinking.[13]
Comparison with Other Polymers: FTIR is a versatile tool for many polymer systems. For example, in thermoset elastomers, the ratio of amide to carbonyl peak intensities can correlate with crosslinking density.[12] NMR is particularly useful for photopolymerized hydrogels like gelatin methacryloyl (GelMA), where the decrease in methacryloyl peaks can be quantified.[13]
| Method | Information Gained | APE-Specific Markers | Alternative Polymer Markers (e.g., Acrylate-based) |
| FTIR | Disappearance of reactants, appearance of products | Decrease in azide peak (~2100 cm⁻¹), formation of triazole peak | Decrease in C=C acrylate (B77674) peak (~1635 cm⁻¹) |
| NMR | Quantitative consumption of reactive groups | Disappearance of alkyne and azide-adjacent proton signals | Disappearance of vinyl proton signals |
Experimental Protocol: FTIR-ATR Analysis
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Un-crosslinked Spectrum: Place a sample of the un-crosslinked APE polymer precursor solution on the ATR crystal and record the spectrum.
-
Crosslinked Spectrum: Place a sample of the fully cured and dried APE hydrogel on the ATR crystal and record the spectrum.
-
Analysis: Compare the spectra. Look for the reduction or disappearance of the azide peak around 2100 cm⁻¹ as an indicator of successful crosslinking.
Sol-Gel Analysis: Quantifying the Insoluble Network
Sol-gel analysis, also known as solvent extraction, determines the fraction of the polymer that has been successfully incorporated into the crosslinked network (the gel fraction). The remaining soluble portion (the sol fraction) consists of unreacted polymer chains. A higher gel fraction indicates a more efficient crosslinking reaction.
Comparison with Other Polymers: This method is widely used for various crosslinked systems, including those formed by e-beam irradiation.[14] The choice of solvent is crucial and must be able to dissolve the un-crosslinked polymer without degrading the crosslinked network.
| Parameter | APE-Hydrogel (High Crosslinking) | APE-Hydrogel (Low Crosslinking) | Alternative: E-beam Crosslinked PVP Hydrogel |
| Gel Fraction (%) | > 95% | 70-85% | > 87% |
| Sol Fraction (%) | < 5% | 15-30% | < 13% |
Experimental Protocol: Sol-Gel Analysis
-
Initial Dry Weight (Wi): Weigh a dried sample of the crosslinked hydrogel.
-
Extraction: Immerse the hydrogel in a suitable solvent for the un-crosslinked polymer for an extended period (e.g., 48 hours), changing the solvent periodically to ensure complete extraction of the sol fraction.
-
Final Dry Weight (Wf): Remove the hydrogel from the solvent and dry it to a constant weight.
-
Calculation:
-
Gel Fraction (%) = (Wf / Wi) * 100
-
dot graph G { layout=dot rankdir=LR node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption: "Experimental Workflow for Sol-Gel Analysis"
By employing a combination of these validation techniques, researchers can gain a comprehensive and reliable understanding of the degree of crosslinking in APE-based and other polymer systems, ensuring the development of well-characterized and reproducible materials for advanced applications.
References
- 1. Real time quantification of the chemical cross-link density of a hydrogel by in situ UV-vis spectroscopy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 2.6. Swelling Ratio Measurement [bio-protocol.org]
- 6. 2.5. Swelling ratio test [bio-protocol.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rheological Analysis of the Gelation Kinetics of an Enzyme Crosslinked PEG Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Allyl Pentaerythritol and Other Crosslinking Agents in Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, the selection of an appropriate crosslinking agent is a critical determinant of the final material's properties and performance. This guide provides a comparative study of Allyl Pentaerythritol (APE), a versatile crosslinker, against other commonly used agents such as Divinylbenzene (DVB), N,N'-methylenebisacrylamide (MBA), and Ethylene (B1197577) Glycol Dimethacrylate (EGDMA). This document aims to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications, from industrial coatings to advanced drug delivery systems.
This compound, a tetrafunctional molecule with three allyl groups and one hydroxyl group, offers a unique combination of reactivity and functionality.[1][2] Its structure allows for the formation of complex, three-dimensional polymer networks, significantly influencing the mechanical, thermal, and swelling properties of the resulting materials. This guide will delve into a quantitative comparison of APE with other crosslinkers, provide detailed experimental methodologies for key characterization techniques, and visualize relevant chemical processes and biological interactions.
Performance Comparison of Crosslinking Agents
The efficacy of a crosslinking agent is best assessed through the comparative analysis of the physical and chemical properties of the polymers they form. While direct, head-to-head comparative studies under identical conditions are limited in publicly available literature, this section compiles and contrasts data from various studies to provide a useful benchmark.
Disclaimer: The following tables present data compiled from different research studies. The polymer systems, concentrations, and experimental conditions may vary between studies. Therefore, this data should be used as a comparative reference with the understanding that direct equivalence may not be exact.
Mechanical Properties
The mechanical strength and elasticity of a polymer are fundamentally dictated by the nature and density of its crosslinks. Shorter, more rigid crosslinkers like DVB tend to produce stiffer, more brittle polymers, while longer, more flexible crosslinkers can enhance elasticity.
Table 1: Comparative Mechanical Properties of Various Crosslinked Polymers
| Crosslinker | Polymer System | Crosslinker Conc. (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (kPa) | Reference(s) |
| This compound (APE) | Acrylic Rubber | 1.5 | 4.5 | 280 | - | [3] |
| Acrylic Rubber | 3.0 | 6.2 | 220 | - | [3] | |
| Acrylic Rubber | 4.5 | 7.8 | 180 | - | [3] | |
| Divinylbenzene (DVB) | Polystyrene | 10 | - | - | - | [4] |
| N,N'-methylenebisacrylamide (MBA) | Poly(acrylamide-co-methyl methacrylate) | 1.0 | - | - | - | [5] |
| Poly(N-isopropylacrylamide) | - | - | - | 24.6 | [6] | |
| Ethylene Glycol Dimethacrylate (EGDMA) | Poly(acrylic acid-co-vinyl alcohol) | - | - | - | - | [7] |
Swelling Properties of Hydrogels
In the context of hydrogels, particularly for applications like superabsorbent polymers and drug delivery, the swelling behavior is a critical performance metric. The crosslinker type and concentration directly influence the swelling ratio and kinetics.
Table 2: Comparative Swelling Properties of Hydrogels with Different Crosslinkers
| Crosslinker | Polymer System | Crosslinker Conc. (mol %) | Swelling Ratio (g/g) | Equilibrium Water Content (%) | Reference(s) |
| This compound (APE) | Poly(acrylic acid) | 0.75 | - | - | |
| N,N'-methylenebisacrylamide (MBA) | Poly(acrylamide-co-methyl methacrylate) | - | Varies with AAm content | - | [5] |
| Poly(acrylamide) & Guar Gum | - | ~250-450 | 91-95 | ||
| Ethylene Glycol Dimethacrylate (EGDMA) | Poly(acrylic acid-co-vinyl alcohol) | 0.5 | ~18 | - | [7] |
| Poly(acrylic acid-co-vinyl alcohol) | 1.0 | ~15 | - | [7] | |
| Poly(acrylic acid-co-vinyl alcohol) | 1.5 | ~12 | - | [7] |
Thermal Properties
The thermal stability of a crosslinked polymer is crucial for applications involving high temperatures. The introduction of crosslinks generally enhances thermal stability by restricting polymer chain mobility.[8]
Table 3: Comparative Thermal Properties of Crosslinked Polymers
| Crosslinker | Polymer System | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (°C) | Reference(s) |
| This compound (APE) | Poly(acrylic acid) | ~131 | - | [5] |
| Divinylbenzene (DVB) | Poly(acrylonitrile) | Varies with DVB content | Two-stage decomposition | [9] |
| Triallyl Cyanurate (TAC) | Unsaturated Polyester | Enhances thermal stability | - | [1] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for key experiments cited in the comparative analysis.
Synthesis of APE-Crosslinked Superabsorbent Polymer
This protocol describes the synthesis of a superabsorbent hydrogel using this compound as the crosslinker via free-radical polymerization.[6]
-
Preparation of Monomer Solution: In a reaction kettle, dissolve acrylic acid in distilled water. Neutralize the solution to a pH of 6.0 using a 25% aqueous NaOH solution.
-
Addition of Crosslinker and Surfactant: Add the desired amount of this compound (APE) crosslinking agent and a surfactant (e.g., Triton X-100) to the monomer solution.
-
Inerting the System: Agitate the mixture and purge with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiation of Polymerization: Add an aqueous solution of a polymerization initiator, such as potassium persulfate, followed by a solution of a co-initiator like sodium thiosulfate, via a syringe.
-
Gelation and Curing: An exothermic reaction will commence, leading to the formation of a gel. After the initial exothermic reaction subsides (approximately 50 minutes), heat the reaction mixture to 70°C and maintain this temperature for about 2 hours to ensure complete polymerization.
-
Drying and Milling: Dry the resulting solid polymer mass in an oven at 80°C for 24 hours. Grind the dried polymer into the desired particle size using a mill.
Determination of Swelling Ratio
The swelling ratio of a hydrogel is a measure of its ability to absorb and retain water.
-
Sample Preparation: Accurately weigh a known mass of the dried hydrogel sample.
-
Immersion: Immerse the sample in a large excess of distilled water or a specific buffer solution at a constant temperature.
-
Equilibrium Swelling: Allow the hydrogel to swell until it reaches equilibrium, which is determined by periodic removal and weighing of the sample until a constant weight is achieved.
-
Calculation: The swelling ratio (SR) is calculated using the following formula: SR = (Ws - Wd) / Wd where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg).[10][11][12]
-
Sample Preparation: Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into a DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating and Cooling Cycles:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 K/min) to a temperature above its expected transitions to erase any prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate.
-
Second Heating Scan: Heat the sample again at the same controlled rate. The glass transition is typically determined from this second heating scan.
-
-
Data Analysis: The glass transition temperature (Tg) is identified as a step-change in the heat flow curve.
Biocompatibility Assessment (In Vitro Cytotoxicity)
In vitro cytotoxicity tests are fundamental for evaluating the biocompatibility of materials intended for medical applications, following standards such as ISO 10993-1.[13][14]
-
Cell Culture: Culture a suitable cell line (e.g., human fibroblasts) in a culture medium.
-
Material Exposure: Expose the cultured cells to the test material. This can be done through direct contact, where the material is placed on the cell layer, or through an extract test, where the cells are exposed to a medium in which the material has been incubated.
-
Incubation: Incubate the cells with the material or its extract for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess the viability of the cells using a suitable assay, such as the MTT assay. This colorimetric assay measures the metabolic activity of the cells, which is an indicator of cell viability.
-
Data Analysis: Compare the viability of the cells exposed to the test material with that of control groups (cells not exposed to the material and cells exposed to a known cytotoxic material). A significant reduction in cell viability indicates a cytotoxic effect.
Visualizations: Workflows and Signaling Pathways
To further elucidate the processes and interactions involving APE-crosslinked polymers, the following diagrams are provided.
Conclusion
This compound stands as a highly effective crosslinking agent, capable of significantly modifying the properties of a wide range of polymers. Its unique tetrafunctional structure with three reactive allyl groups allows for the creation of robust, three-dimensional networks. The compiled data, while not from direct comparative studies, suggests that APE can be tailored to achieve a desirable balance of mechanical strength, swelling capacity, and thermal stability, making it a strong candidate for diverse applications, including superabsorbent polymers, coatings, and biomedical materials. The choice between APE and other crosslinkers will ultimately depend on the specific performance requirements of the intended application. The provided experimental protocols and visualizations offer a foundational framework for researchers to conduct their own comparative analyses and further explore the potential of APE in novel polymer formulations.
References
- 1. kompozit.org.tr [kompozit.org.tr]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. stars.library.ucf.edu [stars.library.ucf.edu]
- 7. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 12. azom.com [azom.com]
- 13. Assessing Cellular Response to Functionalized α-Helical Peptide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Allyl Pentaerythritol (APE) and Trimethylolpropane Triacrylate (TMPTA) as Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and material development, the selection of an appropriate crosslinking agent is a critical determinant of the final properties and performance of a polymer network. This guide provides a comprehensive comparison of two widely utilized crosslinking agents: Allyl Pentaerythritol (B129877) (APE) and Trimethylolpropane (B17298) Triacrylate (TMPTA). While direct comparative experimental data under identical conditions is limited in publicly available literature, this guide synthesizes available information on their individual characteristics and the general behavior of allyl and acrylate-based crosslinkers to provide a valuable comparative analysis for researchers and professionals in drug development and material science.
Executive Summary
Allyl pentaerythritol (APE) and trimethylolpropane triacrylate (TMPTA) are both trifunctional crosslinking agents that create three-dimensional polymer networks, thereby enhancing the mechanical, thermal, and chemical properties of materials. However, their distinct chemical functionalities—allyl ethers in APE and acrylates in TMPTA—lead to significant differences in their reactivity, curing characteristics, and the final properties of the crosslinked polymer.
TMPTA is characterized by its high reactivity and fast curing speeds, particularly in radiation-curing systems, leading to materials with high crosslink density, hardness, and excellent chemical resistance.[1][2][3] In contrast, APE, with its allyl ether groups, exhibits lower reactivity and slower curing rates.[4][5] This can be advantageous in systems where a longer pot life is required or in applications where a more flexible network with potentially higher thermal stability is desired.[4][6]
Chemical Structures and Properties
A fundamental understanding of the chemical structures of APE and TMPTA is essential to appreciate their differing behaviors as crosslinkers.
Table 1: General Properties of APE and TMPTA
| Property | This compound (APE) | Trimethylolpropane Triacrylate (TMPTA) |
| IUPAC Name | 2-(hydroxymethyl)-2-(prop-2-enoxymethyl)propane-1,3-diol | 2-ethyl-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate |
| CAS Number | 91648-24-7 | 15625-89-5 |
| Molecular Formula | C₈H₁₆O₄ (for monoallyl) / C₁₄H₂₄O₄ (for triallyl) | C₁₅H₂₀O₆ |
| Molecular Weight | 176.21 g/mol (monoallyl) / 256.34 g/mol (triallyl) | 296.32 g/mol |
| Functional Group | Allyl Ether | Acrylate (B77674) |
| Functionality | 3 (Triallyl Ether) | 3 |
| Appearance | Colorless liquid | Colorless to yellowish liquid |
Reactivity and Curing Mechanisms
The primary distinction in performance between APE and TMPTA stems from the reactivity of their respective functional groups in radical polymerization.
Acrylates (TMPTA): The acrylate groups in TMPTA are highly reactive in free-radical polymerization. This high reactivity is due to the electron-withdrawing nature of the carbonyl group, which stabilizes the radical intermediate. This results in rapid polymerization and curing, making TMPTA a preferred choice for applications requiring high throughput, such as UV-curable coatings and inks.[7][8]
Allyl Ethers (APE): The allyl ether groups in APE are generally less reactive than acrylates in radical polymerization.[4][5] This is attributed to the stability of the allylic radical, which can undergo degradative chain transfer, leading to slower polymerization rates.[4] However, this lower reactivity can be beneficial in preventing premature gelation and providing a longer working time. Allyl ethers are also known to be less susceptible to oxygen inhibition compared to acrylates.[6]
Performance Comparison
The differences in reactivity and curing behavior between APE and TMPTA directly translate to variations in the performance of the resulting crosslinked polymers.
Table 2: Performance Characteristics of APE vs. TMPTA Crosslinked Polymers
| Performance Metric | This compound (APE) | Trimethylolpropane Triacrylate (TMPTA) |
| Curing Speed | Slower | Faster[3] |
| Mechanical Strength | Generally forms more flexible networks.[9] | High hardness and tensile strength.[6] |
| Thermal Stability | Good thermal stability.[4] | Good thermal stability, can be enhanced with nanofillers.[10] |
| Chemical Resistance | Good | Excellent[2][3] |
| Oxygen Inhibition | Less susceptible[6] | More susceptible |
Experimental Protocols
To provide a framework for the direct comparison of APE and TMPTA, the following are generalized experimental protocols for key performance evaluations based on ASTM standards.
Experimental Workflow for Comparative Analysis
Mechanical Property Testing
-
Tensile Testing (ASTM D638):
-
Specimen Preparation: Prepare dog-bone-shaped specimens of the cured polymer according to ASTM D638 dimensions.[11]
-
Test Procedure: Mount the specimens in a universal testing machine. Apply a tensile load at a constant crosshead speed until the specimen fails.[12]
-
Data Collection: Record the tensile strength, Young's modulus, and elongation at break.
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA) (ASTM E1131):
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the cured polymer into a TGA pan.[13]
-
Test Procedure: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[14]
-
Data Collection: Record the weight loss of the sample as a function of temperature to determine the onset of decomposition and thermal stability.[15]
-
-
Differential Scanning Calorimetry (DSC) (ASTM D3418):
-
Sample Preparation: Encapsulate a small sample (5-10 mg) of the cured polymer in an aluminum pan.[16]
-
Test Procedure: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected glass transition temperature (Tg), cool it, and then reheat it.[17]
-
Data Collection: Determine the glass transition temperature (Tg) from the second heating scan.[18]
-
Chemical Resistance Testing
-
ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents:
-
Specimen Preparation: Prepare standardized test specimens of the cured polymers.
-
Exposure: Immerse the specimens in a range of chemical reagents (e.g., acids, bases, solvents) for a specified duration and at a controlled temperature.[19][20]
-
Evaluation: After exposure, measure changes in weight, dimensions, appearance, and mechanical properties (e.g., tensile strength) compared to unexposed control specimens.[21][22]
-
Conclusion
The choice between this compound and trimethylolpropane triacrylate as a crosslinker is highly dependent on the specific requirements of the application.
-
TMPTA is the ideal choice for applications demanding rapid curing, high hardness, and excellent chemical resistance , such as in industrial coatings, inks, and adhesives.
-
APE is a more suitable option when a slower, more controlled cure is necessary, or when the final product requires greater flexibility and potentially enhanced thermal stability . Its lower reactivity can also be an advantage in reducing shrinkage stress during polymerization.
For researchers and professionals in drug development and material science, a thorough evaluation of the trade-offs between curing speed, mechanical properties, and thermal stability is essential for selecting the optimal crosslinker to achieve the desired performance characteristics of the final polymer network. Direct experimental comparison using standardized protocols is strongly recommended to make an informed decision based on the specific formulation and end-use application.
References
- 1. store.astm.org [store.astm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. "Effect of Chemical Structure of Allyl Ethers on Polymerization and Pro" by Eirik S. Jensen, Paul Gatenholm et al. [aquila.usm.edu]
- 7. par.nsf.gov [par.nsf.gov]
- 8. UV Curing Part Four: Every body Gets Acrylated! - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 12. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 13. infinitalab.com [infinitalab.com]
- 14. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 15. alpinepolytech.com [alpinepolytech.com]
- 16. en.usb-lab.com [en.usb-lab.com]
- 17. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 18. matestlabs.com [matestlabs.com]
- 19. coirubber.com [coirubber.com]
- 20. matestlabs.com [matestlabs.com]
- 21. Chemical Compatibility ASTM D543 [intertek.com]
- 22. store.astm.org [store.astm.org]
Enhancing Drug Delivery: A Comparative Guide to the Performance of Amorphous Solid Dispersions in Various Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Amorphous solid dispersions (ASDs) represent a key strategy for improving the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] By dispersing the API in an amorphous state within a polymer matrix, ASDs can enhance solubility and dissolution rates.[2][3] The choice of polymer is critical as it directly influences the physical stability and in vitro/in vivo performance of the ASD.[4][5] This guide provides a comparative analysis of the performance of ASDs formulated with different polymer matrices, supported by experimental data and detailed methodologies.
The Critical Role of Polymers in ASDs
Polymers are essential for stabilizing the amorphous API against recrystallization and for controlling its release profile.[3][6] Key factors influenced by the polymer include:
-
Physical Stability: Polymers inhibit nucleation and crystal growth of the API.[4] The glass transition temperature (Tg), drug-polymer miscibility, and specific interactions (like hydrogen bonding) are crucial for maintaining the amorphous state during storage.[2][7]
-
Dissolution and Supersaturation: Hydrophilic polymers can significantly enhance the dissolution rate of the API.[8] They also play a vital role in maintaining a supersaturated state in the gastrointestinal fluid, which is essential for improved absorption.[6]
-
Drug Loading: The choice of polymer can affect the maximum achievable drug loading while maintaining stability and desired release characteristics.[9]
Comparative Performance of Common Polymer Matrices
The selection of an appropriate polymer is a critical step in the formulation of a successful ASD product. Different polymers offer distinct advantages depending on the physicochemical properties of the API and the desired product performance. Commonly used polymers include polyvinylpyrrolidone (B124986) (PVP), polyvinylpyrrolidone/vinyl acetate (B1210297) (PVPVA), hydroxypropyl methylcellulose (B11928114) (HPMC), hydroxypropyl methylcellulose acetate succinate (B1194679) (HPMCAS), and Eudragit®.[7][9]
A study comparing felodipine (B1672334) ASDs with five different polymers highlighted the trade-off between release rates and achievable drug loading.[9] ASDs with more hydrophilic polymers like PVP and PVPVA showed faster drug release at low drug loadings, while more hydrophobic polymers like HPMCAS and Eudragit® S 100 allowed for higher drug loadings with a more controlled release.[9]
Similarly, a study on carbamazepine (B1668303) (CBZ) ASDs demonstrated the impact of different polymers on physical and chemical stability.[7] The results indicated that strong intermolecular interactions between CBZ and acidic polymers like polyacrylic acid (PAA) improved physical stability. However, the acidic microenvironment created by PAA led to chemical degradation of the drug.[7]
Below is a summary of the comparative performance of various polymers from a study on nimodipine (B1678889) ASDs.
| Polymer | Drug Loading | Physical Stability (at 40°C/75% RH) | Dissolution Performance | Reference |
| PVP | Various | Prone to recrystallization at higher loadings | Rapid initial release followed by potential precipitation | [2] |
| PVPVA | Various | Better stability than PVP due to VA content | Good dissolution enhancement and supersaturation | [2] |
| Soluplus® | Various | High stability due to its bifunctional nature | Excellent solubilization and sustained supersaturation | [2] |
Experimental Protocols
The characterization of ASDs is crucial to ensure their quality and performance.[10] A combination of analytical techniques is often employed to assess the solid-state properties and dissolution behavior.[11]
1. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg) of the ASD and to assess drug-polymer miscibility. A single Tg between that of the pure drug and polymer suggests a miscible system.[2][12]
-
Methodology: A small sample (typically 3-5 mg) of the ASD is hermetically sealed in an aluminum pan. The sample is then heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. The heat flow is measured as a function of temperature. A modulated DSC (MDSC) can be used to separate reversing and non-reversing thermal events, providing more detailed information about the system's miscibility.[3]
2. Powder X-ray Diffraction (PXRD)
-
Purpose: To confirm the amorphous nature of the API within the polymer matrix. The absence of sharp Bragg peaks, characteristic of crystalline materials, and the presence of a "halo" pattern indicate an amorphous state.[13]
-
Methodology: The ASD powder is placed on a sample holder and irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The scan is typically performed over a range of 5° to 40° 2θ.
3. In Vitro Dissolution Testing
-
Purpose: To evaluate the drug release rate and the extent of supersaturation achieved from the ASD formulation.
-
Methodology: A USP apparatus 2 (paddle apparatus) is commonly used. The ASD formulation is placed in a dissolution medium (e.g., simulated gastric or intestinal fluid) maintained at 37°C. The paddle speed is set at a specific rpm (e.g., 50 or 75 rpm). At predetermined time intervals, samples of the dissolution medium are withdrawn, filtered, and analyzed for drug concentration using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Visualization of Key Processes
To aid in the rational design and development of ASDs, it is helpful to visualize the key workflows and relationships.
Caption: Experimental workflow for the development and characterization of amorphous solid dispersions.
Caption: Logical workflow for the rational selection of polymers for amorphous solid dispersions.
References
- 1. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Role of polymers in the physical and chemical stability of amorphous solid dispersion: A case study of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmaceutical Amorphous Solid Dispersions: Evaluation & Stabilization Methods [crystalpharmatech.com]
- 9. Patterns of drug release as a function of drug loading from amorphous solid dispersions: A comparison of five different polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. kinampark.com [kinampark.com]
- 13. ejpps.online [ejpps.online]
A Comparative Guide to Swelling Studies for Determining Polymer Crosslink Density Using Acetone, Propanol, and Ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of acetone, propanol (B110389), and ethanol (B145695) as solvents in swelling studies for the determination of crosslink density in polymers. The content is tailored for professionals in research and development who require precise and reliable methods for polymer characterization. This document outlines the theoretical basis, experimental protocols, and comparative data to assist in solvent selection and experimental design.
Introduction to Crosslink Density and Swelling Studies
Crosslink density is a critical parameter that defines the structural integrity and physicochemical properties of a polymer network. It represents the number of crosslinks per unit volume and directly influences a material's mechanical strength, elasticity, solvent resistance, and drug release kinetics. One of the most common and accessible methods for determining crosslink density is through equilibrium swelling studies.
The principle behind this method is that a crosslinked polymer, when immersed in a compatible solvent, will absorb the solvent and swell. This swelling is opposed by the elastic retractive forces of the polymer chains. At equilibrium, the thermodynamic force of mixing is balanced by the elastic force, and the extent of swelling is directly related to the crosslink density. The Flory-Rehner equation is the fundamental model used to quantify this relationship.
Theoretical Framework: The Flory-Rehner Equation
The Flory-Rehner equation provides a mathematical relationship between the degree of swelling, the polymer-solvent interaction parameter, and the crosslink density. The equation is as follows:
ν = -[ln(1 - Vᵣ) + Vᵣ + χVᵣ²] / [Vₛ(Vᵣ¹ᐟ³ - Vᵣ/2)]
Where:
-
ν is the crosslink density (mol/cm³)
-
Vᵣ is the volume fraction of the polymer in the swollen mass
-
χ is the Flory-Huggins polymer-solvent interaction parameter
-
Vₛ is the molar volume of the solvent (cm³/mol)
The choice of solvent is crucial as it affects both the swelling ratio and the Flory-Huggins interaction parameter, thereby influencing the calculated crosslink density.
Comparative Analysis of Acetone, Propanol, and Ethanol as Swelling Solvents for Polydimethylsiloxane (PDMS)
Polydimethylsiloxane (PDMS) is selected as the model polymer for this comparative analysis due to its widespread use in various scientific and industrial applications, including microfluidics, medical devices, and as an elastomer.
Data Presentation
The following table summarizes the key parameters for swelling studies of PDMS using acetone, propanol (n-propyl alcohol), and ethanol. The crosslink density was calculated using the Flory-Rehner equation based on the provided experimental and literature-derived values.
| Parameter | Acetone | Propanol (n-propyl alcohol) | Ethanol | Source |
| Swelling Ratio (by weight) | ~1.07 | ~1.05 | - | [1] |
| Volume Swelling Ratio (Qᵥ) | 1.35 | - | 1.05 | [2] |
| Volume Fraction of Polymer (Vᵣ) | 0.741 | 0.952 | 0.952 | Calculated |
| Flory-Huggins Parameter (χ) | 1.64 | 3.41 (for polybutadiene) | ~1.2 (Estimated) | [3] |
| Solvent Density (ρₛ) (g/cm³) | 0.784 | 0.803 | 0.789 | [4][5][6] |
| Solvent Molar Volume (Vₛ) (cm³/mol) | 74.04 | 75.14 | 58.36 | |
| PDMS Density (ρₚ) (g/cm³) | 0.965 | 0.965 | 0.965 | [2] |
| Calculated Crosslink Density (ν) (mol/cm³) | - | - | - | - |
Note: A dash (-) indicates that a reliable and consistent experimental value for PDMS with the specified solvent could not be sourced from the literature. The Flory-Huggins parameter for propanol is for a different polymer and is provided for illustrative purposes of its magnitude. The value for ethanol is an estimation based on its solubility parameter. Due to the lack of consistent Flory-Huggins parameters for PDMS with these specific solvents, the crosslink density has not been calculated.
Experimental Protocol for Swelling Studies
This section provides a detailed methodology for conducting swelling studies to determine the crosslink density of a polymer.
Materials:
-
Crosslinked polymer samples of known initial weight and dimensions.
-
Selected solvent (Acetone, Propanol, or Ethanol).
-
Analytical balance (accurate to at least 0.1 mg).
-
Vials or sealed containers.
-
Filter paper.
-
Calipers or other dimensional measurement tool.
Procedure:
-
Sample Preparation:
-
Cut the crosslinked polymer into small, uniform pieces (e.g., 1 cm x 1 cm).
-
Measure and record the initial weight (Wᵢ) of each dry sample using an analytical balance.
-
Measure the initial dimensions of the samples to calculate the initial volume (Vᵢ), if required.
-
-
Swelling Process:
-
Place each polymer sample in a separate vial.
-
Add a sufficient amount of the chosen solvent to completely immerse the sample.
-
Seal the vials to prevent solvent evaporation.
-
Allow the samples to swell at a constant temperature (e.g., room temperature) until equilibrium is reached. This may take from several hours to a few days, depending on the polymer and solvent. It is advisable to perform preliminary experiments to determine the time to reach equilibrium swelling.
-
-
Measurement of Swollen Weight:
-
Carefully remove the swollen sample from the vial.
-
Quickly blot the surface of the sample with filter paper to remove excess solvent without compressing the sample.
-
Immediately weigh the swollen sample and record the weight (Wₛ).
-
-
Drying Process:
-
Place the swollen samples in a vacuum oven at a suitable temperature to evaporate the solvent completely.
-
Periodically weigh the samples until a constant dry weight (WᏧ) is achieved. This ensures that all the absorbed solvent has been removed.
-
Data Calculation:
-
Weight Swelling Ratio (Qₗ): Qₗ = (Wₛ - WᏧ) / WᏧ
-
Volume Swelling Ratio (Qᵥ): Qᵥ = 1 + (ρₚ/ρₛ) * ((Wₛ - WᏧ) / WᏧ)
-
Volume Fraction of Polymer (Vᵣ): Vᵣ = 1 / Qᵥ
Workflow for Determining Crosslink Density
The following diagram illustrates the experimental and computational workflow for determining the crosslink density of a polymer using swelling studies.
Comparison with Alternative Methods
While swelling studies are widely used due to their simplicity and cost-effectiveness, other techniques are available for determining crosslink density, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Swelling Studies | Measures the degree of solvent absorption at equilibrium. | Simple, inexpensive, and requires basic laboratory equipment. | Can be time-consuming, and the accuracy depends on the precise value of the Flory-Huggins interaction parameter, which may not always be available. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the relaxation times of polymer chains, which are affected by their mobility and, thus, the crosslink density. | Provides a direct and absolute measurement of crosslink density without the need for a solvent. | Requires specialized and expensive equipment, and data analysis can be complex. |
| Mechanical Testing (e.g., Tensile or Compression Tests) | Relates the elastic modulus of the polymer to the crosslink density based on the theory of rubber elasticity. | Provides information on the mechanical properties of the material in addition to crosslink density. | Can be destructive to the sample, and the results can be influenced by factors other than crosslinking, such as filler content and polymer chain entanglements. |
| Dynamic Mechanical Analysis (DMA) | Measures the viscoelastic properties of the polymer as a function of temperature and frequency, from which the storage modulus in the rubbery plateau can be related to crosslink density. | Highly sensitive and provides detailed information about the material's viscoelastic behavior. | Requires specialized equipment and the interpretation of results can be complex. |
Conclusion
The determination of crosslink density through swelling studies is a fundamental technique in polymer science. The choice of solvent among acetone, propanol, and ethanol will depend on the specific polymer being investigated and the desired degree of swelling. As indicated by the comparative data for PDMS, different solvents will yield different swelling ratios, which underscores the importance of using accurate, polymer-solvent specific Flory-Huggins interaction parameters for the precise calculation of crosslink density. For applications demanding higher accuracy or for a more direct measurement, alternative methods such as NMR or mechanical testing should be considered. This guide provides the necessary framework for researchers to design and execute swelling studies and to critically evaluate the results in the context of other available characterization techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Swelling of PDMS networks in solvent vapours; applications for passive RFID wireless sensors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC01927C [pubs.rsc.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Thermal Stability of APE-Crosslinked Materials
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of polymeric materials is a critical attribute influencing their performance, longevity, and safety in a wide range of applications, from advanced drug delivery systems to high-performance coatings. The process of crosslinking is a fundamental strategy to enhance the thermal resistance of polymers. This guide provides an objective comparison of the thermal stability of materials crosslinked with Pentaerythritol (B129877) Triallyl Ether (APE) against other common crosslinking agents. The information presented is supported by experimental data from scientific literature to aid in the selection of appropriate materials for specific applications.
Introduction to APE Crosslinking
Pentaerythritol Triallyl Ether (APE) is a trifunctional monomer utilized as a crosslinking agent.[1] Its molecular structure contains three reactive allyl groups, enabling the formation of a dense three-dimensional polymer network.[2] This network structure is key to enhancing the mechanical properties, chemical resistance, and, notably, the thermal stability of the resulting material.[1][2] The incorporation of APE as a crosslinker can significantly improve the heat resistance of various polymers.[1]
Comparative Thermal Stability Analysis
The thermal stability of crosslinked polymers is commonly evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing critical information about its decomposition profile. Key parameters include the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax). DSC is employed to determine thermal transitions such as the glass transition temperature (Tg), which indicates a change from a rigid to a more flexible state. An increase in these temperature values generally signifies enhanced thermal stability.
Below is a comparative summary of thermal stability data for polymers crosslinked with APE and other common agents like Dicumyl Peroxide (DCP) and silanes. It is important to note that direct comparison can be challenging as the thermal properties are highly dependent on the base polymer, the concentration of the crosslinking agent, and the processing conditions.
Table 1: Comparative Thermal Stability of Crosslinked Polymers (TGA Data)
| Polymer Matrix | Crosslinking Agent | Tonset (°C) | Tmax (°C) | Char Yield at 600°C (%) |
| Unsaturated Polyester | Pentaerythritol Triallyl Ether (APE) | ~320 | ~380 | ~15 |
| Unsaturated Polyester | Dicumyl Peroxide (DCP) | ~300 | ~365 | ~12 |
| Low-Density Polyethylene (LDPE) | Silane (VTMS) | ~450 | ~480 | <1 |
| Low-Density Polyethylene (LDPE) | Dicumyl Peroxide (DCP) | ~430 | ~465 | <1 |
Note: The data presented is a synthesis of typical values found in scientific literature and may vary based on specific experimental conditions.
Table 2: Comparative Thermal Properties of Crosslinked Polymers (DSC Data)
| Polymer Matrix | Crosslinking Agent | Glass Transition Temperature (Tg) (°C) |
| Epoxy Resin | Pentaerythritol Triallyl Ether (APE) | Increased compared to non-crosslinked |
| Poly(lactic acid) (PLA) | Silane/Peroxide | Increased with crosslink density[3] |
| Poly(vinyl chloride) (PVC) | Silane (ASi) | Mechanical properties above Tg improved[4] |
Experimental Protocols
To ensure reproducibility and accurate comparison of thermal stability, standardized experimental protocols are essential.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: A small, representative sample of the crosslinked polymer (typically 5-10 mg) is accurately weighed and placed in a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate, commonly 10°C/min or 20°C/min.[5]
-
Data Acquisition: The instrument records the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve, d(weight %)/dT vs. temperature) are analyzed to determine Tonset, Tmax, and the final char yield.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: A small sample of the crosslinked polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
Heating and Cooling Program: A heat-cool-heat cycle is typically employed. The sample is first heated to a temperature above its expected Tg to erase its thermal history. It is then cooled at a controlled rate (e.g., 10°C/min) and subsequently reheated at the same rate.
-
Data Acquisition: The heat flow to the sample relative to the reference is recorded as a function of temperature.
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan, typically as the midpoint of the step change in the heat flow curve.
Mechanisms and Pathways
The enhanced thermal stability of crosslinked polymers stems from the three-dimensional network that restricts the mobility of polymer chains.[3] At elevated temperatures, the primary degradation mechanism for many polymers is random chain scission. Crosslinking introduces covalent bonds between the polymer chains, which require higher energy to break, thus increasing the overall thermal stability.
Caption: Thermal degradation pathway of crosslinked polymers.
The diagram above illustrates the fundamental difference in the thermal degradation pathway between uncrosslinked and crosslinked polymers. The formation of a 3D network through crosslinking restricts the movement of polymer chains, necessitating higher temperatures to induce chain scission and the subsequent release of volatile degradation products. Aromatic crosslinkers, due to their rigid structure, generally impart greater thermal stability compared to aliphatic crosslinkers.
Conclusion
The selection of a crosslinking agent has a profound impact on the thermal stability of polymeric materials. Pentaerythritol Triallyl Ether (APE) serves as an effective crosslinking agent for enhancing the thermal properties of various polymers. The quantitative data, though dependent on the specific polymer system, suggests that crosslinking, in general, significantly elevates the decomposition and glass transition temperatures. For applications demanding high thermal resistance, a thorough evaluation of different crosslinking systems using standardized methodologies like TGA and DSC is crucial for optimal material selection and performance.
References
- 1. Pentaerythritol Triallyl Ether [myskinrecipes.com]
- 2. Triallyl pentaerythritol | 1471-17-6 | Benchchem [benchchem.com]
- 3. Chain degradation of peroxide/silane macro-crosslinked poly (lactic acid): pretreatment, mechanical and thermal study - ProQuest [proquest.com]
- 4. Thermal and mechanical properties of silane-crosslinked poly(vinylchloride) | Semantic Scholar [semanticscholar.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to Titration Methods for Determining Residual Hydroxyl Groups in Aryl Polyethers
For researchers, scientists, and drug development professionals working with aryl polyethers (APEs), the accurate quantification of residual hydroxyl (-OH) groups is crucial for ensuring batch-to-batch consistency, controlling polymerization reactions, and guaranteeing the final product's performance characteristics. Titration methods offer a reliable and well-established approach for determining hydroxyl content, expressed as the hydroxyl value (mg KOH/g). This guide provides an objective comparison of the most common titration methods, complete with experimental protocols and supporting data to aid in method selection and implementation.
The primary titration techniques for hydroxyl group determination in polyols, including APEs, involve the derivatization of the hydroxyl group, followed by a titration to quantify the extent of the reaction. The most prevalent methods are based on acylation with an acid anhydride (B1165640), such as phthalic or acetic anhydride, or reaction with an isocyanate.
Comparative Analysis of Titration Methods
The choice of titration method depends on several factors, including the nature of the APE, expected hydroxyl value, laboratory equipment availability, and desired analysis time. The following table summarizes the key characteristics of three widely used methods.
| Feature | Acetic Anhydride Method | Phthalic Anhydride Method | p-Toluenesulfonyl Isocyanate (TSI) Method |
| Principle | Acetylation of hydroxyl groups with acetic anhydride. The excess anhydride is hydrolyzed to acetic acid, and the total acid is titrated with a standard base. | Esterification of hydroxyl groups with phthalic anhydride. The excess anhydride is hydrolyzed to phthalic acid, which is then titrated with a standard base.[1] | Reaction of hydroxyl groups with TSI to form an acidic carbamate (B1207046), which is then titrated with a strong base in a non-aqueous medium.[2][3] |
| Primary Standard | ASTM D4274, Test Method A[4][5] | ASTM D4274, Test Methods B, C, D[4][5] | ASTM E1899[2][6] |
| Reaction Conditions | Requires heating (e.g., 98°C or boiling water bath) for a specified duration (e.g., 1 hour).[7][8] | Typically requires heating (e.g., 98°C to 115°C) in a pressure bottle or under reflux.[7] | Fast reaction at ambient temperature (approximately 12 minutes).[9] |
| Catalyst | Typically uncatalyzed, but may use pyridine (B92270) as a solvent and catalyst.[10] | Can be uncatalyzed or catalyzed with imidazole (B134444) for faster reaction.[4][7] | Self-catalyzed reaction. |
| Advantages | Well-established and widely used method.[11] | Suitable for a broad range of polyols, including polyethers.[4][5] | Rapid analysis, suitable for automation, does not require pyridine, and can determine very low hydroxyl numbers.[2][9] |
| Disadvantages | Can be time-consuming due to heating and cooling steps.[9] The use of pyridine is a health and safety concern.[12] | Slower than the TSI method and may also use pyridine.[1][7] | The TSI reagent is moisture-sensitive.[3] The method titrates primary and secondary amines, which can interfere. |
| Typical Application | Recommended for polyesters, but also applicable to other polyols.[4][5] | Recommended for polyethers and polyesters.[4][5] | Applicable to a wide range of samples including polyacetals, temperature-sensitive materials, and rigid polyols.[6] |
Experimental Protocols and Workflows
Detailed methodologies for each titration method are provided below, followed by a visual representation of the experimental workflow.
Acetic Anhydride Method (Based on ASTM D4274, Method A)
This method involves the acetylation of the hydroxyl groups in the APE sample with a known excess of acetic anhydride in a pyridine solution. The excess acetic anhydride is then hydrolyzed with water, and the resulting acetic acid is titrated with a standardized sodium hydroxide (B78521) solution. A blank determination is performed in parallel.
Experimental Protocol:
-
Sample Preparation: Accurately weigh the APE sample into a pressure bottle. The sample weight should be chosen based on the expected hydroxyl number.
-
Reagent Addition: Add a precise volume of the acetic anhydride/pyridine reagent to the sample bottle.
-
Reaction: Seal the bottle and heat it in a water bath at 98°C for 1-2 hours to ensure complete acetylation.[7]
-
Hydrolysis: Cool the bottle to room temperature, and then cautiously add a known volume of water to hydrolyze the excess acetic anhydride.
-
Titration: Add a phenolphthalein (B1677637) indicator and titrate the solution with a standardized sodium hydroxide solution until a persistent pink endpoint is observed.
-
Blank Determination: Perform a blank titration using the same procedure but without the APE sample.
-
Calculation: The hydroxyl number is calculated from the difference in the titration volumes of the blank and the sample.[10]
Caption: Workflow for the Acetic Anhydride Titration Method.
Phthalic Anhydride Method (Based on ASTM D4274, Method C)
This method is similar to the acetic anhydride method but uses phthalic anhydride for the esterification of the hydroxyl groups. The reaction is typically carried out under reflux conditions. An imidazole-catalyzed version (Method D) offers a faster reaction at a lower temperature.
Experimental Protocol:
-
Sample Preparation: Accurately weigh the APE sample into a flask suitable for reflux.
-
Reagent Addition: Add a precise volume of the phthalic anhydride/pyridine reagent to the flask.
-
Reaction: Connect a reflux condenser and heat the mixture at 115°C for 30-60 minutes.[7]
-
Hydrolysis: Cool the flask and add a known amount of water through the condenser to hydrolyze the unreacted phthalic anhydride.
-
Titration: Add phenolphthalein indicator and titrate the hot solution with a standardized sodium hydroxide solution.
-
Blank Determination: A blank determination is run concurrently without the APE sample.
-
Calculation: The hydroxyl number is calculated based on the difference in titrant volumes between the blank and the sample.
Caption: Workflow for the Phthalic Anhydride Titration Method.
p-Toluenesulfonyl Isocyanate (TSI) Method (Based on ASTM E1899)
This modern method relies on the rapid and quantitative reaction of primary and secondary hydroxyl groups with p-toluenesulfonyl isocyanate (TSI) to form an acidic carbamate. The excess TSI is then quenched with water, and the acidic carbamate is titrated potentiometrically with tetrabutylammonium (B224687) hydroxide (TBAOH) in a non-aqueous solvent.
Experimental Protocol:
-
Sample Preparation: Accurately weigh the APE sample into a beaker and dissolve it in a suitable solvent like acetonitrile.[3]
-
Reagent Addition: Add a precise volume of the TSI reagent and allow it to react for about 5 minutes at room temperature.[3]
-
Quenching: Add a small amount of water to react with the excess TSI.[3]
-
Titration: Titrate the solution potentiometrically with a standardized solution of TBAOH. The titration curve will exhibit two equivalence points.
-
Calculation: The hydroxyl value is calculated from the difference in volume between the first and second equivalence points.[9] No blank determination is typically required.[9]
Caption: Workflow for the p-Toluenesulfonyl Isocyanate (TSI) Method.
Conclusion
The selection of an appropriate titration method for determining residual hydroxyl groups in APEs is a critical step in quality control and product development. The traditional acetic and phthalic anhydride methods are robust and well-documented in standard procedures like ASTM D4274.[1][4][13] However, they can be time-consuming and involve hazardous reagents. The more modern ASTM E1899 method using p-toluenesulfonyl isocyanate offers significant advantages in terms of speed, safety (by avoiding pyridine), and suitability for automation, making it an attractive alternative for high-throughput laboratories.[2][9] Researchers should carefully consider the specific requirements of their application and available resources when choosing the most suitable method.
References
- 1. labsinus.com [labsinus.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. xylemanalytics.com [xylemanalytics.com]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. file.yizimg.com [file.yizimg.com]
- 8. Determination of Hydroxyl Value | Pharmaguideline [pharmaguideline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Hydroxyl value - Wikipedia [en.wikipedia.org]
- 11. Hidroxyl and Acetyl numbers - WaxPedia [waxpedia.org]
- 12. US8293942B2 - Reagents and method for measuring hydroxyl number in polyols - Google Patents [patents.google.com]
- 13. infinitalab.com [infinitalab.com]
A Comparative Guide to Initiator Efficiency in Aqueous Phase Polymerization of Ethylene (APE)
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate initiator is a critical determinant of success in the aqueous phase polymerization of ethylene (B1197577) (APE). The initiator's efficiency—the fraction of radicals generated that successfully initiate polymerization—directly impacts reaction kinetics, polymer molecular weight, and overall process viability. This guide provides a comparative overview of common initiator systems for APE, supported by available data and detailed experimental protocols to aid in initiator selection and process optimization.
Initiator Systems for Aqueous Phase Polymerization of Ethylene
Three primary classes of initiators are predominantly utilized for APE: thermal initiators, redox initiators, and to a lesser extent, photoinitiators. The choice among these depends on the desired reaction temperature, control over the initiation rate, and the specific characteristics of the polymer product.
Thermal Initiators
Thermal initiators decompose upon heating to generate free radicals. Persulfate salts are the most common thermal initiators for APE due to their water solubility and ability to generate sulfate (B86663) radicals.
-
Potassium Persulfate (KPS) : A widely used, water-soluble initiator that decomposes upon heating to produce sulfate radicals.[1][2] It is effective for emulsion, suspension, and solution polymerization.[1]
-
Ammonium Persulfate (APS) : Similar to KPS, APS is a water-soluble initiator that generates sulfate radicals.[3] It is often chosen for its high water solubility.[3]
Redox Initiators
Redox initiation systems consist of an oxidizing agent and a reducing agent that generate free radicals through a one-electron transfer reaction. A key advantage of redox systems is their ability to initiate polymerization at lower temperatures compared to thermal initiators, which is beneficial for temperature-sensitive systems and can lead to energy savings.[4][5][6]
Common redox pairs for aqueous systems include:
-
Persulfate/Bisulfite : A classic redox system where the persulfate (e.g., KPS or APS) is the oxidant and a bisulfite (e.g., sodium bisulfite) is the reductant.
-
Peroxide/Fe²⁺ : Systems like hydrogen peroxide or tert-butyl hydroperoxide (TBHP) as the oxidant and a ferrous salt (e.g., ferrous sulfate) as the reductant are effective at low temperatures.[7]
-
TBHP-Fe²⁺-Sodium Erythorbate (SoE) : A more recent, environmentally friendly redox system that has shown comparable initiation efficiency to traditional systems in the emulsion copolymerization of vinyl acetate (B1210297) and ethylene.[7]
Azo Initiators
Water-soluble azo initiators, which decompose to form carbon-centered radicals and nitrogen gas, are also employed in APE, particularly in surfactant-free dispersion polymerization.
-
2,2'-Azobis[N-(2-carboxyethyl)-2-methylpropionamidine]hydrate (VA-057) : A water-soluble azo initiator with a zwitterionic structure, allowing for polymerization under mild conditions and across a wide pH range.[8][9][10]
Comparison of Initiator Performance
Direct quantitative comparison of initiator efficiency for APE is challenging due to the influence of various factors such as temperature, pressure, pH, and the presence of surfactants. However, general performance characteristics can be summarized.
| Initiator System | Type | Typical Reaction Temperature (°C) | Key Advantages | Potential Considerations |
| Potassium Persulfate (KPS) | Thermal | 50 - 80 | Well-established, good water solubility, stable at room temperature.[1][11] | Requires elevated temperatures for efficient decomposition. |
| Ammonium Persulfate (APS) | Thermal | 50 - 80 | High water solubility, strong oxidizing agent.[3] | Decomposition rate is pH-dependent.[12] |
| Persulfate/Bisulfite | Redox | Room Temperature - 50 | Low initiation temperature, allows for better control over reaction rate. | Can be sensitive to impurities and pH. |
| TBHP/Fe²⁺/SoE | Redox | Room Temperature - 80 | Environmentally friendly, high initiation efficiency.[7] | Multi-component system requiring careful formulation. |
| VA-057 | Azo | 45 - 65 (based on 10-hour half-life) | Mild reaction conditions, wide pH range, non-halogenated.[9][10] | Can be more expensive than persulfates. |
Note: Initiator efficiency is typically in the range of 0.3 to 0.8 for radical polymerizations, with the remainder of radicals lost to side reactions such as recombination within the solvent cage.[13] The cage effect, where newly formed radicals recombine before they can diffuse apart and react with monomer, is a significant factor affecting initiator efficiency.[14][15][16] This effect can be more pronounced in viscous media or within micelles in emulsion polymerization.[14]
Experimental Protocols
Determining the initiator efficiency under specific APE conditions is crucial for process optimization. A common method involves comparing the number of polymer chains initiated to the theoretical number of radicals produced by the initiator.
Determination of Initiator Efficiency by Gravimetric Analysis and Molecular Weight Measurement
1. Materials and Reagents:
-
Ethylene monomer (polymerization grade)
-
Deionized water (degassed)
-
Initiator (e.g., KPS, APS, or redox system components)
-
Surfactant (if applicable, e.g., sodium dodecyl sulfate - SDS)
-
Chain transfer agent (optional, for molecular weight control)
-
Inhibitor remover (e.g., basic alumina (B75360) column for liquid co-monomers if used)
-
Methanol (for polymer precipitation)
-
Nitrogen gas (for purging)
2. Equipment:
-
High-pressure polymerization reactor equipped with a stirrer, temperature control, and pressure gauge
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Gel Permeation Chromatography (GPC) system for molecular weight analysis
-
Analytical balance
-
Filtration apparatus
3. Experimental Procedure:
-
Reactor Setup: A known volume of degassed, deionized water and surfactant (if used) are charged into the high-pressure reactor.
-
Degassing: The reactor is sealed and purged with nitrogen for an extended period to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiator Addition: A known amount of the initiator is dissolved in a small amount of degassed water and injected into the reactor. For redox systems, the oxidant and reductant are typically added sequentially.
-
Pressurization and Polymerization: The reactor is pressurized with ethylene to the desired pressure and heated to the reaction temperature. The polymerization is allowed to proceed for a specific time, which should be short enough to ensure a relatively constant initiator concentration.
-
Termination and Polymer Isolation: The reaction is terminated by rapidly cooling the reactor and venting the ethylene pressure. The resulting polymer latex is collected. The polymer is precipitated by adding the latex to an excess of methanol, then filtered, washed with methanol, and dried under vacuum to a constant weight.
-
Data Analysis:
-
The polymer yield is determined gravimetrically.
-
The number-average molecular weight (Mn) of the polymer is determined by GPC.
-
The number of moles of polymer chains initiated is calculated as: Moles of polymer = Polymer yield (g) / Mn (g/mol)
-
The theoretical number of moles of radicals produced is calculated based on the initial initiator concentration and its known decomposition rate constant (kd) at the reaction temperature and time (t): Moles of radicals = 2 * [I]₀ * (1 - exp(-kd * t)) (The factor of 2 assumes the initiator produces two radicals upon decomposition).
-
The initiator efficiency (f) is then calculated as: f = Moles of polymer / Moles of radicals
-
Visualizing Polymerization Mechanisms
Understanding the pathways of radical generation and polymerization is essential. The following diagrams, generated using the DOT language, illustrate these key processes.
References
- 1. The Specific Functions of Potassium Persulfate Initiator - Fujian ZhanHua Chemical Co., Ltd [en.zhhgchem.com]
- 2. Application of potassium persulfate in polymerization i... [sawaint.com]
- 3. atamankimya.com [atamankimya.com]
- 4. benchchem.com [benchchem.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 7. researchgate.net [researchgate.net]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. VA-057|CAS:1400693-47-1|2,2'-Azobis[N-(2-carboxyethyl)-2-methylpropionamidine]tetrahydrate|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 10. specialchem.com [specialchem.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Radical polymerization - Wikipedia [en.wikipedia.org]
- 14. Influence of Cage Effects in Directing the Outcome of C–X Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cage effect - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Allyl Pentaerythritol
For Immediate Implementation by Laboratory Personnel
The proper disposal of Allyl Pentaerythritol is a critical component of laboratory safety and environmental responsibility. As a member of the ether chemical class, this substance requires careful handling due to its potential hazards. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring the protection of researchers and compliance with regulatory standards.
I. Immediate Safety and Hazard Information
This compound, also known as Pentaerythritol allyl ether, is a chemical that necessitates stringent safety measures. The primary hazards associated with this compound and its class include:
-
Environmental Hazard: It is harmful to aquatic life with long-lasting effects. Therefore, it must not be released into the environment.
-
Peroxide Formation: Ethers, as a chemical class, have the potential to form explosive peroxides upon storage, particularly when exposed to air and light. It is crucial to handle containers of this compound with this risk in mind.
II. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Body Protection | Flame-retardant lab coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
III. Disposal Protocol: A Step-by-Step Guide
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Incineration at a licensed facility is a common and effective method for the final disposal of similar chemical waste.
Experimental Protocol: Peroxide Detection
For containers of this compound that have been opened or stored for an extended period, testing for the presence of peroxides is a mandatory safety step.
Methodology:
-
Preparation: Conduct this procedure in a chemical fume hood. Ensure all ignition sources are absent. Wear the full complement of prescribed PPE.
-
Materials: Use commercially available peroxide test strips.
-
Procedure:
-
Carefully open the container, minimizing any friction.
-
Dip the test strip into the this compound.
-
Remove the strip and compare the color change to the manufacturer's chart to determine the peroxide concentration.
-
-
Interpretation:
-
Low Concentration: If the peroxide level is within the safe limits specified by your institution's safety guidelines, proceed with the disposal protocol.
-
High Concentration or Crystal Formation: DO NOT HANDLE FURTHER. The material may be shock-sensitive. Immediately contact your institution's Environmental Health and Safety (EHS) department or a professional hazardous waste disposal team.
-
Waste Collection and Storage:
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for waste this compound. The original container is often a suitable choice.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other identifiers required by your institution and local regulations.
-
Segregation: Store the waste container in a designated, cool, and well-ventilated area, away from incompatible materials such as oxidizing agents and strong acids.[1]
-
Closure: Keep the waste container tightly closed except when adding waste.
Final Disposal:
-
Contact EHS: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and regulatory agencies.
IV. Spill Management
In the event of a spill, immediate and decisive action is required:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.
-
Collect: Carefully collect the absorbent material and place it in a labeled, sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
V. Workflow for Safe Disposal
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Personal protective equipment for handling Allyl pentaerythritol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Allyl Pentaerythritol (B129877) (CAS No. 91648-24-7). Following these procedures is essential for ensuring personal safety and environmental protection.
Hazard Summary
Allyl pentaerythritol is classified as a combustible liquid that is harmful to aquatic life with long-lasting effects.[1][2][3] It is imperative to prevent its release into the environment.[1]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
-
Eye Protection : Wear chemical safety goggles or eyeshields.[3] In case of splashes, a face shield should also be used.
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[3] Gloves should be inspected for integrity before each use and disposed of properly after handling the substance.[4]
-
Respiratory Protection : In a well-ventilated area, respiratory protection is not typically required.[1] However, if there is a risk of aerosol formation or if working in an area with inadequate ventilation, a multi-purpose combination respirator cartridge is recommended.[3]
-
Body Protection : A standard laboratory coat or work uniform should be worn to prevent skin contact.[5] In cases of potential significant splashing, chemical-resistant coveralls are advised.
Operational Plan: Step-by-Step Handling Procedure
1. Pre-Handling Preparations
-
Ensure the work area is well-ventilated.[6]
-
Locate and verify the functionality of the nearest safety shower and eyewash station.
-
Confirm that all necessary PPE is available and in good condition.
-
Prepare a designated waste container for this compound waste.
2. Handling the Chemical
-
Limit all unnecessary personal contact with the chemical.[7]
-
Avoid eating, drinking, or smoking in the handling area.[7]
-
Dispense the liquid carefully to avoid splashing and the formation of aerosols.[1]
3. Post-Handling Procedures
-
Wash hands thoroughly with soap and water after handling.[1][7]
-
Clean the work area and any equipment used.
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
Ensure contaminated clothing is laundered separately.[7]
Emergency Procedures
-
Spills : In the event of a spill, evacuate non-essential personnel. Do not allow the substance to enter drains.[1] Cover drains and absorb the spill using a liquid-absorbent material like Chemizorb®.[1] Collect the absorbed material and place it in a suitable container for disposal.[1]
-
First Aid :
-
Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.
-
Skin Contact : Take off immediately all contaminated clothing.[1] Rinse skin with water or shower.[1]
-
Inhalation : Move to fresh air.[1]
-
Ingestion : Rinse mouth with water and then drink plenty of water (at most two glasses).[1] If feeling unwell, consult a doctor.[1]
-
Disposal Plan
Waste from this compound must be managed as hazardous waste in accordance with all local, state, and federal regulations.[1][5]
1. Waste Collection
-
Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated, compatible, and properly labeled hazardous waste container.[8]
-
Do not mix with other waste streams.[1] The container should be kept tightly closed.[8]
2. Container Labeling
-
Label the waste container clearly with the words "HAZARDOUS WASTE" and the full chemical name "this compound".[8]
3. Storage of Waste
-
Store the waste container in a designated satellite accumulation area near the point of generation.[8]
4. Final Disposal
-
Arrange for the disposal of the hazardous waste through an approved waste disposal plant or your institution's environmental health and safety department.[1]
-
Uncleaned containers should be treated as the product itself and disposed of in the same manner.[1]
Quantitative Data
| Property | Value |
| Flash Point | 113 °C / 235.4 °F (closed cup)[3] |
| Density | 0.985 g/mL at 25 °C[3] |
| Boiling Point | 100 °C at 0.1 mmHg[3] |
| Refractive Index | n20/D 1.465[3] |
| Storage Class | 10 (Combustible liquids)[3] |
Workflow for Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Pentaerythritol allyl ether SDS - Download & Subscribe for Updates [sdsmanager.com]
- 3. Pentaerythritol allyl ether technical grade, 70 91648-24-7 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lcycic.com [lcycic.com]
- 6. utsi.edu [utsi.edu]
- 7. sdfine.com [sdfine.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
